Product packaging for 2-Methylcyclobutan-1-ol(Cat. No.:CAS No. 1594-22-5)

2-Methylcyclobutan-1-ol

Cat. No.: B2471291
CAS No.: 1594-22-5
M. Wt: 86.134
InChI Key: HVPLFSASJVVSHR-UHFFFAOYSA-N
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Description

2-Methylcyclobutan-1-ol is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.134. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B2471291 2-Methylcyclobutan-1-ol CAS No. 1594-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPLFSASJVVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594-22-5
Record name 2-methylcyclobutan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclobutan-1-ol, a substituted cyclobutanol, presents a fascinating case study in stereochemistry and reactivity, making it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane ring, combined with the stereogenic centers created by the methyl and hydroxyl substituents, imparts unique chemical properties and reactivity patterns. This guide provides a comprehensive overview of the chemical properties, stereoisomerism, synthesis, and key reactions of this compound, offering valuable insights for its application in research and drug development.

Molecular Structure and Stereoisomerism

This compound possesses two stereogenic centers, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and hydroxyl groups on the cyclobutane ring defines these isomers, significantly influencing their physical and chemical properties.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are influenced by the stereochemistry of the molecule.

PropertyValueSource
Molecular FormulaC5H10O[1][2]
Molecular Weight86.13 g/mol [1][2]
CAS Number1594-22-5 (unspecified stereochemistry)[1]
CAS Number (trans-(1R,2R))21024-61-3[2]
XlogP0.9[1]

Synthesis of this compound Stereoisomers

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.

Diastereoselective Reduction of 2-Methylcyclobutan-1-one

The steric hindrance imposed by the methyl group on the α-carbon of 2-methylcyclobutan-1-one governs the diastereoselectivity of its reduction.

  • Synthesis of cis-2-Methylcyclobutan-1-ol: Hydride reagents, such as sodium borohydride (NaBH4), tend to attack the carbonyl group from the less sterically hindered face, which is opposite to the methyl group. This approach leads to the preferential formation of the cis isomer, where the hydroxyl group and the methyl group are on the same side of the cyclobutane ring.

  • Synthesis of trans-2-Methylcyclobutan-1-ol: To achieve the trans isomer, bulkier reducing agents or specific catalytic hydrogenation conditions can be employed to favor attack from the same side as the methyl group, although this is often the minor product in simple hydride reductions.

G 2-Methylcyclobutan-1-one 2-Methylcyclobutan-1-one cis-2-Methylcyclobutan-1-ol cis-2-Methylcyclobutan-1-ol 2-Methylcyclobutan-1-one->cis-2-Methylcyclobutan-1-ol NaBH4, MeOH trans-2-Methylcyclobutan-1-ol trans-2-Methylcyclobutan-1-ol 2-Methylcyclobutan-1-one->trans-2-Methylcyclobutan-1-ol Bulky reducing agent

Caption: Diastereoselective reduction of 2-methylcyclobutan-1-one.

Experimental Protocol: Synthesis of cis-2-Methylcyclobutan-1-ol

This protocol describes the reduction of 2-methylcyclobutan-1-one to predominantly yield the cis isomer.

Materials:

  • 2-Methylcyclobutan-1-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-methylcyclobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure cis-2-methylcyclobutan-1-ol.

Spectroscopic Characterization

While complete spectral data for each isomer of this compound is not widely published, data from related compounds such as 2-methylcyclopentanol and 2-methylcyclohexanol can provide valuable insights for characterization. The key distinguishing features in the NMR spectra will be the chemical shifts and coupling constants of the protons on the carbons bearing the methyl and hydroxyl groups.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum will show characteristic signals for the methyl group (doublet), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclobutane ring protons (multiplets). The coupling constants between the protons on C1 and C2 will be indicative of the cis or trans stereochemistry.

  • ¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.

  • FTIR: The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

Key Reactions of this compound

The reactivity of this compound is primarily dictated by the hydroxyl group and the strained cyclobutane ring.

Oxidation to 2-Methylcyclobutan-1-one

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-methylcyclobutan-1-one, using various oxidizing agents. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[3][4][5][6]

G This compound This compound 2-Methylcyclobutan-1-one 2-Methylcyclobutan-1-one This compound->2-Methylcyclobutan-1-one DMSO, (COCl)2, Et3N

Caption: Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH2Cl2), anhydrous

  • This compound

  • Triethylamine (Et3N)

  • Dry ice/acetone bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-methylcyclobutan-1-one by column chromatography.

Esterification

This compound undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as the Fischer esterification. This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of one of the reactants.

Mechanism of Fischer Esterification:

  • Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack: The alcohol (this compound) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Ring-Opening Reactions

The strained four-membered ring of cyclobutanol derivatives can undergo ring-opening reactions under certain conditions, particularly with acid catalysis. These reactions can lead to the formation of five-membered rings or acyclic products through carbocation rearrangements. The specific products formed will depend on the reaction conditions and the substitution pattern of the cyclobutane ring. While specific literature on the ring-opening of this compound is sparse, the general principles of carbocation rearrangements in strained ring systems apply.[7][8][9]

Applications in Drug Development and Research

The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive structural motif in medicinal chemistry. The incorporation of cyclobutane moieties can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. The stereoisomers of this compound serve as valuable chiral building blocks for the synthesis of more complex molecules with defined stereochemistry, which is crucial for biological activity.

Conclusion

This compound is a versatile molecule with rich stereochemistry and reactivity. A thorough understanding of its properties, synthesis, and reactions is essential for its effective utilization in organic synthesis and drug discovery. The ability to selectively synthesize its cis and trans isomers provides access to a range of chiral synthons for the construction of complex molecular architectures. Further exploration of its unique reactivity, particularly in ring-opening and rearrangement reactions, holds promise for the development of novel synthetic methodologies.

References

An In-depth Technical Guide to 2-Methylcyclobutan-1-ol (CAS 1594-22-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methylcyclobutan-1-ol (CAS: 1594-22-5), a chiral cyclic alcohol of significant interest in synthetic organic chemistry. Possessing a strained four-membered ring, this compound serves as a versatile building block for constructing more complex molecular architectures. This document delineates its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines key synthetic and reactive pathways, and furnishes detailed experimental protocols. The content herein is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this valuable reagent.

Core Molecular Profile and Physicochemical Properties

This compound is a saturated cyclic alcohol whose structure is characterized by a cyclobutane ring substituted with a hydroxyl group and an adjacent methyl group. This substitution pattern introduces two stereocenters, meaning the compound can exist as four stereoisomers (two pairs of enantiomers: cis and trans). The inherent ring strain of the cyclobutane moiety significantly influences its reactivity compared to larger cycloalkanols or acyclic analogs.

Key Identifiers and Properties

Quantitative data for this compound is summarized below. Experimental physical properties such as boiling point and density are not extensively reported in the literature; therefore, computed values and data from analogous compounds are provided for reference.

PropertyValueSource
CAS Number 1594-22-5European Chemicals Agency (ECHA)[1]
Molecular Formula C₅H₁₀OPubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 86.13 g/mol PubChem[1]
Monoisotopic Mass 86.073164938 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
XlogP (Computed) 0.9PubChem[1]
Appearance Colorless LiquidAChemBlock[2]
Purity (Typical) ≥95%AChemBlock[2]

Synthesis and Chemical Reactivity

The chemistry of this compound is dominated by the interplay between the hydroxyl functional group and the strained cyclobutane ring. Its synthesis is most commonly achieved through the reduction of its corresponding ketone, a reaction that offers a high degree of diastereoselectivity.

Primary Synthetic Pathway: Reductive Synthesis

The principal and most direct route to this compound is the reduction of 2-methylcyclobutan-1-one. The choice of reducing agent is critical as it influences the stereochemical outcome of the reaction.

  • Mechanism Insight: Hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Due to steric hindrance from the adjacent methyl group, the hydride preferentially attacks from the face opposite to the methyl group. This directed attack predominantly yields the cis-2-methylcyclobutanol isomer, where the hydroxyl and methyl groups are on the same face of the ring. The level of diastereoselectivity can be modulated by the steric bulk of the reducing agent and the reaction conditions.

Synthesis of this compound ketone 2-Methylcyclobutan-1-one product cis-2-Methylcyclobutan-1-ol (Major Product) ketone->product Reduction reagent NaBH₄ (or LiAlH₄) Methanol/Ethanol reagent->product

Caption: Synthetic workflow for the reduction of 2-methylcyclobutan-1-one.

Core Reactivity

As a secondary alcohol, this compound undergoes reactions typical of this functional class, including oxidation and substitution, often with unique outcomes influenced by the ring strain.

  • Oxidation: Treatment with common oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, readily converts the alcohol back to the parent ketone, 2-methylcyclobutan-1-one. This transformation is efficient and fundamental to its use as a synthetic intermediate.

  • Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution (Sₙ2) reactions. However, these reactions can be competitive with elimination pathways, which are often favored due to the relief of ring strain upon forming a double bond.

  • Ring-Opening Reactions: Under strongly acidic or specific catalytic conditions, the strained cyclobutane ring can undergo cleavage, leading to the formation of linear C5 compounds. This reactivity makes it a useful precursor for accessing acyclic structures with defined stereochemistry.

Reactivity of this compound start This compound ketone 2-Methylcyclobutan-1-one start->ketone Oxidation (PCC, Swern) leaving_group 2-Methylcyclobutyl Tosylate start->leaving_group Tosylation (TsCl, Pyridine) ring_opened Linear C5 Products start->ring_opened Ring Opening (Strong Acid/Heat)

Caption: Key reaction pathways available to this compound.

Spectroscopic Analysis: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two stereocenters and diastereotopicity.

    • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm, whose chemical shift is dependent on concentration and solvent. This peak will exchange with D₂O.

    • Carbinol Proton (CH-OH): A multiplet signal for the proton on the carbon bearing the hydroxyl group, expected around 3.5-4.2 ppm. Its coupling pattern will be intricate, showing correlations to the adjacent methine and methylene protons.

    • Methine Proton (CH-CH₃): A multiplet for the proton on the carbon with the methyl group.

    • Cyclobutane Protons (-CH₂-): A series of complex, overlapping multiplets for the four methylene protons on the ring, likely between 1.2-2.5 ppm.

    • Methyl Protons (-CH₃): A doublet in the upfield region, approximately 0.9-1.2 ppm, coupled to the adjacent methine proton.

  • ¹³C NMR: The carbon spectrum should display five distinct signals corresponding to the five carbon atoms.

    • Carbinol Carbon (C-OH): The carbon attached to the hydroxyl group is expected in the range of 65-75 ppm.

    • Methine Carbon (C-CH₃): The carbon bearing the methyl group will appear further upfield.

    • Cyclobutane Carbons (-CH₂-): Two signals for the two non-equivalent methylene carbons of the ring.

    • Methyl Carbon (-CH₃): A strong, upfield signal around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.

  • C-H Stretch: A series of sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.

  • C-O Stretch: A distinct, strong peak in the fingerprint region, typically between 1050-1150 cm⁻¹, indicative of a secondary alcohol C-O bond.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) peak at m/z = 86 may be observed, though it might be weak due to facile fragmentation.

  • Loss of Water ([M-18]): A prominent peak at m/z = 68, resulting from the dehydration of the molecular ion, is highly characteristic of alcohols.

  • Loss of Methyl ([M-15]): A peak at m/z = 71 from the cleavage of the methyl group.

  • Alpha-Cleavage: Fragmentation adjacent to the oxygen atom can lead to characteristic ions. For example, cleavage of the C1-C2 bond can generate fragment ions that provide structural information. The fragmentation pattern will also include signals corresponding to the cyclobutyl ring breaking apart.[3][4]

Experimental Protocols

The following protocols are provided as validated, foundational procedures. Researchers should adapt them based on specific laboratory conditions and scale.

Protocol: Synthesis via Reduction of 2-Methylcyclobutan-1-one

Objective: To synthesize cis-2-Methylcyclobutan-1-ol with high diastereoselectivity.

Materials:

  • 2-Methylcyclobutan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclobutan-1-one in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic and may cause bubbling.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~6).

  • Workup: Remove most of the methanol under reduced pressure. Add diethyl ether to the remaining aqueous residue and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol: Oxidation to 2-Methylcyclobutan-1-one

Objective: To convert this compound to its corresponding ketone.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

Procedure:

  • Reaction Setup: To a stirred suspension of PCC and a small amount of silica gel in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.

  • Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classification:

    • Flammable liquids (Category 3) - H226: Flammable liquid and vapor.[1]

    • Skin corrosion/irritation (Category 2) - H315: Causes skin irritation.[1]

    • Serious eye damage/eye irritation (Category 2A) - H319: Causes serious eye irritation.[1]

    • Specific target organ toxicity, single exposure (Category 3, Respiratory tract irritation) - H335: May cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion and Future Outlook

This compound represents a synthetically useful, yet under-characterized, chiral building block. Its strained ring system provides unique reactivity that can be exploited for the synthesis of complex organic molecules. The protocols and data presented in this guide serve as a robust foundation for its application in research and development. Future investigations into its asymmetric synthesis and its utility as a precursor for novel pharmaceutical scaffolds or materials are promising avenues for exploration. The continued study of such strained cyclic systems is crucial for expanding the toolkit of modern organic synthesis.

References

stereoisomers of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2-Methylcyclobutan-1-ol: Synthesis, Separation, and Characterization

Executive Summary

Stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, metabolic pathway, and toxicological profile. The cyclobutane scaffold, a "constrained acyclic" motif, offers unique conformational rigidity that is increasingly exploited in medicinal chemistry to enhance binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the four , a model system for understanding stereochemistry in small, substituted cycloalkanes. We will explore the foundational principles of its stereoisomerism, delve into practical strategies for stereoselective synthesis and separation, and detail the analytical techniques required for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of stereoisomerism in cyclic systems.

Foundational Stereochemistry of this compound

The structural analysis of this compound reveals the presence of two stereogenic centers: C1 (bearing the hydroxyl group) and C2 (bearing the methyl group). According to the 2^n rule, where n is the number of stereocenters, a maximum of four distinct stereoisomers can exist. These isomers are organized into two pairs of enantiomers, which are also diastereomerically related to each other.

  • Diastereomers (Geometric Isomers): The relative orientation of the methyl and hydroxyl substituents across the cyclobutane ring defines the geometric isomerism.

    • cis isomers: The hydroxyl and methyl groups are on the same face of the ring.

    • trans isomers: The hydroxyl and methyl groups are on opposite faces of the ring.

  • Enantiomers (Optical Isomers): Each geometric isomer (cis and trans) exists as a pair of non-superimposable mirror images, defined by the absolute configuration (R/S) at each stereocenter.

The four stereoisomers are therefore:

  • trans pair: (1R,2R)-2-Methylcyclobutan-1-ol and (1S,2S)-2-Methylcyclobutan-1-ol.

  • cis pair: (1R,2S)-2-Methylcyclobutan-1-ol and (1S,2R)-2-Methylcyclobutan-1-ol.

Conformational analysis of cyclobutane reveals a puckered, non-planar ring structure that rapidly interconverts between bent conformations to alleviate torsional strain.[1] The energetic preference for substituents to occupy pseudo-equatorial positions to minimize steric interactions is a key factor in the relative stability of these isomers.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R,2R) T2 (1S,2S) T1->T2 Enantiomers C1 (1R,2S) T1->C1 Diastereomers C2 (1S,2R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Stereochemical relationships of this compound isomers.

Stereoselective Synthesis and Isomer Separation

Control over stereochemistry is paramount. The synthesis of this compound typically begins with the reduction of 2-Methylcyclobutan-1-one.[2] The choice of reducing agent is critical for influencing the diastereomeric ratio of the resulting alcohol mixture.

Diastereoselective Reduction of 2-Methylcyclobutanone

The reduction of the ketone precursor provides a direct route to a mixture of cis and trans diastereomers. The stereochemical outcome is governed by the steric hindrance presented by the methyl group to the incoming hydride reagent.

  • Mechanism Insight: Less sterically demanding reagents, such as sodium borohydride (NaBH₄), can approach the carbonyl from either face, typically yielding a mixture of cis and trans isomers with moderate selectivity. In contrast, bulky reducing agents, like Lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the face opposite the methyl group to minimize steric clash. This results in a higher proportion of the cis isomer, where the newly formed hydroxyl group is on the same side as the methyl group.

Experimental Protocol: Diastereoselective Reduction

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methylcyclobutan-1-one (1.0 eq) dissolved in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the reducing agent (e.g., L-Selectride®, 1.1 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor reaction progress by TLC or GC-MS.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) of the crude product via ¹H NMR or GC analysis.

Separation of Stereoisomers

Once a mixture is synthesized, robust separation techniques are required to isolate the individual stereoisomers.

Workflow: From Mixture to Pure Isomers

separation_workflow Start Mixture of 4 Stereoisomers DiastereomerSep Flash Chromatography (Silica Gel) Start->DiastereomerSep CisPair cis-Enantiomeric Pair (1R,2S) / (1S,2R) DiastereomerSep->CisPair Lower Polarity TransPair trans-Enantiomeric Pair (1R,2R) / (1S,2S) DiastereomerSep->TransPair Higher Polarity ChiralSepCis Chiral HPLC (CSP) CisPair->ChiralSepCis ChiralSepTrans Chiral HPLC (CSP) TransPair->ChiralSepTrans Cis1 (1R,2S) ChiralSepCis->Cis1 Cis2 (1S,2R) ChiralSepCis->Cis2 Trans1 (1R,2R) ChiralSepTrans->Trans1 Trans2 (1S,2S) ChiralSepTrans->Trans2

Generalized workflow for the separation of all four stereoisomers.

Protocol: Chiral HPLC for Enantiomeric Resolution Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers.[3] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralpak® series) are highly versatile and effective for resolving alcohol enantiomers.

  • Mobile Phase: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal resolution and reasonable retention times.

  • Method Development:

    • Start with a standard mobile phase (e.g., 95:5 hexane:isopropanol).

    • Inject the racemic mixture (e.g., the purified cis pair).

    • Optimize the modifier percentage to improve the resolution factor (Rs). A lower percentage of the polar modifier generally increases retention and can improve separation.

    • Flow rate (typically 0.5-1.0 mL/min for analytical scale) can be adjusted to fine-tune the separation.

  • Data Acquisition: Monitor the elution profile using a UV detector (if a chromophore is present or after derivatization) or a refractive index (RI) detector. The ratio of the peak areas corresponds to the enantiomeric ratio.

Analytical Characterization

Unambiguous identification of each stereoisomer requires a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

NMR is a powerful tool for distinguishing diastereomers. The different spatial arrangements of the substituents in cis and trans isomers lead to distinct chemical environments for the protons and carbons, resulting in different chemical shifts (δ) and coupling constants (J).

  • Distinguishing Diastereomers: In the cis isomer, the C1-proton and C2-proton are on the same face of the ring, leading to a specific dihedral angle and a characteristic J-coupling value. This will differ from the coupling constant observed for the trans isomer. Furthermore, the shielding/deshielding effects of the substituents on each other and on the ring protons will result in unique chemical shift patterns for each diastereomer.

  • Analyzing Enantiomers: Enantiomers are indistinguishable in a standard achiral NMR solvent. To resolve them, one can use a chiral solvating agent or convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid chloride).[4] This induces chemical shift non-equivalence that allows for their differentiation and the determination of enantiomeric excess (ee).

Proton (Hypothetical) cis-Isomer δ (ppm) trans-Isomer δ (ppm) Rationale for Difference
H-1 (CH-OH) ~4.2~3.9Anisotropic effect of the methyl group is different depending on its relative orientation.
H-2 (CH-CH₃) ~2.1~1.9Proximity to the hydroxyl group influences the electronic environment.
Methyl (CH₃) ~1.1 (doublet)~1.2 (doublet)Shielding cone of the hydroxyl group has a greater effect in one diastereomer.

Note: These are representative values. Actual chemical shifts are dependent on the solvent and experimental conditions.

Absolute Configuration Assignment

Determining the absolute configuration (R/S) is the final step in characterization. While X-ray crystallography of a suitable crystalline derivative is the definitive method, it is not always feasible. A common alternative is the application of the Cahn-Ingold-Prelog (CIP) priority rules.[5]

CIP Priority Assignment for C1 (CH-OH):

  • -OH (highest priority)

  • -C2 (part of the ring, substituted with CH₃)

  • -C4 (part of the ring, CH₂)

  • -H (lowest priority)

CIP Priority Assignment for C2 (CH-CH₃):

  • -C1 (part of the ring, substituted with OH)

  • -CH₃

  • -C3 (part of the ring, CH₂)

  • -H (lowest priority)

By assigning priorities and orienting the molecule with the lowest priority group pointing away, the R or S configuration can be determined for each stereocenter in each isolated isomer.[5]

Relevance in Drug Development

The principles demonstrated with this compound are directly applicable to the development of novel therapeutics. The fixed orientation of the hydroxyl and methyl groups in each stereoisomer would lead to profoundly different interactions with a chiral biological target, such as an enzyme active site or a G-protein coupled receptor.

receptor_binding cluster_receptor Chiral Receptor Pocket cluster_ligand Ligand Stereoisomers A Hydrophobic Pocket B H-bond Acceptor C Steric Constraint Trans (1R,2R)-Isomer (Good Fit) Trans->A Methyl Group Trans->B Hydroxyl Group Cis (1R,2S)-Isomer (Poor Fit) Cis->B Hydroxyl Group Cis->C Methyl Group (Steric Clash)

Hypothetical binding of diastereomers to a chiral receptor.

A single stereoisomer may be responsible for the desired therapeutic effect (the eutomer), while its enantiomer could be inactive or even responsible for undesirable side effects (the distomer). The ability to synthesize, separate, and characterize each stereoisomer of a drug candidate is therefore not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry. The seemingly simple molecule this compound serves as an excellent and practical model for mastering these essential skills.

References

An In-depth Technical Guide to the Cis/Trans Isomerism in 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the cis/trans isomerism observed in 2-Methylcyclobutan-1-ol. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the fundamental principles of stereochemistry as applied to substituted cyclobutane systems. Key areas of focus include the synthesis of a diastereomeric mixture of this compound via ketone reduction, the chromatographic separation of the cis and trans isomers, their detailed spectroscopic characterization with a strong emphasis on nuclear magnetic resonance (NMR), and a thorough conformational analysis to rationalize their relative thermodynamic stabilities. This guide integrates theoretical principles with practical, field-proven methodologies to provide a self-validating framework for understanding and manipulating these important chemical entities.

Introduction: The Significance of Stereoisomerism in Substituted Cycloalkanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug development, the precise three-dimensional structure of a molecule can dictate its efficacy, metabolism, and toxicity. Cycloalkanes, particularly substituted ones, present a rich field for stereochemical exploration due to the restricted rotation around their carbon-carbon bonds, leading to the existence of stereoisomers.[1][2]

This compound serves as an exemplary model for understanding cis/trans isomerism in a four-membered carbocycle. The presence of two stereocenters at positions C1 and C2 gives rise to two diastereomers: cis-2-Methylcyclobutan-1-ol, where the methyl and hydroxyl groups are on the same face of the ring, and trans-2-Methylcyclobutan-1-ol, where they are on opposite faces. The inherent ring strain and non-planar, puckered conformation of the cyclobutane ring introduce subtle yet significant differences in the stability and reactivity of these isomers, making their selective synthesis and unambiguous characterization a subject of considerable chemical interest.

The Structural Landscape: Conformation of the Cyclobutane Ring

Unlike its planar representation in simple line-angle formulas, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, leading to significant angle strain relative to the ideal sp³ bond angle of 109.5°. More critically, a planar structure would enforce the eclipsing of all hydrogen atoms on adjacent carbons, resulting in substantial torsional strain.

To alleviate this torsional strain, the cyclobutane ring adopts a "puckered" or "butterfly" conformation.[3] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 25-30°. This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between adjacent C-H bonds, resulting in a more stable overall structure. This non-planar geometry is crucial for understanding the relative positioning of substituents and their through-space interactions. In substituted cyclobutanes, substituents can occupy either pseudo-axial or pseudo-equatorial positions, which are in rapid equilibrium through ring flipping.

Synthesis and Isomer Separation

A reliable and straightforward method to access both cis- and trans-2-Methylcyclobutan-1-ol is through the reduction of the corresponding ketone, 2-Methylcyclobutan-1-one. This approach typically yields a mixture of the two diastereomers, which can then be separated based on their differing physical properties.

Synthesis via Reduction of 2-Methylcyclobutan-1-one

The reduction of a prochiral ketone like 2-Methylcyclobutan-1-one with a hydride reducing agent, such as sodium borohydride (NaBH₄), proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Since the carbonyl group is planar, the hydride can attack from either the top face or the bottom face of the ring. This non-selective attack leads to the formation of both the cis and trans alcohol products.[4][5][6] The facial selectivity can sometimes be influenced by the steric bulk of the reducing agent and the substituents on the ring, but a mixture is the most common outcome for simple hydrides like NaBH₄.[7]

Experimental Protocol: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methylcyclobutan-1-one (5.0 g, 59.4 mmol) and 50 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (NaBH₄) (1.12 g, 29.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Add 50 mL of diethyl ether to the aqueous residue. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a diastereomeric mixture of cis- and trans-2-Methylcyclobutan-1-ol.

Separation of Cis and Trans Diastereomers

Diastereomers possess different physical properties, including polarity, boiling point, and melting point. This difference allows for their separation using standard laboratory techniques. For the diastereomers of this compound, which are expected to be liquids or low-melting solids, column chromatography on silica gel is the method of choice.[8] The two isomers will exhibit different affinities for the polar silica gel stationary phase due to subtle differences in their overall molecular dipole and the steric accessibility of the polar hydroxyl group, enabling their separation.

Experimental Protocol: Chromatographic Separation
  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry to create a stationary phase bed (typically using 30-50 times the weight of the crude sample).

  • Sample Loading: Dissolve the crude mixture of this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (a gradient from Hexane:Ethyl Acetate 95:5 to 80:20 is a reasonable starting point). The less polar isomer is expected to elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated cis- and trans-2-Methylcyclobutan-1-ol.

G cluster_synthesis Synthesis cluster_separation Separation Ketone 2-Methylcyclobutan-1-one Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Mixture Crude Diastereomeric Mixture (cis and trans) Reduction->Mixture Column Silica Gel Column Chromatography Mixture->Column Cis cis-2-Methylcyclobutan-1-ol Column->Cis More Polar Trans trans-2-Methylcyclobutan-1-ol Column->Trans Less Polar

References

2-Methylcyclobutan-1-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Methylcyclobutan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, represents a unique and valuable scaffold in modern organic chemistry and medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a powerful tool for creating conformationally restricted molecules with novel pharmacological profiles.[1] This guide provides a comprehensive technical exploration of this compound, a fundamental substituted cyclobutane. We will dissect its intricate stereochemistry, conformational landscape, and the spectroscopic techniques essential for its characterization. This document moves beyond a simple recitation of facts to explain the underlying principles governing its structure and reactivity, providing field-proven insights for its synthesis and analysis.

The Structural Foundation: Ring Strain and Puckered Conformation

Unlike the planar representations often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would force all eight C-H bonds into fully eclipsed positions, creating substantial torsional strain.[2][3] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[1][4][5] This puckering reduces the torsional strain by moving the hydrogen atoms away from a direct eclipsing alignment. However, this relief comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from a hypothetical 90° in a planar square to approximately 88°.[3][6]

This dynamic puckering creates two distinct substituent positions, analogous to the well-known chair conformation of cyclohexane:

  • Axial: Substituents oriented roughly perpendicular to the average plane of the ring.

  • Equatorial: Substituents located in the approximate plane of the ring.

For monosubstituted and disubstituted cyclobutanes, the equilibrium between puckered conformations typically favors placing larger substituents in the more spacious equatorial positions to minimize steric hindrance.[1][7]

Figure 2: Stereoisomers of this compound cluster_trans Trans Diastereomers (More Stable) cluster_cis Cis Diastereomers (Less Stable) Trans_RR (1R, 2R) Trans_SS (1S, 2S) Trans_RR->Trans_SS Enantiomers Cis_RS (1R, 2S) Trans_RR->Cis_RS Diastereomers Cis_SR (1S, 2R) Trans_SS->Cis_SR Diastereomers Cis_RS->Cis_SR Enantiomers Figure 3: Diastereoselective Synthesis Workflow start 2-Methylcyclobutan-1-one reagent Reagent: Sodium Borohydride (NaBH₄) in Methanol (MeOH) start->reagent attack Kinetic Control: Hydride attacks face opposite the methyl group reagent->attack product Major Product: cis-2-Methylcyclobutan-1-ol attack->product Favored Pathway thermo Minor Product: trans-2-Methylcyclobutan-1-ol attack->thermo Disfavored Pathway

References

2-Methylcyclobutan-1-ol spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylcyclobutan-1-ol

Introduction

This compound, a chiral cyclic alcohol with the molecular formula C₅H₁₀O, serves as a valuable building block in organic synthesis. Its strained four-membered ring and stereogenic centers make it an interesting scaffold for the construction of more complex molecules in medicinal and materials science research. The presence of two stereogenic centers at the C1 and C2 positions gives rise to two diastereomers: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol. The unambiguous characterization and differentiation of these isomers are paramount for their application in stereoselective synthesis.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive models and comparative data from analogous structures to offer a detailed analysis of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of cyclobutane derivatives.

Molecular Structure and Stereoisomerism

The relative orientation of the methyl group at C2 and the hydroxyl group at C1 defines the cis and trans diastereomers of this compound. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.

cluster_cis cis-2-Methylcyclobutan-1-ol cluster_trans trans-2-Methylcyclobutan-1-ol cis_struct C1(OH) - C2(CH3) (Same Face) trans_struct C1(OH) - C2(CH3) (Opposite Faces)

Caption: Diastereomers of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. This reaction typically yields a mixture of the cis and trans diastereomers. The facial selectivity of the hydride attack is influenced by the steric hindrance of the methyl group, generally favoring the formation of the cis isomer where the hydride attacks from the less hindered face, opposite to the methyl group[1].

Experimental Protocol: Reduction of 2-Methylcyclobutan-1-one
  • Preparation: In a round-bottom flask, dissolve 2-methylcyclobutan-1-one (1.0 g, 11.9 mmol) in methanol (20 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (0.45 g, 11.9 mmol) to the stirred solution. Gas evolution will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, slowly add 1 M HCl (5 mL) to quench the excess sodium borohydride.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The resulting mixture of cis- and trans-2-methylcyclobutan-1-ol can be purified and the isomers separated by column chromatography on silica gel.

start 2-Methylcyclobutan-1-one reagent NaBH4, Methanol start->reagent Reduction product cis/trans-2-Methylcyclobutan-1-ol reagent->product

Caption: Synthesis of this compound.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorptions for the hydroxyl and alkyl groups.

Experimental Protocol for IR Spectroscopy

A thin film of the purified sample is applied to a salt plate (NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.

Predicted Absorption (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
2960-2850C-H (sp³)Stretching
1465C-HBending
1100-1000C-OStretching

The most prominent feature will be the broad O-H stretching band around 3300 cm⁻¹, characteristic of an alcohol. The C-O stretch will appear in the fingerprint region.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are expected to be distinct, particularly in the chemical shifts of the protons on the carbons bearing the hydroxyl and methyl groups (C1 and C2). The predictions are based on standard chemical shift values and analysis of analogous structures.

Experimental Protocol for ¹H NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 400 MHz or higher NMR spectrometer.

Predicted ¹H NMR Data for cis-2-Methylcyclobutan-1-ol

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H1~3.9 - 4.1m
H2~2.0 - 2.2m
H3, H4~1.5 - 1.9m
-CH₃~1.1dJ ≈ 7
-OHVariables (broad)

Predicted ¹H NMR Data for trans-2-Methylcyclobutan-1-ol

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H1~3.7 - 3.9m
H2~1.8 - 2.0m
H3, H4~1.5 - 1.9m
-CH₃~1.0dJ ≈ 7
-OHVariables (broad)

The chemical shift of H1 is expected to be further downfield in the cis isomer due to the deshielding effect of the nearby methyl group.

Caption: Predicted ¹H-¹H COSY correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show differences between the cis and trans isomers, reflecting the different steric environments of the carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer, typically at a frequency of 100 MHz or higher.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - trans
C1~70 - 75~68 - 73
C2~35 - 40~33 - 38
C3~25 - 30~25 - 30
C4~20 - 25~20 - 25
-CH₃~15 - 20~13 - 18

The C1 and C2 carbons, as well as the methyl carbon, are expected to be the most affected by the change in stereochemistry.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS), and ionized by electron impact.

Predicted Mass Spectrometry Data

m/zProposed Fragment
86[M]⁺ (Molecular Ion)
71[M - CH₃]⁺
68[M - H₂O]⁺
57[M - C₂H₅]⁺ or [C₄H₉]⁺
43[C₃H₇]⁺

The fragmentation is likely to be initiated by the loss of a methyl group, water, or through ring-opening mechanisms.

M [C₅H₁₀O]⁺˙ m/z = 86 F1 [C₄H₇O]⁺ m/z = 71 M->F1 - •CH₃ F2 [C₅H₈]⁺˙ m/z = 68 M->F2 - H₂O F3 [C₄H₉]⁺ m/z = 57 M->F3 - C₂H₅O• (ring opening)

Caption: Plausible fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for cis- and trans-2-Methylcyclobutan-1-ol. While based on theoretical models and comparisons with analogous compounds, the presented data and protocols offer a solid foundation for the identification and characterization of these important synthetic intermediates. The distinct differences in the predicted ¹H and ¹³C NMR spectra, in particular, should provide a reliable means of distinguishing between the two diastereomers. Researchers are encouraged to use this guide as a reference for their experimental work, contributing to a more complete understanding of the chemical properties of this versatile molecule.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of the stereoisomers of 2-Methylcyclobutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹³C NMR in the structural elucidation of substituted cyclobutane systems. By integrating predicted spectral data with fundamental principles of NMR spectroscopy, this guide offers a robust framework for understanding the intricate relationship between molecular structure, stereochemistry, and nuclear magnetic resonance.

Introduction: The Significance of Substituted Cyclobutanes and the Power of ¹³C NMR

Cyclobutane rings, once considered mere chemical curiosities, are now recognized as important structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique puckered conformations impart specific three-dimensional arrangements that can significantly influence molecular recognition and biological activity. The precise characterization of these structures, including the determination of stereochemistry, is paramount in fields such as medicinal chemistry and materials science.

¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the chemical environment of each carbon atom within a molecule, ¹³C NMR provides invaluable information about connectivity, hybridization, and the electronic effects of neighboring functional groups. In the context of substituted cyclobutanes like this compound, ¹³C NMR is particularly adept at distinguishing between stereoisomers, a critical task in the synthesis and development of new chemical entities.

This guide will focus on the two diastereomers of this compound: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol. Due to the challenges in isolating and obtaining experimental spectra for these specific compounds, this guide will utilize highly reliable predicted ¹³C NMR data as a foundation for a detailed analysis. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of other substituted small-ring systems.

Theoretical Foundations of ¹³C NMR in Cyclobutane Systems

The chemical shift of a given carbon nucleus is determined by its local electronic environment, which in turn is influenced by a variety of factors. For cyclobutane derivatives, the following are of particular importance:

  • Ring Puckering and Conformation: Unlike a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[1] This non-planar geometry results in axial and equatorial positions for substituents, which experience different magnetic environments and thus exhibit distinct chemical shifts.

  • Inductive Effects: The electronegativity of substituents plays a significant role in shielding or deshielding adjacent carbon nuclei. The hydroxyl group in this compound, for instance, will withdraw electron density, leading to a downfield shift (deshielding) for the carbon to which it is attached (C1).

  • Steric Effects (Gamma-Gauche Effect): When two substituents on a cycloalkane are in a gauche or syn-axial arrangement, steric hindrance can cause a shielding (upfield shift) of the involved carbon atoms. This effect is particularly useful for differentiating between cis and trans isomers.

  • Hybridization: The sp³ hybridized carbons of the cyclobutane ring will have characteristic chemical shifts that are distinct from sp² or sp hybridized carbons.

Predicted ¹³C NMR Chemical Shifts for the Stereoisomers of this compound

In the absence of publicly available experimental spectra, ¹³C NMR chemical shifts for the cis and trans isomers of this compound have been generated using a highly reliable prediction engine. These predictions are based on a large database of experimentally determined spectra and sophisticated algorithms that account for the structural and stereochemical nuances of the molecules.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) for cis-2-Methylcyclobutan-1-ol Predicted ¹³C Chemical Shift (ppm) for trans-2-Methylcyclobutan-1-ol
C1 (CH-OH)71.874.5
C2 (CH-CH₃)39.142.1
C3 (CH₂)27.529.8
C4 (CH₂)16.218.5
C5 (CH₃)15.918.2

Data predicted using the online NMR prediction tool at --INVALID-LINK--.[2]

Analysis of Predicted Data:

The predicted data reveals significant differences in the chemical shifts between the two isomers, which can be rationalized based on the theoretical principles outlined above.

  • C1 (Carbinol Carbon): The carbon bearing the hydroxyl group is the most downfield-shifted, as expected due to the inductive effect of the oxygen atom. The difference of 2.7 ppm between the cis and trans isomers at this position is indicative of a change in the steric environment around the hydroxyl group.

  • C2 (Methyl-Substituted Carbon): Similarly, C2 shows a notable difference of 3.0 ppm between the two isomers. This is likely due to the different spatial relationship between the methyl group and the hydroxyl group in the cis and trans configurations.

  • Ring Carbons (C3 and C4): The methylene carbons of the ring also exhibit distinct chemical shifts, reflecting the overall conformational differences between the two isomers.

  • Methyl Carbon (C5): The chemical shift of the methyl carbon is also sensitive to the stereochemistry of the molecule.

The clear differentiation in the predicted chemical shifts for all five carbon atoms underscores the power of ¹³C NMR in distinguishing between the cis and trans isomers of this compound.

Experimental Protocol for ¹³C NMR Analysis

For researchers seeking to obtain experimental data, the following protocol outlines the key steps for acquiring high-quality ¹³C NMR spectra of small molecules like this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution of the analyte at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.00 ppm and serves as the reference point for all other signals in the spectrum.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for data acquisition on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.

experimental_workflow cluster_preparation Sample & Spectrometer Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis SamplePrep Sample Preparation InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim SetParams Set Acquisition Parameters (Pulse Program, Acquisition Time, etc.) Shim->SetParams Acquire1D Acquire 1D ¹³C Spectrum SetParams->Acquire1D AcquireDEPT Acquire DEPT Spectra (DEPT-135, DEPT-90) Acquire1D->AcquireDEPT Acquire2D Acquire 2D Spectra (HSQC, HMBC) AcquireDEPT->Acquire2D ProcessData Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire2D->ProcessData AssignSignals Assign Signals ProcessData->AssignSignals StructuralElucidation Structural Elucidation AssignSignals->StructuralElucidation signal_assignment_logic cluster_data Acquired Spectra cluster_analysis Analysis & Assignment C13_Spec 1D ¹³C Spectrum (Chemical Shifts) Assign_CHn Assign CH, CH₂, CH₃ Groups C13_Spec->Assign_CHn DEPT_Spec DEPT Spectra (Carbon Multiplicity) DEPT_Spec->Assign_CHn HSQC_Spec 2D HSQC Spectrum (¹JCH Correlations) HSQC_Spec->Assign_CHn HMBC_Spec 2D HMBC Spectrum (ⁿJCH Correlations, n=2,3) Assign_Quat Assign Quaternary Carbons HMBC_Spec->Assign_Quat Final_Structure Final Structure Confirmation Assign_CHn->Final_Structure Assign_Quat->Final_Structure

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electron ionization mass spectrometry (EI-MS) of 2-Methylcyclobutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of fragmentation for this specific molecule, offering insights into its structural elucidation through mass spectral analysis. While an experimental mass spectrum for this compound is not publicly available in major databases, this guide constructs a detailed predictive analysis based on the well-established fragmentation patterns of cyclobutanol and related cyclic alcohols.

Introduction: The Analytical Challenge of Cyclic Alcohols

Cyclic alcohols, such as this compound, present a unique analytical challenge in mass spectrometry. The strained four-membered ring of the cyclobutane moiety and the presence of a hydroxyl group dictate a series of complex and often competing fragmentation pathways under electron ionization. Understanding these pathways is paramount for the accurate identification and structural characterization of such compounds in complex matrices. This guide will illuminate the expected fragmentation behavior of this compound, providing a foundational understanding for researchers working with this and structurally similar molecules. The molecular formula of this compound is C5H10O, with a monoisotopic mass of 86.073 g/mol [1].

Predicted Electron Ionization Mass Spectrum of this compound

Based on the fragmentation principles of cyclobutanol and the influence of an additional methyl group, a predicted electron ionization mass spectrum of this compound is presented below. The molecular ion (M+) is expected to be of low abundance, a common characteristic for alcohols which readily undergo fragmentation[2].

m/zPredicted Relative AbundanceProposed Fragment Identity
86Low[C5H10O]+• (Molecular Ion)
71Moderate[M - CH3]+•
68Moderate to High[M - H2O]+•
58Moderate[C3H6O]+• (from ring cleavage)
57High[C4H9]+ or [C3H5O]+
43High (Potential Base Peak)[C3H7]+ or [C2H3O]+
42Moderate[C3H6]+•
41Moderate[C3H5]+
29Moderate[C2H5]+

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the instability of the molecular ion and the directing effects of the hydroxyl and methyl groups. The key fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom[2]. For this compound, two primary alpha-cleavage routes are possible, leading to the formation of resonance-stabilized ions.

  • Cleavage of the C1-C2 bond: This pathway would lead to the formation of a radical and a cation.

  • Cleavage of the C1-C4 bond: This alternative alpha-cleavage would also result in ring opening and the generation of a charged fragment.

Dehydration

The loss of a water molecule (H2O, 18 Da) is a very common fragmentation pathway for cyclic and acyclic alcohols. This process is often facilitated by the transfer of a hydrogen atom from a remote position to the hydroxyl group, followed by the elimination of water. The resulting ion at m/z 68 ([C5H8]+•) is expected to be a prominent peak in the spectrum. The fragmentation of the parent compound, cyclobutanol, shows a significant loss of water[3].

Ring Cleavage

The strained cyclobutane ring is susceptible to cleavage upon ionization. A common fragmentation mechanism for cyclobutane derivatives involves the cleavage of two opposite bonds in the ring[4]. For this compound, this can lead to the formation of various smaller fragments. A key ring cleavage pathway is expected to yield an ion of m/z 58, corresponding to [C3H6O]+•, and a neutral ethylene molecule.

Loss of the Methyl Group

The methyl substituent can be lost as a methyl radical (•CH3, 15 Da), leading to a fragment ion at m/z 71. This is a common fragmentation for methylated compounds.

The interplay of these fragmentation pathways is visually represented in the following diagram:

fragmentation_pathways M [C5H10O]+• m/z 86 (Molecular Ion) F71 [C4H7O]+ m/z 71 M->F71 - •CH3 F68 [C5H8]+• m/z 68 M->F68 - H2O F58 [C3H6O]+• m/z 58 M->F58 Ring Cleavage - C2H4 F57 [C3H5O]+ m/z 57 M->F57 α-Cleavage F43 [C2H3O]+ m/z 43 F58->F43 - •CH3

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The following provides a detailed, step-by-step methodology.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this analyte.

4.2. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

4.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

  • Scan Speed: 1000 amu/s

4.4. Data Acquisition and Analysis

  • Acquire the data in full scan mode.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the peak.

  • Perform background subtraction to obtain a clean mass spectrum.

  • Analyze the fragmentation pattern and compare it to the predicted spectrum and library data if available.

The following diagram illustrates the general GC-MS workflow:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing Prep Prepare Standard Solutions Inject Inject Sample Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis (Quadrupole) Fragment->Analyze Detect Detection Analyze->Detect Process Data Acquisition & Analysis Detect->Process

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-methylcyclobutan-1-ol, a secondary alcohol incorporated into a strained four-membered ring system. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offering field-proven insights into spectral interpretation and data acquisition.

The Molecular Architecture of this compound: A Spectroscopic Perspective

This compound (C₅H₁₀O) presents a unique spectroscopic challenge due to the interplay of its functional groups—a hydroxyl (-OH) and a methyl (-CH₃) group—and the inherent ring strain of the cyclobutane moiety. The secondary alcohol dictates the presence of characteristic O-H and C-O stretching vibrations. The cyclobutane ring, with its constrained bond angles, influences the C-H stretching and bending frequencies. Understanding these structural nuances is paramount for an accurate interpretation of its IR spectrum.

Theoretical IR Absorption Profile of this compound

The infrared spectrum of this compound is dominated by the vibrational modes of its alcohol and cycloalkane components. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and the rationale behind their predicted positions.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & ShapeRationale
~3600-3200O-H Stretch (Alcohol)Strong, BroadThe prominent broadness is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, causing a range of vibrational frequencies.[1][2][3][4]
~3000-2840C-H Stretch (Alkyl)StrongThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group and the cyclobutane ring.[5]
~1470-1448CH₂ Scissoring (Cyclobutane)MediumThis bending vibration is characteristic of the methylene groups within the cyclobutane ring.[5]
~1375CH₃ Bending (Methyl)MediumThis absorption corresponds to the symmetric bending (umbrella) mode of the methyl group.
~1150-1075C-O Stretch (Secondary Alcohol)StrongThe position of this band is diagnostic for the classification of the alcohol. For secondary alcohols, this stretching vibration typically appears in this range.[6]

Key Vibrational Modes: A Deeper Look

The O-H Stretching Region

The most conspicuous feature in the IR spectrum of an alcohol is the O-H stretching band. In a condensed phase, such as a pure liquid sample of this compound, this band appears as a strong and significantly broad absorption between 3600 and 3200 cm⁻¹.[1][2][4] This broadening is a hallmark of hydrogen bonding. The hydrogen atom of one hydroxyl group interacts with the lone pair of electrons on the oxygen of a neighboring molecule, effectively weakening the O-H covalent bond and lowering its stretching frequency. The vast network of these interactions, with varying strengths, results in a wide envelope of absorbed frequencies.

The C-H Stretching Region

The region between 3000 and 2840 cm⁻¹ is characterized by the C-H stretching vibrations of the methyl and cyclobutyl groups.[5] The ring strain of the cyclobutane ring can lead to a slight shift in these frequencies compared to their acyclic counterparts. In strained rings, the carbon atoms utilize more p-character in their C-C bonds, which in turn increases the s-character of the C-H bonds.[7] This increased s-character strengthens the C-H bonds, potentially shifting their stretching frequencies to a slightly higher wavenumber.

The Fingerprint Region: C-O Stretching and Bending Vibrations

The fingerprint region, below 1500 cm⁻¹, contains a wealth of information, though it can be complex to interpret. For this compound, the most significant peak in this region is the C-O stretching vibration. As a secondary alcohol, this strong absorption is anticipated to be in the 1150-1075 cm⁻¹ range.[6] This region will also contain the CH₂ scissoring (~1470-1448 cm⁻¹) and other bending and rocking vibrations of the carbon skeleton.[5]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a self-validating system for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

Sample Preparation: The Neat Liquid Film Method

Given that this compound is a liquid at room temperature, the most straightforward and common method for sample preparation is the neat liquid film technique.[8][9]

Materials:

  • FTIR Spectrometer

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • Appropriate solvent for cleaning (e.g., isopropanol)

  • Desiccator for salt plate storage

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate using a clean Pasteur pipette.

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.[10]

  • Sample Holder: Place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, carefully separate the salt plates and clean them with a suitable solvent like isopropanol, ensuring no water comes into contact with them.[8][11] Dry the plates and store them in a desiccator.

Data Interpretation Workflow

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Conclusion A Prepare Neat Liquid Sample C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Identify Broad O-H Stretch (~3400 cm⁻¹) C->D E Identify C-H Stretches (~2900 cm⁻¹) D->E F Identify C-O Stretch (~1100 cm⁻¹) E->F G Analyze Fingerprint Region F->G H Confirm Functional Groups G->H I Correlate with Molecular Structure H->I

Caption: Workflow for IR Spectrum Analysis of this compound.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Key Vibrational Modes of this compound.

Conclusion

The infrared spectrum of this compound is a powerful tool for its structural elucidation. The characteristic broad O-H stretch, the strong C-O stretch indicative of a secondary alcohol, and the C-H vibrations of the strained cycloalkane ring provide a unique spectral fingerprint. By understanding the theoretical basis of these absorptions and employing a robust experimental methodology, researchers can confidently identify and characterize this molecule.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methylcyclobutan-1-ol (CAS No. 1594-22-5), a key intermediate in pharmaceutical synthesis. Adhering to the principles of scientific integrity, this document synthesizes chemical theory with practical, field-proven insights to ensure the reliable handling and long-term viability of this important alicyclic alcohol.

Chemical Profile and Significance

This compound is a cyclic alcohol with the molecular formula C₅H₁₀O[1]. Its structure, featuring a strained four-membered ring, imparts unique chemical properties that are both advantageous in synthesis and a critical consideration for its stability. As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, influencing its reactivity, particularly towards oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀OPubChem[1]
Molecular Weight86.13 g/mol PubChem[1]
AppearanceColorless LiquidAChemBlock[2]
Boiling PointNot explicitly available, but its ketone analog, 2-Methylcyclobutanone, boils at 118.9°C at 760 mmHg.LookChem[3]
Flash PointFlammable liquid and vapor (GHS classification)PubChem[1]
SolubilityExpected to be sparingly soluble in water, soluble in organic solvents.General chemical principles

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its strained cyclobutane ring and the presence of a secondary alcohol functional group. Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols.

Oxidative Degradation

As a secondary alcohol, this compound is susceptible to oxidation to form the corresponding ketone, 2-methylcyclobutan-1-one. This is the most probable degradation pathway under oxidative stress. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

  • Mechanism: The oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.

  • Primary Degradant: 2-Methylcyclobutanone (C₅H₈O, MW: 84.12 g/mol )[4].

Dehydration

Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration to form a mixture of isomeric methylcyclobutenes. This elimination reaction involves the loss of a water molecule. The regioselectivity of this reaction can be influenced by the reaction conditions.

  • Potential Degradants: 1-Methylcyclobut-1-ene and methylenecyclobutane.

Ring-Opening Reactions

The inherent ring strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, although this is less common under typical storage conditions compared to oxidation and dehydration. Ring-opening reactions of cyclobutanols can be promoted by transition metals or radical initiators, leading to the formation of linear ketone derivatives[5][6]. While not a primary concern for storage, this pathway should be considered in the context of process chemistry and compatibility with certain reagents.

Degradation Pathways of this compound main This compound oxidation Oxidation main->oxidation [O] dehydration Dehydration main->dehydration H+ / Heat ring_opening Ring-Opening main->ring_opening Catalyst / Radicals ketone 2-Methylcyclobutanone oxidation->ketone alkenes Methylcyclobutenes dehydration->alkenes linear_ketone Linear Ketone Derivatives ring_opening->linear_ketone

Figure 1: Potential degradation pathways of this compound, highlighting oxidation as the primary route.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on its chemical properties and general guidelines for flammable secondary alcohols.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2°C and 8°C. Some suppliers recommend storage at 0-8°C. Avoid direct sunlight and heat sources.[7]

  • Inert Atmosphere: For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended to minimize contact with atmospheric oxygen and moisture.

  • Containers: Use tightly sealed containers made of chemically resistant materials such as amber glass or high-density polyethylene (HDPE)[7][8]. Amber glass is preferred to protect the compound from light.

  • Segregation: As a flammable liquid, it should be stored in a designated flammable liquid storage cabinet, away from oxidizing agents, strong acids, and other incompatible materials[9][10].

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes degradation kinetics and vapor pressure.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Container Tightly sealed amber glass or HDPEProtects from light, air, and moisture; ensures chemical compatibility.
Location Flammable liquid storage cabinetEnsures safety and segregation from incompatible materials.
Handling Precautions
  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources. Use non-sparking tools and ensure proper grounding of containers during transfer to prevent static discharge[10].

  • Spill Management: Have a spill kit readily available containing absorbent materials suitable for flammable organic liquids.

Stability Testing Protocol: A Self-Validating System

A robust stability testing program is essential to establish a retest period or shelf life for this compound. The following protocol is designed as a self-validating system, incorporating forced degradation studies to ensure the stability-indicating nature of the analytical method.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance[6].

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) GCMS GC-MS Analysis Acid->GCMS HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->GCMS Base->HPLC Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->GCMS Oxidation->HPLC Thermal Thermal (e.g., 70°C) Thermal->GCMS Thermal->HPLC Photo Photolytic (ICH Q1B conditions) Photo->GCMS Photo->HPLC Identify Identify Degradants GCMS->Identify Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Pathways Identify->Pathway Pathway->Method Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Sample->HPLC

Figure 2: Workflow for forced degradation studies of this compound.

Experimental Protocols:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a defined period (e.g., 24 hours), taking samples at intermediate time points.

    • Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C for a defined period, taking samples at intermediate time points.

    • Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours), with periodic sampling.

  • Thermal Degradation:

    • Place a neat sample of this compound in a sealed vial.

    • Heat in a calibrated oven at 70°C for a defined period (e.g., 48 hours).

    • For solution-state thermal stress, heat a solution of the compound under the same conditions.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be stored under the same conditions but protected from light.

Stability-Indicating Analytical Method

A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of the volatile this compound and its likely degradation products.

Table 3: Recommended GC-MS Method Parameters

ParameterSuggested Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (with appropriate split ratio)
Oven Program Initial temp 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 35-350

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation samples are crucial for demonstrating the method's ability to separate the parent compound from all potential degradation products.

Long-Term Stability Study

A long-term stability study should be conducted on at least three batches of this compound packaged in the intended container-closure system.

  • Storage Conditions: 5°C ± 3°C (refrigerated) and 25°C ± 2°C / 60% RH ± 5% RH (accelerated).

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: Appearance, assay (by validated GC-MS method), and degradation products.

Conclusion

This compound is a moderately stable compound when stored under appropriate conditions. The primary degradation pathways are oxidation to 2-methylcyclobutan-1-one and, to a lesser extent, dehydration. By implementing the recommended storage and handling procedures, and by establishing a robust stability testing program, researchers, scientists, and drug development professionals can ensure the quality and integrity of this valuable chemical intermediate throughout its lifecycle.

References

quantum chemical calculations for 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<Quantum Chemical Calculations for 2-Methylcyclobutan-1-ol: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure, stability, and reactivity is paramount. This compound, a small cyclic alcohol, presents an interesting case study due to its stereoisomerism and the conformational flexibility of its cyclobutane ring. Quantum chemical calculations offer a powerful lens through which to investigate these properties with high fidelity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide provides a comprehensive, in-depth exploration of the application of quantum chemical methods to elucidate the structural and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

The inherent value of computational chemistry lies in its predictive power. By solving the Schrödinger equation, or approximations thereof, we can determine the electronic structure of a molecule, which in turn governs its geometry, energy, and response to external stimuli. For a molecule like this compound, this translates to the ability to:

  • Predict the relative stabilities of its various stereoisomers and conformers.

  • Calculate key geometric parameters such as bond lengths and angles.

  • Simulate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, to aid in experimental characterization.

  • Investigate its reactivity and potential interactions with biological targets.

This guide will navigate the theoretical underpinnings and practical application of these calculations, emphasizing not just the "how" but the critical "why" behind methodological choices.

Theoretical Framework: The Power of Density Functional Theory (DFT)

While numerous quantum chemical methods exist, Density Functional Theory (DFT) has emerged as the workhorse for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[1][2] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of a system of interacting electrons as a system of non-interacting electrons moving in an effective potential. The accuracy of a DFT calculation is primarily determined by the choice of two key components:

  • The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. A vast array of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, have proven to be particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic systems, demonstrating reliable performance for geometries and energies.[1][2][3][4][5]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational expense of the calculation. Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results at a higher computational cost.[6] Pople-style basis sets, such as the 6-311++G(d,p) , are commonly employed.[7][8] This notation indicates:

    • 6-311: A triple-zeta valence basis set, meaning three basis functions are used for each valence atomic orbital.

    • ++G: Diffuse functions are added to heavy atoms and hydrogen, which are important for describing anions and weak interactions.

    • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bonding.

The judicious selection of both the functional and basis set is crucial for obtaining meaningful and reliable results. For this compound, a combination like B3LYP/6-311++G(d,p) offers a robust starting point for accurate predictions.[7][8]

Conformational Analysis of this compound

This compound can exist as four stereoisomers due to the two chiral centers at C1 and C2: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Furthermore, the cyclobutane ring is not planar and undergoes a puckering motion.[9][10][11] This gives rise to different conformers for each stereoisomer, primarily differing in the axial or equatorial positions of the methyl and hydroxyl groups.

Workflow for Conformational Search and Optimization

A thorough conformational analysis is the foundational step for any subsequent property calculation. The goal is to identify all low-energy conformers and determine their relative stabilities.

G cluster_0 Computational Workflow for Conformational Analysis A Initial 3D Structure Generation (e.g., from SMILES string) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Broad exploration of conformational space C Pre-optimization of unique conformers (e.g., PM7 semi-empirical) B->C Filter and refine initial geometries D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Accurate geometry determination E Frequency Analysis (Confirm minima, obtain thermochemical data) D->E Characterize stationary points F Single-Point Energy Refinement (e.g., B3LYP/6-311++G(d,p)) E->F Higher accuracy energy calculation G Boltzmann Averaging of Properties F->G Obtain ensemble-averaged properties

Caption: A typical workflow for the conformational analysis of a flexible molecule.

Step-by-Step Protocol
  • Initial Structure Generation: Generate the 3D coordinates for the desired stereoisomer of this compound. This can often be done from its SMILES representation (CC1CCC1O).[12][13]

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This is a computationally inexpensive way to generate a large number of potential conformers.

  • Pre-optimization: The unique conformers identified in the previous step are then optimized using a less computationally demanding quantum mechanical method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation. This step refines the geometries and filters out high-energy duplicates.

  • DFT Geometry Optimization: The low-energy conformers are then subjected to full geometry optimization using a reliable DFT method and basis set, for instance, B3LYP/6-31G(d). This level of theory provides a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[14]

  • Frequency Analysis: A frequency calculation is performed on each optimized geometry at the same level of theory. This is a critical step for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).[7][8]

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated using the following equation:

    ΔG = ΔE_elec + ΔG_corr

    where ΔE_elec is the difference in electronic energies from the high-level single-point calculation and ΔG_corr is the difference in the Gibbs free energy correction from the frequency calculation.

The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution.

Prediction of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

NMR Spectroscopy

The prediction of NMR chemical shifts and coupling constants has become a standard tool in computational organic chemistry.[15][16] The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

Protocol for NMR Chemical Shift Calculation
  • Geometry Optimization: Use the optimized geometries of the low-energy conformers obtained from the conformational analysis.

  • GIAO Calculation: Perform a GIAO NMR calculation on each conformer. The choice of functional and basis set can significantly impact the accuracy of the predicted shifts. A common and effective level of theory is mPW1PW91/6-31G(d,p).[16]

  • Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory:

    δ_sample = σ_TMS - σ_sample

  • Boltzmann Averaging: The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the chemical shifts of all contributing conformers.

Vibrational (IR) Spectroscopy

The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate a theoretical infrared (IR) spectrum.

Protocol for IR Spectrum Generation
  • Frequency Calculation: The harmonic vibrational frequencies are obtained from the frequency analysis performed after each geometry optimization.

  • Scaling Factors: It is well-known that harmonic frequency calculations at the DFT level tend to overestimate vibrational frequencies. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to bring them into better agreement with experimental data. The appropriate scaling factor is dependent on the level of theory used.

  • Spectrum Generation: The scaled frequencies and their corresponding calculated IR intensities are used to generate a theoretical IR spectrum, typically by fitting each vibrational mode to a Lorentzian or Gaussian line shape.

Data Presentation

Table 1: Calculated Relative Energies of this compound Conformers
Conformer (cis/trans)Dihedral Angle (H-O-C1-C2) (°)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
cis-equatorial-axial65.20.580.6525.1
cis-axial-equatorial178.90.000.0054.3
trans-equatorial-equatorial-68.51.231.1510.1
trans-axial-axial175.41.561.486.5
trans-equatorial-axial-179.10.890.9514.0

Note: These are hypothetical values for illustrative purposes. Actual calculations would be required to populate this table.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Most Stable Conformer
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C170.571.2-0.7
C238.237.80.4
C325.125.5-0.4
C415.816.3-0.5
CH₃18.919.1-0.2

Note: These are hypothetical values for illustrative purposes. Actual calculations and experimental data are needed for a real comparison.

Considerations for Solvation

The calculations described thus far have been for the gas phase. However, many chemical and biological processes occur in solution. The presence of a solvent can significantly influence the conformational preferences and properties of a molecule.[17][18]

There are two main approaches to modeling solvation:

  • Implicit Solvation Models: The solvent is treated as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a popular and computationally efficient choice.[19]

  • Explicit Solvation Models: A number of individual solvent molecules are included in the calculation. This approach is more computationally expensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.[20]

For many applications involving this compound, an implicit solvation model will likely provide a good approximation of the bulk solvent effects.

Software and Implementation

A variety of software packages are available for performing quantum chemical calculations, both commercial and open-source.[21][22][23][24] Some of the most widely used programs include:

  • Gaussian: A comprehensive and widely used commercial package.[25][26][27][28][29][30]

  • Q-Chem: A powerful and versatile commercial software suite.[22]

  • GAMESS: A freely available, open-source quantum chemistry package.[21]

The specific keywords and input file formats will vary between programs, but the general principles and methodologies described in this guide are applicable across all of them.

G cluster_1 Relationship between Computational Inputs and Outputs Input Input: - Molecular Geometry - Level of Theory (Functional/Basis Set) - Calculation Type (Opt, Freq, NMR) Software Quantum Chemistry Software (e.g., Gaussian, Q-Chem) Input->Software Output Output: - Optimized Geometry - Energies (Electronic, Free) - Vibrational Frequencies/Intensities - NMR Shielding Tensors Software->Output Analysis Post-Processing & Analysis: - Relative Energies - Boltzmann Averaging - Spectral Simulation Output->Analysis

Caption: A simplified diagram illustrating the flow of information in a quantum chemical calculation.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a robust and insightful framework for investigating the properties of molecules like this compound. By carefully selecting the appropriate theoretical methods and following a systematic workflow, researchers can gain a detailed understanding of conformational preferences, molecular geometries, and spectroscopic signatures. This knowledge is invaluable for interpreting experimental data, guiding synthetic efforts, and ultimately, accelerating the process of drug discovery and materials design. The principles and protocols outlined in this guide serve as a foundation for the effective application of these powerful computational tools.

References

conformational analysis of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Methylcyclobutan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the , a molecule that serves as an excellent model for understanding the intricate interplay of steric and electronic effects in small, strained ring systems. We will delve into the theoretical underpinnings of cyclobutane conformation, the influence of substituents, and the advanced analytical techniques employed to elucidate the three-dimensional structure and dynamics of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of conformational principles in molecular design and analysis.

The Dynamic Landscape of the Cyclobutane Ring

Unlike the planar representation often depicted in textbooks, the cyclobutane ring is not flat. A planar conformation is destabilized by significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered forms. The degree of puckering is defined by the puckering angle, which is the angle between the two C-C-C planes of the butterfly. In unsubstituted cyclobutane, this angle is approximately 35°.

The introduction of substituents on the cyclobutane ring breaks the symmetry of this inversion process, leading to distinct conformations with different energy levels. The substituents can occupy two types of positions: pseudo-axial and pseudo-equatorial. Similar to cyclohexane, bulky substituents generally prefer the less sterically hindered pseudo-equatorial position.

Stereoisomerism in this compound

This compound possesses two stereocenters (at C1 and C2), giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers: the cis isomers ((1R,2S) and (1S,2R)) and the trans isomers ((1R,2R) and (1S,2S)).

G cluster_isomers Stereoisomers of this compound cluster_cis cis-isomers cluster_trans trans-isomers This compound This compound (1R,2S) (1R,2S) This compound->(1R,2S) (1S,2R) (1S,2R) This compound->(1S,2R) (1R,2R) (1R,2R) This compound->(1R,2R) (1S,2S) (1S,2S) This compound->(1S,2S) (1R,2S)->(1S,2R) Enantiomers (1R,2R)->(1S,2S) Enantiomers

Figure 1: Stereoisomers of this compound.

The relative orientation of the methyl and hydroxyl groups dictates the conformational preferences of each diastereomer.

cis-2-Methylcyclobutan-1-ol

In the cis isomer, the methyl and hydroxyl groups are on the same face of the ring. This leads to two possible puckered conformations: one where the hydroxyl group is pseudo-axial and the methyl group is pseudo-equatorial, and another where the hydroxyl is pseudo-equatorial and the methyl is pseudo-axial. The relative stability of these two conformers is determined by the balance of steric interactions. Generally, the larger methyl group will preferentially occupy the pseudo-equatorial position to minimize steric strain.

trans-2-Methylcyclobutan-1-ol

In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This results in two possible puckered conformations: one with both substituents in pseudo-equatorial positions and another with both in pseudo-axial positions. The diaxial conformation is significantly destabilized by 1,3-diaxial interactions, making the diequatorial conformer the overwhelmingly preferred conformation.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the cyclobutane ring, it is possible to estimate the dihedral angles and thus deduce the ring's pucker and the orientation of the substituents.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close in space. For this compound, NOEs can be used to distinguish between cis and trans isomers and to determine the relative orientation of the substituents in the preferred conformation. For example, in the cis isomer, an NOE would be expected between the methyl protons and the proton on the carbon bearing the hydroxyl group.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing gradient-selected experiments.

  • Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a crucial parameter and should be optimized to observe the desired NOEs (typically 200-800 ms).

  • Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about intramolecular hydrogen bonding, which can be indicative of a specific conformation. In the case of this compound, the frequency of the O-H stretching vibration can reveal whether the hydroxyl group is free or involved in a hydrogen bond. For example, in a conformation where the hydroxyl group is in close proximity to the methyl group, a weak intramolecular hydrogen bond might be possible, leading to a shift in the O-H stretching frequency.

Computational Chemistry

Computational methods are invaluable for modeling the potential energy surface of a molecule and predicting the relative stabilities of different conformations.

  • Molecular Mechanics (MM): MM methods provide a fast way to explore the conformational space and identify low-energy conformers.

  • Quantum Mechanics (QM): Higher-level QM methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to accurately calculate the energies and geometries of the identified conformers. These calculations can also predict NMR coupling constants and other spectroscopic properties that can be compared with experimental data.

G Start Start Build Initial Structure Build Initial Structure Start->Build Initial Structure Conformational Search (MM) Conformational Search (MM) Build Initial Structure->Conformational Search (MM) Identify Low-Energy Conformers Identify Low-Energy Conformers Conformational Search (MM)->Identify Low-Energy Conformers Geometry Optimization (DFT/MP2) Geometry Optimization (DFT/MP2) Identify Low-Energy Conformers->Geometry Optimization (DFT/MP2) Frequency Calculation Frequency Calculation Geometry Optimization (DFT/MP2)->Frequency Calculation Verify True Minima Verify True Minima Frequency Calculation->Verify True Minima Verify True Minima->Geometry Optimization (DFT/MP2) Imaginary frequencies Calculate Relative Energies Calculate Relative Energies Verify True Minima->Calculate Relative Energies All positive frequencies End End Calculate Relative Energies->End

Figure 2: Computational workflow for conformational analysis.

Data Summary and Interpretation

The combination of experimental and computational data allows for a comprehensive understanding of the conformational preferences of this compound.

Isomer Most Stable Conformer Key Stabilizing/Destabilizing Interactions Predicted Relative Energy (kcal/mol)
cis-2-Methylcyclobutan-1-olMethyl pseudo-equatorial, Hydroxyl pseudo-axialMinimization of steric strain from the larger methyl group.0 (Reference)
Methyl pseudo-axial, Hydroxyl pseudo-equatorialIncreased steric strain due to the pseudo-axial methyl group.~1.5 - 2.5
trans-2-Methylcyclobutan-1-olDiequatorialBoth substituents in sterically favorable positions.~-0.5 - -1.0
DiaxialSevere 1,3-diaxial interactions.> 4.0

Note: The relative energy values are illustrative and would need to be determined by specific high-level computational methods.

Conclusion

The conformational analysis of this compound is a multifaceted problem that requires the integration of various analytical techniques. By combining the experimental insights from NMR and IR spectroscopy with the predictive power of computational chemistry, a detailed picture of the conformational landscape of this molecule can be constructed. This understanding is not only of fundamental chemical interest but also has practical implications in fields such as medicinal chemistry and materials science, where molecular conformation plays a critical role in determining biological activity and material properties.

Methodological & Application

Introduction: The Significance of the Strained Cyclobutane Motif

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Methylcyclobutan-1-ol

The cyclobutane ring, a recurring structural motif in numerous natural products and pharmacologically active compounds, presents unique synthetic challenges and opportunities. Its inherent ring strain influences reactivity and provides a rigid scaffold for controlling molecular geometry. This compound is a fundamental building block within this class of compounds, serving as a key intermediate for the synthesis of more complex molecules, including fragrances and pharmaceuticals.[1][2] This guide, intended for researchers and professionals in organic synthesis and drug development, provides a detailed exploration of the primary synthetic route to this compound, focusing on the diastereoselective reduction of 2-methylcyclobutanone. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and contextualize this method within the broader landscape of cyclobutanol synthesis.

Primary Synthetic Strategy: Diastereoselective Reduction of 2-Methylcyclobutanone

The most direct and widely employed method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclobutanone. The stereochemical outcome of this reaction is a critical consideration, as the relative orientation of the methyl and hydroxyl groups defines the diastereomers (cis and trans).

Mechanistic Rationale: Steric Control of Hydride Attack

The reduction of cyclobutanones with hydride reagents like sodium borohydride (NaBH₄) is a classic example of nucleophilic addition to a carbonyl group.[3] In the case of 2-methylcyclobutanone, the presence of the α-methyl group introduces a significant steric bias. The four-membered ring is not planar and exists in a puckered conformation. The methyl group preferentially occupies a pseudo-equatorial position to minimize steric strain. Consequently, an incoming nucleophile (hydride, H⁻) will preferentially attack the carbonyl carbon from the face opposite the bulky methyl group.[3] This trajectory, known as Felkin-Anh-Eisenstein model-predictable attack, minimizes steric hindrance and leads predominantly to the formation of the cis-2-methylcyclobutanol isomer, where the methyl and hydroxyl groups are on the same face of the ring.

Figure 1: Diastereoselective reduction of 2-methylcyclobutanone.

Experimental Protocol: Synthesis of cis-2-Methylcyclobutan-1-ol

This protocol details a reliable and scalable procedure for the reduction of 2-methylcyclobutanone using sodium borohydride. The method is characterized by its operational simplicity, high yield, and excellent diastereoselectivity.

Materials and Equipment
  • 2-Methylcyclobutanone (C₅H₈O, MW: 84.12 g/mol )[4]

  • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

  • Methanol (CH₃OH), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Separatory funnel

  • Rotary evaporator

  • Ice-water bath

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclobutanone (4.2 g, 50 mmol) in 25 mL of methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (0.95 g, 25 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, and the reaction can be exothermic. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by fractional distillation or flash column chromatography on silica gel to afford pure this compound.[3]

Data Summary
ParameterSpecificationRationale
Substrate 2-MethylcyclobutanoneThe prochiral ketone precursor.
Reagent Sodium Borohydride (NaBH₄)A mild and selective reducing agent, safe to handle in alcoholic solvents.
Solvent MethanolProtic solvent that facilitates the reaction and dissolves the borohydride reagent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Typical Yield 90-95%High conversion is typical for this type of reduction.
Diastereoselectivity cis:trans ratio typically > 9:1Steric hindrance from the α-methyl group directs the hydride attack.

Advanced Synthetic Considerations

While direct reduction is the most common route, other advanced methodologies are relevant for synthesizing specific stereoisomers or more complex cyclobutane structures.

Enantioselective Synthesis

For applications requiring a single enantiomer of 2-methylcyclobutanol, an asymmetric reduction of 2-methylcyclobutanone is necessary. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for achieving high enantioselectivity in the reduction of prochiral ketones.[1][5] This approach allows for the synthesis of either the (R) or (S) alcohol by selecting the appropriate enantiomer of the catalyst.

Enantioselective_Reduction Conceptual Workflow: Enantioselective Synthesis Ketone 2-Methylcyclobutanone (Prochiral) Product Enantiomerically Enriched This compound Ketone->Product Catalyst Chiral Catalyst (e.g., (S)-CBS) Catalyst->Product Controls face of attack Hydride Hydride Source (e.g., BH₃) Hydride->Product

Figure 2: Conceptual workflow for enantioselective synthesis.
[2+2] Photocycloaddition: The Paternò-Büchi Reaction

Figure 3: General schematic of the Paternò-Büchi reaction.

Safety and Handling

  • 2-Methylcyclobutanone: This is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

  • This compound: The product is also a flammable liquid and vapor, causing skin and eye irritation.[11]

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.

  • Solvents: Methanol and diethyl ether are highly flammable. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the sodium borohydride reduction of 2-methylcyclobutanone. This method provides excellent yields and high diastereoselectivity for the cis isomer, driven by the steric influence of the α-methyl group. The protocol described herein is robust, scalable, and relies on readily available reagents, making it a cornerstone reaction for accessing this valuable synthetic intermediate. For researchers requiring specific enantiomers, asymmetric methods like the CBS reduction should be considered, highlighting the versatility of synthetic strategies available to the modern chemist.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Diastereoselective Synthesis of trans-2-Methylcyclobutan-1-ol

Abstract

Cyclobutane derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile scaffolds and bioisosteres. The synthesis of stereochemically defined cyclobutanes, however, presents a significant challenge due to inherent ring strain and subtle energetic differences between stereoisomers. This application note provides a detailed, reliable, and scientifically-grounded protocol for the diastereoselective synthesis of trans-2-Methylcyclobutan-1-ol. The strategy hinges on the stereoselective reduction of the prochiral ketone, 2-methylcyclobutanone. We delve into the mechanistic rationale for stereocontrol, offering insights into the principles of nucleophilic addition to strained cyclic systems. This guide is intended for researchers in organic synthesis, drug discovery, and related fields, providing a robust methodology for accessing this valuable building block.

Introduction and Strategic Overview

The 2-methylcyclobutanol framework is a key building block for more complex molecules, including pharmaceuticals and specialty chemicals.[1] The relative orientation of the methyl and hydroxyl groups (cis or trans) profoundly influences the molecule's three-dimensional shape, polarity, and biological activity. Consequently, controlling this stereochemistry during synthesis is paramount.

The most direct and efficient route to trans-2-Methylcyclobutan-1-ol is the reduction of the corresponding ketone, 2-methylcyclobutanone.[2] This approach is advantageous due to the commercial availability of the starting material and the vast library of reducing agents available to the modern chemist.

The Core Challenge: Diastereoselectivity

The central scientific challenge is to control the facial selectivity of the hydride attack on the carbonyl group. The prochiral ketone presents two faces to the incoming nucleophile. Attack from one face leads to the cis product, while attack from the opposite face yields the desired trans product.

Our strategy leverages steric hindrance to achieve high diastereoselectivity. By employing a sterically demanding hydride reagent, the nucleophilic attack is directed to the face of the carbonyl opposite the pre-existing methyl group. This minimizes steric repulsion in the transition state, leading preferentially to the trans alcohol. This principle is a cornerstone of asymmetric synthesis and is highly effective in cyclic systems.[3]

Synthetic Workflow Diagram

The overall process, from starting material to final, characterized product, is outlined below.

G cluster_0 Preparation cluster_1 Purification & Analysis start Starting Material (2-Methylcyclobutanone) reaction Diastereoselective Reduction (NaBH4, Methanol, 0°C) start->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purify Column Chromatography (Silica Gel) workup->purify Step 3 product Final Product (trans-2-Methylcyclobutan-1-ol) purify->product Step 4 analysis Characterization (NMR, IR, GC-MS) product->analysis Validation G cluster_0 Sterically Hindered Path (Disfavored) cluster_1 Sterically Favored Path A Axial-like Attack (Same face as -CH3) B cis-Product Transition State (High Energy) C Equatorial-like Attack (Opposite face to -CH3) D trans-Product Transition State (Low Energy) start 2-Methylcyclobutanone + [H]⁻ start->A start->C

References

2-Methylcyclobutan-1-ol: A Versatile Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Strained Four-Membered Ring in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of molecular diversity and complexity is paramount. Chiral building blocks serve as the foundational elements in the construction of enantiomerically pure molecules, a critical requirement for pharmaceuticals and other biologically active compounds. Among these, small, strained carbocycles have garnered significant attention due to their unique conformational constraints and reactivity. The cyclobutane motif, in particular, offers a three-dimensional scaffold that can impart favorable properties to bioactive molecules, including improved metabolic stability and receptor binding affinity.

This application note provides a detailed guide to the synthesis and utilization of 2-methylcyclobutan-1-ol, a versatile chiral building block. We will explore its enantioselective synthesis via the powerful Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone. Furthermore, we will delve into a key application of this chiral alcohol in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral cyclobutane derivative in their synthetic endeavors.

Enantioselective Synthesis of this compound: The Power of Catalytic Asymmetric Reduction

The most direct and efficient route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, 2-methylcyclobutan-1-one. The Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of asymmetric synthesis, has proven to be an exceptionally effective method for this transformation.[1][2] This reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to one face of the ketone, resulting in the formation of the corresponding alcohol with high enantiomeric excess.

The CBS reduction is renowned for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[1] The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex arranges in a highly organized, six-membered ring transition state, facilitating a face-selective intramolecular hydride transfer.

The stereochemical outcome of the reduction can be reliably predicted based on the chirality of the CBS catalyst used. For instance, using an (S)-CBS catalyst will predominantly yield one enantiomer of the alcohol, while the (R)-catalyst will produce the other. The reduction of 2-methylcyclobutan-1-one is also diastereoselective, with the hydride preferentially attacking from the face opposite to the methyl group, leading to the formation of the cis-2-methylcyclobutanol isomer as the major product.

Protocol 1: Enantioselective Synthesis of (cis)-(1R,2S)-2-Methylcyclobutan-1-ol via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the asymmetric reduction of 2-methylcyclobutan-1-one using an (R)-CBS catalyst to yield (cis)-(1R,2S)-2-methylcyclobutan-1-ol.

Materials:

  • 2-Methylcyclobutan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Borane Addition: Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq) via syringe. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, prepare a solution of 2-methylcyclobutan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure (cis)-(1R,2S)-2-methylcyclobutan-1-ol.

Expected Outcome:

This protocol is expected to yield the desired chiral alcohol with high diastereoselectivity (favoring the cis isomer) and high enantiomeric excess (typically >95% ee).

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of the synthesized this compound can be determined by chiral gas chromatography.

Instrumentation and Columns:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Alternatively, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) may improve resolution and peak shape.

Analysis:

  • Inject the sample onto the GC system. The two enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[3][4] This structural modification often imparts enhanced metabolic stability against enzymatic degradation while retaining the ability to be phosphorylated to the active triphosphate form, which can then inhibit viral polymerases. Chiral cyclobutane derivatives, including those derived from this compound, are valuable precursors for the synthesis of these important therapeutic agents.[3]

The synthesis of carbocyclic nucleoside analogues from chiral this compound typically involves several key steps:

  • Functional Group Manipulation: The hydroxyl group of this compound can be converted into a good leaving group (e.g., tosylate or mesylate) or oxidized to the corresponding ketone.

  • Introduction of the Nucleobase: The nucleobase (e.g., a purine or pyrimidine) is then introduced via nucleophilic substitution or a Mitsunobu reaction.

  • Further Modifications: Additional functional groups can be introduced to the cyclobutane ring to mimic the structure of natural nucleosides.

The stereochemistry of the starting this compound is crucial as it dictates the absolute configuration of the final carbocyclic nucleoside, which in turn has a profound impact on its biological activity.

Workflow: Synthesis of a Carbocyclic Nucleoside Analogue from (cis)-(1R,2S)-2-Methylcyclobutan-1-ol

G cluster_0 Enantioselective Synthesis cluster_1 Functionalization cluster_2 Nucleobase Coupling cluster_3 Final Product 2-Methylcyclobutan-1-one 2-Methylcyclobutan-1-one CBS Reduction CBS Reduction 2-Methylcyclobutan-1-one->CBS Reduction (R)-CBS catalyst, BH3.SMe2 cis-(1R,2S)-2-Methylcyclobutan-1-ol cis-(1R,2S)-2-Methylcyclobutan-1-ol CBS Reduction->cis-(1R,2S)-2-Methylcyclobutan-1-ol Activation Activation cis-(1R,2S)-2-Methylcyclobutan-1-ol->Activation e.g., TsCl, py Activated Cyclobutanol Activated Cyclobutanol Activation->Activated Cyclobutanol Coupling Reaction Coupling Reaction Activated Cyclobutanol->Coupling Reaction Nucleobase Nucleobase Nucleobase->Coupling Reaction e.g., Mitsunobu or SN2 Protected Carbocyclic Nucleoside Protected Carbocyclic Nucleoside Coupling Reaction->Protected Carbocyclic Nucleoside Deprotection Deprotection Protected Carbocyclic Nucleoside->Deprotection Carbocyclic Nucleoside Analogue Carbocyclic Nucleoside Analogue Deprotection->Carbocyclic Nucleoside Analogue

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

Conclusion

This compound, accessible in high enantiomeric purity through the robust and reliable Corey-Bakshi-Shibata reduction, stands as a valuable and versatile chiral building block for organic synthesis. Its unique strained-ring structure and defined stereochemistry make it an attractive starting material for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The application of this chiral alcohol in the synthesis of carbocyclic nucleoside analogues highlights its potential for the development of novel antiviral therapeutics. The protocols and workflows presented in this application note are intended to provide a solid foundation for researchers to explore the full potential of this and other chiral cyclobutane derivatives in their synthetic programs.

References

The Strategic Utility of 2-Methylcyclobutan-1-ol in the Synthesis of Architecturally Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Small Rings in Complex Molecule Synthesis

In the landscape of natural product synthesis, the pursuit of elegant and efficient strategies to construct stereochemically rich and complex molecular architectures is a paramount objective. Among the arsenal of synthetic building blocks, strained carbocyclic systems, particularly cyclobutane derivatives, have emerged as powerful intermediates. Their inherent ring strain can be strategically harnessed for selective bond cleavage and ring expansion, providing access to a diverse array of molecular scaffolds.[1] This guide focuses on the application of a readily accessible chiral building block, 2-Methylcyclobutan-1-ol, and its oxidized counterpart, 2-methylcyclobutanone, in the stereoselective synthesis of natural products. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate the logical flow of synthetic transformations, with a particular focus on the synthesis of the insect pheromone (+)-grandisol.

Core Concept: From a Simple Cyclobutane to a Complex Pheromone

The boll weevil pheromone, (+)-grandisol, is a monoterpene natural product characterized by a substituted cyclobutane ring. Its unique structure and biological activity have made it a popular target for synthetic chemists, leading to the development of numerous innovative strategies for the construction of its four-membered ring.[2][3] While many approaches focus on the de novo synthesis of the cyclobutane core via methods such as [2+2] cycloadditions, a compelling alternative is the utilization of a pre-existing, functionalized cyclobutane synthon. This compound, and by extension 2-methylcyclobutanone, represents such a synthon, offering a convergent and stereocontrolled entry point to the grandisol skeleton.

The overarching synthetic strategy involves the elaboration of the 2-methylcyclobutanone core to introduce the necessary side chains with the correct relative and absolute stereochemistry. This approach leverages the inherent reactivity of the cyclobutanone to direct subsequent transformations.

Application in the Formal Synthesis of (+)-Grandisol

A notable application of a 2-methylcyclobutanone derivative is in the formal synthesis of (+)-grandisol, as demonstrated in the work of Frongia et al.[1] This synthesis showcases the strategic installation of a sidechain at the C2 position of the cyclobutanone ring, setting the stage for the eventual construction of the complete carbon skeleton of grandisol.

Retrosynthetic Analysis

The retrosynthetic analysis for the formal synthesis of (+)-grandisol from a 2-methylcyclobutanone derivative illustrates a logical disconnection strategy.

Retrosynthesis of Grandisol grandisol (+)-Grandisol intermediate1 Key Cyclobutanone Intermediate grandisol->intermediate1 Side chain manipulation start 2-Methylcyclobutanone Derivative intermediate1->start Side chain introduction

Caption: Retrosynthetic approach for (+)-grandisol.

Key Synthetic Tranformations and Mechanistic Insights

The synthesis hinges on the stereoselective alkylation of a chiral 2-methylcyclobutanone precursor. The choice of reagents and reaction conditions is critical to ensure the desired stereochemical outcome. The use of a chiral auxiliary or a chiral catalyst can be employed to induce asymmetry in the initial cyclobutanone, which is then carried through the synthetic sequence.

In the synthesis described by Frongia and colleagues, a key intermediate is (2R)-2-(2-Benzyloxyethyl)-2-methylcyclobutanone.[1] This intermediate possesses the requisite stereochemistry at the C2 position, which is crucial for the final grandisol structure. The synthesis of this intermediate can be achieved through various methods, including asymmetric alkylation of 2-methylcyclobutanone or resolution of a racemic mixture.

Detailed Protocol: Synthesis of a Key Grandisol Precursor

The following protocol is a representative procedure for the synthesis of a key intermediate, (2R)-2-(2-Benzyloxyethyl)-2-methylcyclobutanone, which serves as a formal entry point to (+)-grandisol.[1] This protocol is intended for researchers with a strong background in synthetic organic chemistry.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
2-Methylcyclobutanone≥95%Commercially available
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneCommercially availableHandle under inert atmosphere
1-Bromo-2-(benzyloxy)ethane≥98%Commercially available
Tetrahydrofuran (THF)AnhydrousDistilled from sodium/benzophenone
Diethyl etherAnhydrousDistilled from sodium/benzophenone
Saturated aqueous NH4ClPrepared in-house
Saturated aqueous NaClPrepared in-house
Anhydrous MgSO4For drying
Silica gel230-400 meshFor column chromatography
HexanesHPLC gradeFor chromatography
Ethyl acetateHPLC gradeFor chromatography
Experimental Procedure

Step 1: Enolate Formation and Alkylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq) to the cooled THF.

  • In a separate flask, dissolve 2-methylcyclobutanone (1.0 eq) in anhydrous THF (10 mL).

  • Add the solution of 2-methylcyclobutanone dropwise to the LDA solution at -78 °C over 15 minutes.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 1-bromo-2-(benzyloxy)ethane (1.2 eq) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and saturated aqueous NaCl solution (30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired racemic 2-(2-(benzyloxy)ethyl)-2-methylcyclobutanone.

Note: For the synthesis of the enantiomerically pure product, a chiral auxiliary approach or an enzymatic resolution would be required prior to or after this alkylation step. The literature describes methods to obtain the enantiomerically pure (2R)-2-(2-Benzyloxyethyl)-2-methylcyclobutanone.[1]

Characterization Data for (2R)-2-(2-Benzyloxyethyl)-2-methylcyclobutanone
PropertyValue
AppearanceColorless oil
Specific Rotation [α]D+42 (c 0.1, CHCl3)[1]
IR (neat)1765 cm-1 (C=O)[1]

Workflow and Logic Diagram

The following diagram illustrates the key steps and the logical progression in the synthesis of the grandisol precursor from 2-methylcyclobutanone.

Grandisol Precursor Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Accessing Enantiopure Material cluster_2 Step 3: Elaboration to Grandisol start 2-Methylcyclobutanone enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation with 1-bromo-2-(benzyloxy)ethane enolate->alkylation product Racemic 2-(2-(benzyloxy)ethyl)- 2-methylcyclobutanone alkylation->product resolution Chiral Resolution or Asymmetric Synthesis product->resolution final_product (2R)-2-(2-Benzyloxyethyl)- 2-methylcyclobutanone resolution->final_product elaboration Further Synthetic Steps final_product->elaboration grandisol (+)-Grandisol elaboration->grandisol

References

ring-opening reactions of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ring-Opening Reactions of 2-Methylcyclobutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the ring-opening reactions of this compound, a strained carbocycle whose synthetic utility is unlocked through strategic carbon-carbon bond cleavage. The inherent ring strain of the cyclobutane core, approximately 26 kcal/mol, serves as a powerful thermodynamic driving force for these transformations.[1] This document details the mechanistic principles, experimental protocols, and quantitative data associated with acid-catalyzed and transition metal-mediated ring-opening reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these reactions for the synthesis of complex acyclic and alternative cyclic structures.

Introduction: The Synthetic Potential of a Strained Ring

Cyclobutane derivatives are valuable building blocks in organic synthesis, primarily because the energy released upon ring-opening provides a strong thermodynamic driving force for C-C bond activation.[1] this compound, in particular, offers a versatile platform for generating substituted linear ketones or other functionalized acyclic compounds. The position of the methyl group and the hydroxyl functionality allows for predictable control over regioselectivity in bond cleavage, making it an attractive precursor for targeted synthesis.

The reactions of this substrate can be broadly categorized into several classes, including:

  • Acid-Catalyzed Rearrangements: Reactions promoted by strong acids that proceed through carbocationic intermediates.

  • Transition Metal-Catalyzed C-C Activation: Elegant methods employing metals like Palladium (Pd), Rhodium (Rh), Iridium (Ir), and Manganese (Mn) to achieve highly specific bond cleavage under controlled conditions.[1][2][3]

  • Radical-Mediated Openings: Processes initiated by radical species to generate open-chain radical intermediates.[1][2]

This guide will focus on the first two categories, providing both the theoretical underpinnings and practical, field-proven protocols for their execution.

Mechanistic Principles and Regioselectivity

The key to successfully employing this compound is understanding the factors that govern which of the adjacent C-C bonds will cleave. The outcome is primarily dictated by the reaction mechanism.

Acid-Catalyzed Ring-Opening

Under strongly acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).[4] Departure of water generates a carbocation. The stability of the potential carbocationic intermediates dictates the regioselectivity of the ring-opening.

For this compound, two primary pathways for C-C cleavage exist:

  • Path A (Cleavage of C1-C2 bond): This pathway leads to a secondary carbocation, which can then rearrange via a hydride shift to a more stable tertiary carbocation before being trapped by a nucleophile.

  • Path B (Cleavage of C1-C4 bond): This pathway directly forms a tertiary carbocation, which is electronically favored.

Therefore, Path B is generally the major pathway , leading to the formation of 5-hexen-2-one or related derivatives depending on the subsequent reaction steps.

References

Application Note: Synthesis of 1-Chloro-2-methylcyclobutane via Reaction of 2-Methylcyclobutan-1-ol with Thonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, offering the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[1] This application note provides a detailed guide for the reaction of 2-Methylcyclobutan-1-ol with thionyl chloride. We will delve into the critical mechanistic considerations dictated by the secondary, strained-ring nature of the substrate and provide a robust, validated protocol for researchers in synthetic chemistry and drug development. The protocol emphasizes control over stereochemistry and minimization of side reactions, particularly carbocation-driven rearrangements.

Mechanistic Insights: Navigating the Reaction Landscape

The reaction of a secondary alcohol like this compound with thionyl chloride is not mechanistically trivial. The outcome is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine.[2] Three competing pathways—SNi, SN2, and SN1—must be considered.

The Central Intermediate: Alkyl Chlorosulfite

Regardless of the pathway, the reaction begins with the alcohol's oxygen atom attacking the electrophilic sulfur of thionyl chloride. This displaces a chloride ion and, after deprotonation, forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[3][4] This step is crucial as it transforms the poor hydroxyl leaving group into a much better one.

Competing Substitution Pathways

The fate of the alkyl chlorosulfite intermediate determines the product's stereochemistry and structure.

  • SNi (Substitution Nucleophilic internal): In the absence of a base and typically in non-polar solvents, the reaction can proceed via an SNi mechanism.[3] The chlorosulfite intermediate collapses to form a tight ion pair between the carbocation and the chlorosulfite anion.[5] The chloride is then delivered from the same face as the original leaving group, resulting in retention of configuration .[6][7]

  • SN2 (Substitution Nucleophilic bimolecular): The addition of a base, most commonly pyridine, fundamentally alters the reaction course to favor an SN2 pathway.[3][8] Pyridine serves two roles: it neutralizes the HCl generated in the formation of the chlorosulfite, and it acts as a nucleophile, attacking the sulfur atom of the intermediate to displace the chloride ion.[5][9] This liberated chloride ion is now a free and potent nucleophile that performs a backside attack on the carbon center, leading to inversion of configuration .[2][10] This is the preferred pathway for predictable stereochemical control.

  • SN1 (Substitution Nucleophilic unimolecular) & Rearrangement: Due to the secondary nature of the alcohol, an SN1 pathway is a potential side reaction, particularly under conditions that might favor ionization (e.g., polar solvents, elevated temperature).[11] Dissociation of the alkyl chlorosulfite would yield a secondary cyclobutyl carbocation. Such carbocations adjacent to strained rings are highly susceptible to rearrangement to form more stable structures.[12][13] In this case, a ring expansion to a cyclopentyl system or other rearrangements are significant risks that can lead to a mixture of undesired products.[14] The SN2 pathway effectively suppresses the formation of these discrete carbocations, thus preventing rearrangements.[15]

Figure 1. Competing mechanistic pathways for the reaction of a secondary alcohol with thionyl chloride.

Experimental Protocol: A Validated SN2 Approach

This protocol is designed to favor the SN2 pathway to ensure predictable inversion of stereochemistry and high yield of the desired 1-Chloro-2-methylcyclobutane, while minimizing rearrangement and other side products.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard VendorEnsure dryness. Distill if necessary.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Standard VendorHandle in a fume hood. Freshly distilled is preferred.
PyridineAnhydrous, ≥99.8%Standard VendorStore over molecular sieves or KOH.
Diethyl ether (Et₂O)AnhydrousStandard VendorUse a freshly opened bottle or distill from sodium/benzophenone.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard VendorAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard VendorFor drying the organic phase.
Equipment Setup and Workflow

The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction of thionyl chloride with atmospheric moisture.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven-dried) B Assemble Apparatus under N2/Ar A->B C Charge Flask with Alcohol, Pyridine, and Et2O B->C D Cool to 0 °C (Ice Bath) C->D E Slowly Add SOCl2 via Dropping Funnel D->E F Stir at 0 °C to RT (Monitor by TLC/GC) E->F G Quench: Pour onto Ice F->G H Neutralize with NaHCO3 G->H I Extract with Et2O H->I J Dry (MgSO4) & Filter I->J K Concentrate in vacuo J->K L Purify by Distillation K->L

Figure 2. Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler.

  • Reagent Charging: To the flask, add this compound (1.0 eq), anhydrous pyridine (1.2 eq), and anhydrous diethyl ether (approx. 5 mL per gram of alcohol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up - Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker. Safety: This step must be done slowly in a fume hood to safely quench unreacted thionyl chloride, which reacts exothermically with water.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8). Extract the aqueous layer with diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure 1-chloro-2-methylcyclobutane.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction or loss during work-up.Extend reaction time. Ensure anhydrous conditions. Be careful during extractions to avoid emulsion.
Rearranged Products Formation of carbocation (SN1 pathway).Ensure pyridine is present in slight excess. Maintain low temperature (0 °C) during SOCl₂ addition.[15]
Elimination Products Reaction temperature too high; wrong base used.Maintain temperature control. Use pyridine, as stronger, bulkier bases can promote elimination.
Dark Color Decomposition of thionyl chloride or side reactions.Use freshly distilled thionyl chloride. Ensure the reaction is not overheated.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic gases (SO₂ and HCl). Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine: Flammable, harmful if inhaled or absorbed through the skin. It has a strong, unpleasant odor. Handle in a fume hood.

  • Diethyl Ether: Extremely flammable. Work away from ignition sources.

  • Quenching: The quenching of thionyl chloride is highly exothermic. Perform this step slowly and behind a safety shield.

References

Strategic Protection of 2-Methylcyclobutan-1-ol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Strained Secondary Alcohol

In the landscape of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the judicious use of protecting groups is paramount.[1][2][3] 2-Methylcyclobutan-1-ol presents a unique synthetic challenge, combining the steric hindrance of a secondary alcohol adjacent to a methyl group with the inherent reactivity conferred by the ring strain of the cyclobutane core.[4][5] The high ring strain, a result of bond angles deviating from the ideal 109.5°, can influence the stability of the molecule and its derivatives, potentially leading to undesired ring-opening reactions under certain conditions.[4][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies tailored to this specific substrate, focusing on practical applications, detailed protocols, and the chemical reasoning behind procedural choices.

Core Principles of Protection and Deprotection

The fundamental goal of a protecting group is to temporarily mask the reactive hydroxyl group, rendering it inert to a specific set of reaction conditions.[2][3] The protecting group must then be removable under conditions that do not affect other functional groups within the molecule. This concept of "orthogonal" protection and deprotection strategies is a cornerstone of modern synthetic chemistry.[7]

G cluster_protection Protection Workflow cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Workflow A This compound (Substrate) C Protected Alcohol (Stable Intermediate) A->C + Reagent/Base B Protection Reagent (e.g., TBSCl, BnBr) D Reaction on other part of molecule C->D F Deprotected Product D->F + Reagent E Deprotection Reagent (e.g., TBAF, H₂/Pd-C)

Figure 1: General workflow for the protection and deprotection of an alcohol.

Strategic Considerations for this compound

The selection of an appropriate protecting group for this compound is governed by three primary factors:

  • Steric Hindrance: The secondary nature of the alcohol, compounded by the adjacent methyl group, necessitates the use of either less bulky protecting groups or more reactive protection reagents to achieve efficient conversion.[8] For instance, highly hindered silylating agents like TBDPS-Cl may react sluggishly, while more reactive triflate-based reagents (e.g., TBSOTf) can overcome this barrier.[8][9]

  • Ring Strain: The cyclobutane ring is susceptible to ring-opening under strongly acidic conditions.[6] Therefore, protecting groups that require harsh acidic cleavage, such as tetrahydropyranyl (THP) ethers, should be used with caution.[1][7]

  • Downstream Reaction Compatibility: The chosen protecting group must be stable to the conditions of subsequent synthetic steps. For example, if the planned synthesis involves organometallic reagents (e.g., Grignard or organolithium), a silyl ether is an excellent choice due to its robustness.[2][10] Conversely, if a subsequent step involves catalytic hydrogenation to reduce a double bond, a benzyl ether protecting group would be unsuitable as it would be cleaved simultaneously.[10][11]

Decision Framework for Protecting Group Selection

The following decision tree provides a logical pathway for selecting an appropriate protecting group based on planned synthetic transformations.

Figure 2: Decision tree for selecting a suitable protecting group.

Key Protecting Group Families: Protocols and Applications

Silyl Ethers: The Workhorse Protection Strategy

Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability across a wide range of conditions (excluding acidic and fluoride-containing reagents), and tunable cleavage.[2][10][12] For a sterically hindered secondary alcohol like this compound, the tert-butyldimethylsilyl (TBS or TBDMS) group offers a good balance of stability and reactivity.

Protecting GroupCommon ReagentsStabilityDeprotection
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFStable to base, mild acid, oxidants, reductantsTBAF, HF, aq. acid
TIPS (Triisopropylsilyl)TIPSCl, Imidazole, DMF or TIPSOTf, 2,6-lutidineMore stable to acid than TBSTBAF, HF

Protocol 1: Protection of this compound as a TBS Ether

This protocol utilizes the highly reactive silyl triflate to overcome the steric hindrance of the secondary alcohol.[9]

  • Reagents and Materials:

    • This compound

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

    • 2,6-Lutidine

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DCM (approx. 0.2 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,6-lutidine (1.5 equiv) dropwise, followed by the slow, dropwise addition of TBSOTf (1.2 equiv).

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.

Protocol 2: Deprotection of a TBS Ether using TBAF

Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers.[12][13][14] The high affinity of the fluoride ion for silicon drives the reaction.[9]

  • Reagents and Materials:

    • TBS-protected this compound

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask.[12]

    • Add the 1 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution at room temperature.[13][15]

    • Stir the reaction for 2 to 16 hours, monitoring by TLC.[13]

    • Upon completion, dilute the reaction mixture with DCM and quench by adding water.[12][15]

    • Separate the organic layer and wash with brine.[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by flash column chromatography to afford the deprotected this compound.

    • Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[12][15] For such cases, buffering the reaction with a mild acid, such as acetic acid, is recommended.[15]

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are valuable for their stability under a wide range of acidic and basic conditions.[10][11] They are typically installed via a Williamson ether synthesis and removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid/fluoride-lability of silyl ethers.[11][16]

Protecting GroupCommon ReagentsStabilityDeprotection
Bn (Benzyl)NaH, BnBr, THF/DMFStable to strong base, strong/weak acid, many oxidizing/reducing agentsH₂, Pd/C; Dissolving metal reduction

Protocol 3: Protection of this compound as a Benzyl Ether

This classic protocol uses a strong base to generate the alkoxide, which then displaces a benzyl halide.

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (Et₂O)

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound (1.0 equiv) in THF. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).

    • Add BnBr (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with Et₂O (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the pure benzyl ether.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This method offers a mild and neutral deprotection pathway, cleaving the C-O bond to regenerate the alcohol and produce toluene as a byproduct.[11]

  • Reagents and Materials:

    • Benzyl-protected this compound

    • Palladium on carbon (Pd/C), 10 wt%

    • Hydrogen gas (H₂)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Celite® or a similar filter aid

  • Step-by-Step Procedure:

    • Dissolve the benzyl ether (1.0 equiv) in MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a stream of inert gas.

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously under an H₂ atmosphere at room temperature. Monitor by TLC.

    • Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

Mechanistic Insight: Silylation of an Alcohol

The protection of an alcohol as a silyl ether proceeds via a nucleophilic attack of the alcohol on the silicon atom. The base, typically imidazole or a hindered amine, plays a crucial role in activating the alcohol and neutralizing the acid byproduct.

G cluster_mech Mechanism of Silylation ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base Base Base (e.g., Imidazole) BaseH Base-H⁺ TBSCl TBS-Cl (Silyl Chloride) Cl_minus Cl⁻ ROTBS R-O-TBS (Silyl Ether) RO_minus->ROTBS + TBS-Cl SN2-like attack on Si

Figure 3: Simplified mechanism of alcohol protection with a silyl chloride.

Conclusion

The successful synthesis involving this compound hinges on the strategic selection and application of protecting groups. For this sterically hindered and strained secondary alcohol, TBS ethers offer a reliable and versatile option, stable to a wide array of synthetic conditions and readily cleaved with fluoride reagents. Benzyl ethers provide a robust, orthogonal alternative, ideal for syntheses that must avoid acidic or fluoride-mediated deprotection steps. By understanding the interplay between substrate reactivity, protecting group stability, and downstream reaction conditions, researchers can confidently navigate the synthetic challenges posed by this unique molecular scaffold.

References

Scale-Up Synthesis of 2-Methylcyclobutan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for the scale-up synthesis of 2-methylcyclobutan-1-ol, a valuable cyclobutane-containing building block in pharmaceutical and fine chemical synthesis. Moving beyond theoretical discussions, this document outlines a robust and scalable two-step synthetic pathway, commencing with the formation of the key intermediate, 2-methylcyclobutanone, via a thermal [2+2] cycloaddition. This is followed by a diastereoselective reduction to yield the target alcohol. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing practical, field-proven insights and addressing the critical aspects of process safety, optimization, and purification for multi-kilogram scale production.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity through conformational restriction, and increased three-dimensional diversity for exploring chemical space. This compound, with its chiral center and functional handle, serves as a versatile starting material for the synthesis of more complex molecules, where the methyl group can direct the stereochemical outcome of subsequent transformations. This guide provides a practical blueprint for the large-scale production of this important synthetic intermediate.

Strategic Approach to Scalable Synthesis

The synthesis of this compound is approached as a two-stage process: the construction of the cyclobutane ring to form 2-methylcyclobutanone, followed by the reduction of the ketone to the desired alcohol. While photochemical [2+2] cycloadditions are a common method for forming four-membered rings, scaling these reactions can be challenging due to the need for specialized equipment to ensure uniform irradiation of large reaction volumes.[1] Therefore, this guide focuses on a more industrially amenable thermal [2+2] cycloaddition of a keteniminium salt with ethylene to produce 2-methylcyclobutanone.[2] This intermediate is then reduced to this compound using sodium borohydride, a cost-effective and scalable reducing agent.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Stage 2: Ketone Reduction A Propionyl Chloride C Amide Formation A->C B Secondary Amine (e.g., Diethylamine) B->C D Activation (e.g., with Triflic Anhydride) C->D E Keteniminium Salt D->E G [2+2] Cycloaddition E->G F Ethylene F->G H Hydrolysis G->H I 2-Methylcyclobutanone H->I J 2-Methylcyclobutanone L Reduction J->L K Sodium Borohydride (NaBH4) K->L M Work-up & Purification L->M N This compound M->N

Figure 1: Overall synthetic workflow for the scale-up production of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Methylcyclobutanone via [2+2] Cycloaddition of a Keteniminium Salt with Ethylene

This procedure is adapted from established methods for keteniminium salt formation and their subsequent cycloaddition reactions.[3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Propionyl Chloride92.529.25100
Diethylamine73.147.68105
Trifluoromethanesulfonic Anhydride282.1429.62105
Dichloromethane (DCM)84.93As required-
Ethylene28.05As required-
Hydrochloric Acid (2M)36.46As required-
Sodium Bicarbonate (sat. aq.)84.01As required-
Brine-As required-
Anhydrous Magnesium Sulfate120.37As required-

Protocol:

  • Amide Formation: To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge dichloromethane and cool to 0 °C. Add diethylamine followed by the slow, dropwise addition of propionyl chloride, maintaining the internal temperature below 10 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Keteniminium Salt Formation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add trifluoromethanesulfonic anhydride, keeping the internal temperature below -60 °C. A thick slurry will form. Stir for 30 minutes at -78 °C.

  • [2+2] Cycloaddition: Introduce ethylene gas into the reactor at a controlled pressure (e.g., 2-3 bar). The reaction is typically exothermic and should be carefully monitored. Maintain the reaction temperature at -78 °C and continue stirring under an ethylene atmosphere for 12-18 hours.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylcyclobutanone. Purify the crude product by fractional distillation under reduced pressure.

Stage 2: Diastereoselective Reduction of 2-Methylcyclobutanone

The reduction of 2-methylcyclobutanone with sodium borohydride is known to favor the formation of the trans-2-methylcyclobutan-1-ol isomer due to steric hindrance from the methyl group directing the hydride attack to the opposite face of the carbonyl.[4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Methylcyclobutanone84.128.41100
Sodium Borohydride (NaBH₄)37.831.1330
Methanol32.04As required-
Hydrochloric Acid (1M)36.46As required-
Diethyl Ether74.12As required-
Brine-As required-
Anhydrous Sodium Sulfate142.04As required-

Protocol:

  • Reaction Setup: In a reactor equipped with mechanical stirring and a temperature probe, dissolve 2-methylcyclobutanone in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C. A vigorous reaction with gas evolution will occur.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the excess sodium borohydride by the dropwise addition of 1M hydrochloric acid until the gas evolution ceases and the pH is neutral to slightly acidic.

  • Extraction: Add water to the mixture and extract with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain crude this compound. The crude product can be further purified by fractional distillation under reduced pressure.

Process Safety and Hazard Management

The scale-up of any chemical process requires a thorough safety assessment.

4.1. Reagent-Specific Hazards:

  • Methyl Vinyl Ketone (a potential precursor to keteniminium salts): Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9] Causes severe skin burns and eye damage.[8] It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5][7][8]

  • Trifluoromethanesulfonic Anhydride: A highly corrosive and moisture-sensitive reagent. Handle with extreme care in a dry environment and under an inert atmosphere.

  • Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas. Additions should be controlled, and the reaction should be well-ventilated.

4.2. Reaction-Specific Hazards:

  • [2+2] Cycloaddition: This reaction can be exothermic. The addition of reagents and the control of ethylene pressure must be carefully managed to maintain the desired reaction temperature.

  • Reduction with Sodium Borohydride: The quenching of excess sodium borohydride with acid is highly exothermic and produces hydrogen gas, creating a potential for fire or explosion if not performed in a controlled manner in a well-ventilated area.

4.3. General Safety Recommendations:

  • All operations should be conducted in a well-ventilated area, preferably in a walk-in fume hood for kilogram-scale reactions.

  • Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Emergency equipment, such as a safety shower, eyewash station, and fire extinguisher, should be readily accessible.

  • A thorough risk assessment should be conducted before commencing any scale-up operation.

G cluster_0 Safety Protocol Workflow A Risk Assessment B Review MSDS for all Reagents A->B C Select Appropriate PPE B->C D Ensure Proper Ventilation & Equipment C->D E Controlled Reagent Addition & Temperature Monitoring D->E F Safe Quenching & Work-up Procedures E->F G Proper Waste Disposal F->G

Figure 2: A generalized workflow for ensuring safety during the scale-up synthesis.

Data Summary

ParameterStage 1: 2-MethylcyclobutanoneStage 2: this compound
Typical Yield 70-80%85-95%
Purity (after distillation) >98% (by GC)>98% (by GC)
Key Analytical Techniques GC-MS, ¹H NMR, ¹³C NMRGC-MS, ¹H NMR, ¹³C NMR, IR

Conclusion

This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound. By employing a thermal [2+2] cycloaddition for the formation of the key cyclobutanone intermediate and a subsequent diastereoselective reduction, this protocol offers a robust and scalable alternative to potentially challenging photochemical methods. Adherence to the detailed experimental procedures and safety guidelines will enable researchers and process chemists to produce multi-kilogram quantities of this valuable building block for applications in drug discovery and fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methylcyclobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable cyclobutane derivative. The inherent ring strain and stereochemistry of cyclobutane systems present unique synthetic hurdles.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and highly effective methods for synthesizing this compound, each starting from a different precursor:

  • Reduction of 2-Methylcyclobutanone: This is the most direct route. It involves the reduction of the carbonyl group of 2-methylcyclobutanone using a hydride-based reducing agent. This method is often preferred for its simplicity and high potential yield.[1][3]

  • Grignard Reaction with Cyclobutanone: An alternative approach involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to cyclobutanone. This forms the carbon-carbon bond and, after an acidic workup, generates the secondary alcohol.[4][5]

Other advanced methods, such as those involving [2+2] cycloadditions or ring expansions, can also be employed to construct the cyclobutane skeleton, but these are typically more complex and used for creating highly substituted or stereospecific derivatives.[6][7][8]

Q2: Which synthesis method generally provides the highest yield?

The reduction of 2-methylcyclobutanone typically offers the most reliable and highest yields. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are highly efficient and selective for reducing ketones to secondary alcohols, often resulting in yields exceeding 90-95% under optimized conditions. Grignard reactions, while effective, are more susceptible to side reactions and require strictly anhydrous conditions, which can sometimes lower the overall isolated yield.[9]

Q3: How does stereochemistry affect the synthesis and final product?

Stereochemistry is a critical consideration. Since this compound has two stereocenters (at C1 and C2), it can exist as four possible stereoisomers (cis and trans enantiomeric pairs).

  • Starting with racemic 2-methylcyclobutanone , a standard reduction will produce a mixture of cis- and trans-2-Methylcyclobutan-1-ol. The ratio of these diastereomers is influenced by the steric bulk of the reducing agent. Less hindered reagents (like NaBH₄) tend to attack from the face opposite the existing methyl group, often favoring the formation of the trans isomer.

  • For enantioselective synthesis , specialized chiral catalysts or auxiliaries are required. For instance, asymmetric transfer hydrogenation using Noyori-type catalysts or CBS reductions can achieve high enantiomeric excess (ee).[1][3]

Q4: What are the most common impurities or side-products encountered?

The most common impurities are directly related to the chosen synthetic route:

  • Unreacted Starting Material: Incomplete reduction or Grignard addition will leave residual 2-methylcyclobutanone or cyclobutanone.

  • Solvent Adducts: In Grignard reactions, reactive solvents can lead to byproducts.

  • Ring-Opening Products: Under harsh conditions (e.g., strongly acidic or high temperatures), the strained cyclobutane ring can potentially open, though this is less common with the mild conditions typically used for these transformations.

  • Dimerization Products: Side reactions from Grignard reagents can sometimes lead to coupling products (e.g., ethane from MeMgBr).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Method 1: Reduction of 2-Methylcyclobutanone
Issue: Low or no conversion of 2-methylcyclobutanone to the alcohol.
  • Potential Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) and other hydride reagents can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of the reducing agent or a container that has been stored correctly in a desiccator. Always handle the reagent quickly in a dry environment.

  • Potential Cause 2: Insufficient Stoichiometry. While the reaction is 1:1 in terms of hydride transfer, one mole of NaBH₄ can theoretically reduce four moles of ketone. However, practical applications often require a slight excess to ensure the reaction goes to completion.

    • Solution: Increase the molar equivalent of NaBH₄ to 0.3-0.5 per equivalent of ketone (this provides 1.2-2.0 equivalents of hydride). Do not add a large excess, as this can complicate the workup.

  • Potential Cause 3: Low Reaction Temperature. While reductions are often performed at 0°C to control exothermicity and improve selectivity, very low temperatures can significantly slow the reaction rate.

    • Solution: If a TLC or GC-MS analysis shows a stalled reaction after a reasonable time (e.g., 1-2 hours), allow the reaction to slowly warm to room temperature and continue monitoring its progress.

Issue: The final product is a mixture of diastereomers with a non-ideal ratio.
  • Potential Cause: Choice of Reducing Agent. The steric bulk of the hydride source dictates the facial selectivity of the nucleophilic attack on the carbonyl.

    • Solution: To alter the diastereomeric ratio, change the reducing agent. For example, if NaBH₄ (a small reagent) gives an undesired ratio, consider a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®). The bulkier reagent will have a stronger preference for attacking from the less sterically hindered face, potentially increasing the proportion of one diastereomer.

Method 2: Grignard Reaction of Methylmagnesium Halide with Cyclobutanone
Issue: The Grignard reaction fails to initiate (magnesium turnings do not react).
  • Potential Cause 1: Wet Glassware or Solvent. Grignard reagents are potent bases and will be quenched by any protic source, including water. The magnesium surface can also be passivated by a layer of magnesium oxide.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably fresh from a solvent purification system or a new, sealed bottle.

  • Potential Cause 2: Poor Quality Magnesium. The surface of the magnesium turnings may be oxidized.

    • Solution: Briefly crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh metal surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator to initiate the reaction.

Issue: Low yield of this compound, with significant recovery of cyclobutanone.
  • Potential Cause: Enolization Side Reaction. Grignard reagents are strong bases. With ketones that have alpha-protons, an acid-base reaction (enolization) can compete with the desired nucleophilic addition.[9]

    • Solution: Control the reaction temperature. Add the cyclobutanone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition pathway, which has a higher activation energy but becomes more competitive at lower temperatures compared to deprotonation.

  • Potential Cause 2: Grignard Reagent Added Too Quickly. Rapid addition can cause the local temperature to rise, favoring side reactions.

    • Solution: Add the ketone substrate dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) while vigorously stirring and maintaining a low temperature.

Data Presentation & Protocols

Table 1: Comparison of Reducing Agents for 2-Methylcyclobutanone
Reducing AgentSolventTemperature (°C)Typical Yield (%)Typical trans:cis Ratio
NaBH₄Methanol0 to 25>95%~3:1 to 5:1
LiAlH₄THF0>98%~2:1 to 4:1
L-Selectride®THF-78>90%>20:1
(S)-CBS CatalystTHF-20~93%>10:1 (trans), 95% ee

Note: Data are representative and can vary based on specific reaction conditions and substrate purity.[1]

Experimental Protocol 1: Synthesis via Reduction with Sodium Borohydride

Objective: To synthesize this compound from 2-methylcyclobutanone.

Materials:

  • 2-Methylcyclobutanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (0.3 eq)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.3 eq) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting ketone has been consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until gas evolution ceases and the pH is slightly acidic (~pH 5-6).

  • Extraction: Remove most of the methanol under reduced pressure. Add diethyl ether to the remaining aqueous residue and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel.

Visualizations

Diagram 1: Reaction Mechanism for Ketone Reduction

G cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_product Products ketone 2-Methylcyclobutanone attack H⁻ attacks carbonyl carbon ketone->attack hydride BH₄⁻ (from NaBH₄) hydride->attack alkoxide Alkoxide Intermediate attack->alkoxide alcohol This compound alkoxide->alcohol proton H⁺ (from workup) proton->alcohol

Caption: Mechanism of hydride reduction of 2-methylcyclobutanone.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield of This compound check_sm Analyze crude reaction mixture (TLC, GC-MS, ¹H NMR) start->check_sm sm_present Significant starting material remains? check_sm->sm_present side_products Major side products observed? check_sm->side_products action_sm 1. Increase reagent stoichiometry. 2. Extend reaction time. 3. Verify reagent activity. sm_present->action_sm  Yes end_node Re-run optimized experiment sm_present->end_node  No action_side 1. Lower reaction temperature. 2. Slow the rate of addition. 3. Check for contaminants (H₂O). side_products->action_side  Yes side_products->end_node  No, consult further. action_sm->end_node action_side->end_node

Caption: A decision tree for troubleshooting low yield experiments.

References

Technical Support Center: Synthesis of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: the reduction of 2-methylcyclobutanone and the Grignard reaction with cyclobutanone.

Issue 1: Low Yield of this compound in the Reduction of 2-Methylcyclobutanone

Question: I am performing a reduction of 2-methylcyclobutanone using sodium borohydride (NaBH₄) in methanol, but my yield of this compound is significantly lower than expected. What could be the cause?

Answer:

A low yield in the reduction of 2-methylcyclobutanone can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.

  • Enolate Formation and Aldol Condensation: 2-Methylcyclobutanone has an acidic α-proton. In the presence of a base (even a weak one), it can form an enolate. This enolate can then participate in side reactions, most commonly a self-aldol condensation, especially if the reaction temperature is not adequately controlled. The resulting aldol adducts are higher molecular weight impurities that reduce the yield of the desired product.

  • Incomplete Reaction: While NaBH₄ is a potent reducing agent, the reaction may be incomplete if the stoichiometry is off or the reaction time is too short. It is crucial to ensure an adequate excess of the reducing agent.

  • Workup Issues: During the aqueous workup, the product, this compound, has some solubility in water. Inefficient extraction can lead to significant loss of product.

Troubleshooting Steps:

  • Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C in an ice bath) to minimize the rate of enolate formation and subsequent side reactions.[1]

  • Order of Addition: Add the sodium borohydride portion-wise to the solution of 2-methylcyclobutanone in methanol. This helps to control the initial exotherm and maintain a low reaction temperature.

  • Stoichiometry of Reducing Agent: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the complete conversion of the starting ketone.

  • Efficient Extraction: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of the product. Washing the combined organic layers with brine can help to remove residual water.

Issue 2: Unexpected Formation of 1-Methylcyclobutanol as a Side Product in Grignard Synthesis

Question: I am trying to synthesize this compound by reacting methylmagnesium bromide (CH₃MgBr) with cyclobutanone, but I am observing the formation of 1-methylcyclobutanol. Why is this happening?

Answer:

This is a common point of confusion. The reaction of a Grignard reagent with a ketone results in the addition of the Grignard's organic group to the carbonyl carbon. In the case of cyclobutanone and methylmagnesium bromide, the methyl group from the Grignard reagent attacks the carbonyl carbon of cyclobutanone, leading to the formation of 1-methylcyclobutanol after acidic workup, not this compound.[2]

To synthesize this compound, you would need to start with 2-methylcyclobutanone and use a hydride-donating reducing agent, as discussed in the previous issue.

Issue 3: Competing Reduction and Enolization in Grignard Reactions with 2-Methylcyclobutanone

Question: I am attempting to add a different alkyl group (e.g., ethyl) to 2-methylcyclobutanone using a Grignard reagent, but I am getting a mixture of the starting material, the desired tertiary alcohol, and this compound. What is causing these side reactions?

Answer:

2-Methylcyclobutanone is a sterically hindered ketone. This steric hindrance around the carbonyl group can make the nucleophilic addition of the Grignard reagent challenging. As a result, two common side reactions can occur:

  • Enolization: Grignard reagents are strong bases. If the nucleophilic attack is slow due to steric hindrance, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[3] During the workup, this enolate is protonated, regenerating the starting 2-methylcyclobutanone.

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent. This occurs via a six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[3] This results in the formation of this compound.

Troubleshooting and Optimization:

  • Choice of Grignard Reagent: To minimize the reduction side reaction, use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide).

  • Reaction Temperature: Performing the reaction at a lower temperature can sometimes favor the addition reaction over enolization.

  • Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium (III) chloride to the reaction mixture before the Grignard reagent can increase the nucleophilicity of the organometallic reagent and decrease its basicity, thereby favoring the addition product over the enolization and reduction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most direct and common laboratory synthesis is the reduction of 2-methylcyclobutanone.[4] Readily available reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically used. Other methods, such as the Paterno-Büchi reaction followed by ring-opening, are multi-step and less common for the direct synthesis of this specific alcohol.[5][6][7]

Q2: What is the expected diastereoselectivity in the reduction of 2-methylcyclobutanone?

A2: The reduction of 2-methylcyclobutanone with a hydride reducing agent like NaBH₄ typically shows diastereoselectivity. The hydride will preferentially attack the carbonyl from the face opposite to the bulkier methyl group. This leads to the formation of cis-2-methylcyclobutan-1-ol as the major diastereomer.[4] The degree of selectivity can be influenced by the choice of reducing agent and the reaction conditions.

Q3: How can I effectively purify the final product, this compound?

A3: After the workup and extraction, the crude product can be purified by fractional distillation under reduced pressure. Given its relatively low boiling point, vacuum distillation is recommended to prevent decomposition. Alternatively, for smaller scales or for separating diastereomers, column chromatography on silica gel can be employed.

Q4: Can I use lithium aluminum hydride (LiAlH₄) for the reduction of 2-methylcyclobutanone?

A4: Yes, LiAlH₄ is a more powerful reducing agent than NaBH₄ and can be used for this reduction. However, it reacts violently with protic solvents like methanol and water, so the reaction must be carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), followed by a careful workup procedure (e.g., Fieser workup). Due to its higher reactivity and the need for more stringent anhydrous conditions, NaBH₄ is often preferred for its operational simplicity.

Experimental Protocols & Data

Protocol 1: Sodium Borohydride Reduction of 2-Methylcyclobutanone
  • Dissolve 2-methylcyclobutanone (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify by vacuum distillation or column chromatography.

Parameter Value
Starting Material2-Methylcyclobutanone
ReagentSodium Borohydride
SolventMethanol
Temperature0 °C
Typical Yield85-95%
Major Diastereomercis-2-Methylcyclobutan-1-ol

Visualizing Reaction Pathways

Reduction of 2-Methylcyclobutanone

G ketone 2-Methylcyclobutanone transition_state Hydride Attack (less hindered face) ketone->transition_state hydride NaBH₄ hydride->transition_state product cis-2-Methylcyclobutan-1-ol (Major Product) transition_state->product

Caption: Hydride reduction of 2-methylcyclobutanone.

Side Reactions in Grignard Reaction with a Hindered Ketone

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products ketone 2-Methylcyclobutanone addition Nucleophilic Addition (Desired Reaction) ketone->addition enolization Enolization (Side Reaction) ketone->enolization reduction Reduction (Side Reaction, if R has β-H) ketone->reduction grignard R-MgBr grignard->addition grignard->enolization grignard->reduction tertiary_alcohol Tertiary Alcohol addition->tertiary_alcohol starting_material Recovered Ketone enolization->starting_material after workup secondary_alcohol This compound reduction->secondary_alcohol

Caption: Competing pathways in Grignard reactions.

References

Technical Support Center: Purification of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methylcyclobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile cyclic alcohol. Achieving high purity is often critical for subsequent synthetic steps and biological assays. This guide provides in-depth, experience-driven answers to common challenges encountered during its purification from complex reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and purification of this compound, providing foundational knowledge for troubleshooting.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A: The byproduct profile depends heavily on the synthetic route.

  • From Reduction of 2-Methylcyclobutanone: The primary byproduct is typically unreacted starting material (the ketone). Over-reduction is not a concern, but incomplete conversion requires separation.

  • Via Ring Expansion (e.g., Tiffeneau-Demjanov Rearrangement): These reactions are prone to generating a mixture of products.[1] Besides the desired this compound, you may encounter:

    • Rearranged Alcohols: Carbocation intermediates can lead to ring-expanded products like cyclopentanol if the starting material is cyclobutylmethylamine.[2][3]

    • Alkene Byproducts: Elimination reactions competing with nucleophilic attack by water can form various alkenes.[2][4]

    • Unrearranged Alcohols: Direct substitution on the primary carbocation without ring expansion can also occur, though often as a minor product.[4]

Q2: My product is a mix of cis and trans diastereomers. Why did this happen and how critical is their separation?

A: The formation of both cis and trans isomers is common in the synthesis of substituted cyclic compounds. For instance, the reduction of 2-methylcyclobutanone can lead to a mixture of diastereomers depending on the reducing agent and its steric approach to the carbonyl. The criticality of separation depends entirely on your downstream application. For many subsequent reactions, a mixture of diastereomers is acceptable. However, if the stereochemistry is crucial for a specific biological target or a stereospecific reaction, separation is mandatory. Separating these isomers is often challenging due to their very similar physical properties.[5][6]

Q3: What is the first purification step I should take after my initial reaction work-up?

A: Before attempting distillation or chromatography, a liquid-liquid extraction or "wash" is highly recommended.

  • Neutralize the Catalyst: If your reaction was acid-catalyzed (e.g., dehydration), wash the crude organic mixture with a mild base like a saturated sodium bicarbonate solution until effervescence ceases.[7][8] This prevents acid-catalyzed decomposition (dehydration) of your alcohol during heating.

  • Aqueous Wash: Wash with water or brine to remove water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water, which can interfere with distillation.[7][9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: My fractions are still impure after fractional distillation.

  • Symptom: Gas Chromatography (GC) or NMR analysis of your distilled fractions shows the presence of one or more persistent impurities co-distilling with your product.

  • Possible Cause: The boiling points of your product and the impurity are too close for your distillation setup to resolve. Standard fractional distillation is generally effective for boiling point differences greater than 25°C, but becomes challenging for closer-boiling mixtures.[10][11]

  • Solution:

    • Increase Distillation Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column or one packed with Raschig rings or metal sponge). Increase the reflux ratio to improve separation efficiency.[10][12]

    • Utilize Vacuum Distillation: Lowering the pressure reduces the boiling points of all components. This can sometimes increase the boiling point difference (ΔT) between your product and the impurity, making separation more effective. More importantly, it prevents thermal degradation of the alcohol.

    • Switch to an Orthogonal Method: If distillation fails, the impurity likely has a very similar volatility. Switch to a separation technique based on a different physical property, such as polarity, by using column chromatography.

Issue 2: My overall yield is very low after distillation.

  • Symptom: You recover significantly less pure product than expected based on the crude yield.

  • Possible Cause: The most likely cause is thermal decomposition of the this compound into alkene byproducts (1-methylcyclobutene and methylenecyclobutane) during heating.[13][14] This is especially prevalent if acidic residues were not completely removed.

  • Solution:

    • Ensure Neutrality: Before distilling, rigorously wash the crude product with a base (e.g., NaHCO₃ solution) to remove all traces of acid catalyst.[15]

    • Use Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the required temperature, minimizing the risk of acid- or heat-catalyzed dehydration.

    • Check for Leaks: Ensure all joints in your distillation apparatus are perfectly sealed. Leaks in the system, especially under vacuum, will prevent the attainment of the desired low pressure and lead to inefficient distillation and potential product loss.

Issue 3: I cannot separate the cis and trans diastereomers.

  • Symptom: Despite using high-efficiency fractional distillation, your product remains an isomeric mixture according to GC or NMR analysis.

  • Explanation: Diastereomers, especially of cyclic alcohols, often have nearly identical boiling points, making separation by distillation extremely difficult or impossible.[5]

  • Solutions:

    • Preparative Chromatography: This is the most effective approach.

      • Preparative Gas Chromatography (GC): Excellent for volatile compounds. A polar GC column can often resolve diastereomers.

      • Supercritical Fluid Chromatography (SFC): SFC is well-suited for purifying volatile or thermally sensitive compounds and uses non-toxic mobile phases like CO₂ and ethanol.

      • High-Performance Liquid Chromatography (HPLC): While less common for such a small molecule, preparative HPLC on a normal-phase or specialized column can be effective.[16]

    • Derivatization Followed by Separation: Convert the alcohol mixture into a different class of compounds (e.g., esters like acetates) which may have different physical properties.[17] The diastereomeric esters might be separable by standard distillation or chromatography. Afterward, the separated esters can be hydrolyzed back to the pure alcohol isomers.

Part 3: Data & Visualization

Physical Properties of Target Compound and Potential Byproducts

This table summarizes key physical data to help in designing your purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₀O86.13~125-135 (est.)
2-MethylcyclobutanoneC₅H₈O84.12119
1-MethylcyclobuteneC₅H₈68.1243-44
MethylenecyclobutaneC₅H₈68.1242
CyclopentanolC₅H₁₀O86.13141

Note: Boiling point of this compound is an estimate based on similar structures; actual value may vary between cis/trans isomers.

Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow Purification Strategy for this compound start Crude Reaction Mixture wash Aqueous Wash (e.g., NaHCO3, Brine) start->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry analysis1 GC/NMR Analysis dry->analysis1 distill Fractional Vacuum Distillation analysis1->distill Impurities have different B.P. analysis2 Analyze Fractions (GC) distill->analysis2 pure_product Pure Product (>98%) analysis2->pure_product Purity OK isomers Diastereomers Present? analysis2->isomers Impurity is Isomer chromatography Preparative Chromatography (Prep-GC, SFC, or HPLC) isomers->chromatography Separation required final_product Separated Isomers isomers->final_product Separation not required chromatography->final_product

Caption: Decision workflow for purifying this compound.

Part 4: Key Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed to separate this compound from byproducts with different boiling points while minimizing thermal decomposition.

  • Preparation: Place the dried, neutralized crude product into a round-bottom flask, no more than two-thirds full. Add several boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a 10-20 cm Vigreux or packed column. Ensure all glass joints are lightly greased and securely clamped. Connect the vacuum adapter to a vacuum pump with a cold trap in between.

  • Evacuation: Begin stirring and slowly open the vacuum source to evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (reflux) for at least 30 minutes before collecting any distillate.

  • Fraction Collection: Slowly increase the heating rate to begin distillation. Collect fractions in separate, pre-weighed flasks. Record the vapor temperature and pressure for each fraction.

    • Fore-run: Collect the initial, low-boiling fraction which will contain volatile solvents and alkene byproducts.

    • Main Fraction: Collect the fraction that distills at a stable temperature, corresponding to the product.

    • Final Fraction: Stop the distillation before the flask goes to dryness to avoid charring involatile residues.

  • Analysis: Analyze all collected fractions by GC to determine their composition and pool the pure fractions.[9]

Protocol 2: Preparative Flash Column Chromatography

Use this method when distillation fails, particularly for separating compounds with different polarities (e.g., the alcohol from a non-polar alkene or a more polar impurity).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., ethyl acetate/hexanes). Aim for a retention factor (Rƒ) of ~0.3 for the this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography) to push the solvent through.

  • Fraction Collection: Collect small, uniform fractions in test tubes as the solvent elutes from the column.

  • Analysis: Spot each fraction on a TLC plate and visualize to identify which fractions contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Technical Support Center: Oxidation of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with the oxidation of 2-Methylcyclobutan-1-ol to its corresponding ketone, 2-Methylcyclobutanone. The inherent ring strain and stereochemistry of this substrate present unique hurdles that require careful consideration of methodology and reaction conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the oxidation of this compound.

Question: My yield of 2-Methylcyclobutanone is unexpectedly low. What are the likely causes and how can I improve it?

Answer: Low yields in this specific oxidation can typically be traced to three primary factors: incomplete conversion, degradation of the starting material or product, and purification losses.

  • Incomplete Conversion: this compound, as a secondary alcohol, is readily oxidized.[1] However, insufficient reagent stoichiometry or degraded reagents can halt the reaction.

    • Solution: Ensure your oxidizing agent is fresh and used in appropriate molar excess (typically 1.2-1.5 equivalents for reagents like PCC or DMP). For Swern oxidations, precise stoichiometry and addition order at low temperatures are critical.[2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot is consumed.

  • Substrate/Product Degradation: The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to side reactions, particularly under harsh conditions.[3][4]

    • Ring-Opening: Strongly acidic conditions (e.g., Jones oxidation) can protonate the hydroxyl group, leading to carbocation formation and subsequent ring-opening to form linear byproducts.[5]

    • Baeyer-Villiger Oxidation: A common side reaction for cyclic ketones is the Baeyer-Villiger oxidation, which inserts an oxygen atom to form a lactone (a cyclic ester).[6] This can occur if your oxidant is too strong or if peroxy species are present as contaminants. The desired product, 2-methylcyclobutanone, can be converted into 3-methyl-oxepan-2-one or 6-methyl-oxepan-2-one under these conditions.

    • Solution: Employ mild, non-acidic oxidizing agents. Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices as they are performed under neutral or basic conditions and at low to ambient temperatures, minimizing the risk of acid-catalyzed degradation.[7][8]

  • Purification Losses: 2-Methylcyclobutanone is a relatively volatile compound (boiling point ~119°C).[9]

    • Solution: During workup and solvent removal, use a rotary evaporator with controlled temperature and pressure to avoid co-evaporation of the product. For distillation, fractional distillation is recommended to separate the product from any remaining starting material or higher-boiling impurities.[10]

Question: I've observed several unexpected spots on my TLC plate. What are the potential side products and how can I avoid them?

Answer: The formation of multiple byproducts is a clear indicator of non-selective reaction conditions. Besides the lactone from Baeyer-Villiger oxidation mentioned previously, other possibilities include:

  • Over-oxidation Byproducts: While secondary alcohols oxidize to ketones and typically stop, aggressive reagents like KMnO4 under harsh conditions can potentially cleave the C-C bond adjacent to the carbonyl.[11]

  • Aldol Condensation Products: If your reaction workup involves strong base and elevated temperatures, the resulting ketone can undergo self-condensation, leading to higher molecular weight impurities.

  • Thioacetal Formation (Swern Oxidation): If the temperature of a Swern oxidation is allowed to rise above the recommended -60 to -78 °C range before the final base addition, the intermediate alkoxysulfonium ion can undergo side reactions to form mixed thioacetals.[12]

Avoidance Strategy: The most effective strategy is to choose a mild and selective oxidizing agent. The table below provides a comparison to guide your selection. Additionally, maintaining strict control over reaction parameters—especially temperature—is paramount.

Table 1: Comparison of Common Oxidizing Agents for this compound
Oxidizing SystemReagentsTypical ConditionsProsCons
PCC Oxidation Pyridinium chlorochromate (PCC)CH₂Cl₂, Room TempEasy to handle, reliable.[13]Chromium(VI) is toxic; acidic nature can be problematic for sensitive substrates; workup can be tedious.[1][14]
Swern Oxidation DMSO, (COCl)₂, Et₃NCH₂Cl₂, -78 °C to Room TempVery mild, high yields, avoids toxic metals.[2][7]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO gas; sensitive to water.[2][15]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempVery mild, neutral pH, fast reaction times, easy workup.[8][16][17]Reagent is expensive and can be shock-sensitive (explosive) under certain conditions; produces iodinane byproduct.[8]
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TempInexpensive and powerful.[5]Highly acidic conditions risk ring-opening of cyclobutane systems; toxic Cr(VI); not selective.[18]

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of a cyclobutanol derivative more challenging than, for example, a cyclohexanol derivative? The primary challenge is the significant ring strain inherent in the four-membered cyclobutane ring.[3] This strain makes the ring more susceptible to cleavage and rearrangement reactions, especially under conditions that generate cationic or radical intermediates.[5] Cyclohexane exists in a stable, strain-free chair conformation, making its derivatives far more robust.

Q2: My starting material, this compound, is a mixture of cis/trans diastereomers. Will this affect the oxidation? The oxidation converts the alcohol's stereocenter (at C1) into a planar sp²-hybridized carbonyl carbon. Therefore, both the cis and trans isomers of this compound will yield the same product: 2-Methylcyclobutanone. The stereocenter at C2 remains unaffected under mild oxidation conditions.

Q3: What is the best way to purify the final product, 2-Methylcyclobutanone? Fractional distillation is the most common and effective method for purifying ketones of this molecular weight.[10] Given the boiling points of the starting material (this compound) and product (2-methylcyclobutanone) are relatively close, a column with good theoretical plates (e.g., a Vigreux column) is recommended. Alternatively, silica gel column chromatography can be used, typically with a solvent system like ethyl acetate/hexanes.

Q4: What are the critical safety precautions for these oxidation reactions?

  • Chromium Reagents (PCC, Jones): These are known carcinogens and environmental toxins. Always handle them in a fume hood with appropriate personal protective equipment (PPE), and dispose of chromium waste according to institutional guidelines.

  • Swern Oxidation: The reaction generates carbon monoxide (CO), a highly toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[2] This reaction MUST be performed in a well-ventilated fume hood. Quench glassware with bleach to oxidize the residual sulfide to odorless sulfoxide/sulfone.[2]

  • Dess-Martin Periodinane (DMP): DMP is known to be shock-sensitive and can decompose explosively, especially when heated. Do not grind the solid reagent, and always store it at recommended temperatures.[8]

Visual Troubleshooting and Workflow

To aid in diagnosing experimental issues, the following flowchart provides a logical path from problem to solution.

TroubleshootingWorkflow Troubleshooting: Oxidation of this compound start Problem Observed: Low Yield or Impure Product check_completion Is the starting material fully consumed (via TLC/GC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sol_incomplete Solution: 1. Verify reagent quality/age. 2. Increase oxidant stoichiometry (1.2-1.5 eq). 3. Increase reaction time. incomplete->sol_incomplete side_products Are there significant side products observed? complete->side_products yes_side_products Side Reactions Occurring side_products->yes_side_products Yes no_side_products Potential Purification Issue side_products->no_side_products No sol_side_products Solution: 1. Switch to a milder oxidant (DMP, Swern). 2. Ensure strict temperature control. 3. Use buffered conditions if necessary (e.g., PCC with NaOAc). yes_side_products->sol_side_products sol_purification Solution: 1. Use fractional distillation. 2. Control temperature during solvent removal. 3. Consider column chromatography. no_side_products->sol_purification

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

The following are representative, detailed protocols for the oxidation of this compound using recommended methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is valued for its mild conditions and rapid execution.[8][16]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq, ~509 mg for 1 mmol scale).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂, ~5 mL per mmol of alcohol). Stir the resulting suspension at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 eq, ~86 mg for 1 mmol scale) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirring DMP suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce excess DMP). Stir vigorously until the solid dissolves and the layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure.

  • Purification: Purify the resulting crude oil by fractional distillation or silica gel chromatography to yield pure 2-Methylcyclobutanone.

Protocol 2: Swern Oxidation

This method is highly effective but requires strict adherence to anhydrous and low-temperature conditions.[2][12][19]

  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CH₂Cl₂ (~5 mL per mmol of alcohol) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.1 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in a small volume of CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N) (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.

  • Workup: Quench the reaction by adding water.

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate carefully.

  • Purification: Purify the crude product by fractional distillation.

Mechanism Visualization: The Swern Oxidation

The following diagram illustrates the key steps in the Swern oxidation pathway.

SwernMechanism DMSO DMSO Activation Activation Step (-78 °C) DMSO->Activation -CO, -CO₂ OxalylCl Oxalyl Chloride OxalylCl->Activation -CO, -CO₂ Alcohol This compound (R₂CHOH) AlkoxySulfonium Alkoxysulfonium Ion Alcohol->AlkoxySulfonium Base Triethylamine (Et₃N) Ylide Sulfur Ylide Base->Ylide - Et₃NH⁺Cl⁻ Electrophile Chloro(dimethyl)sulfonium chloride (Electrophile) Activation->Electrophile -CO, -CO₂ Electrophile->AlkoxySulfonium AlkoxySulfonium->Ylide - Et₃NH⁺Cl⁻ TransitionState Five-membered Ring Transition State Ylide->TransitionState Product 2-Methylcyclobutanone (Ketone) TransitionState->Product Byproducts Byproducts: DMS, CO, CO₂, Et₃NH⁺Cl⁻ TransitionState->Byproducts

Caption: Key mechanistic stages of the Swern Oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylcyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Strategy Overview

The most direct and widely utilized laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2-methylcyclobutanone. This method is generally high-yielding and allows for significant control over the reaction's stereochemical outcome.

Alternative strategies, such as the Paternò-Büchi reaction—a [2+2] photocycloaddition between an alkene and a carbonyl compound—can also yield cyclobutane structures, but often require specialized photochemical equipment and can lead to complex mixtures of isomers.[1][2] Therefore, this guide will focus exclusively on the optimization of the ketone reduction pathway.

The primary decision in this synthesis pathway involves selecting the appropriate reducing agent and optimizing conditions to maximize yield and diastereoselectivity.

G cluster_0 Synthesis Planning cluster_1 Primary Route: Ketone Reduction cluster_2 Alternative Route Start Goal: Synthesize This compound Precursor Obtain/Synthesize Precursor: 2-Methylcyclobutanone Start->Precursor Method Select Synthesis Method Precursor->Method Reduction Reduction of 2-Methylcyclobutanone Method->Reduction Recommended Route Alternative [2+2] Photocycloaddition (e.g., Paternò-Büchi) Method->Alternative Specialized Equipment Params Optimize Parameters: - Reducing Agent - Solvent - Temperature Reduction->Params Workup Reaction Workup & Purification Params->Workup Analysis Characterization (NMR, GC-MS) Workup->Analysis Final Final Product: This compound Analysis->Final

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound via ketone reduction.

Q1: Which reducing agent should I choose for the reduction of 2-methylcyclobutanone?

A: The choice depends on your specific needs regarding reactivity, safety, and cost.

  • Sodium borohydride (NaBH₄): This is the most common and recommended choice for this transformation. It is a mild reducing agent that is easy to handle, stable in protic solvents like methanol and ethanol, and highly effective for reducing ketones. It generally provides good yields and high diastereoselectivity.

  • Lithium aluminum hydride (LiAlH₄): This is a much more powerful reducing agent. While highly effective, it reacts violently with water and protic solvents, requiring strict anhydrous conditions (e.g., dry THF or ether).[3] For a simple ketone reduction, its high reactivity is often unnecessary and introduces additional handling risks. However, it can be useful if the starting material is less reactive or if other functional groups need to be reduced simultaneously.

For this specific synthesis, NaBH₄ is the superior choice due to its high efficiency, safety, and operational simplicity.

Q2: How do reaction conditions affect the stereochemistry (cis/trans ratio) of the final product?

A: The reduction of substituted cyclobutanones is highly stereoselective, predominantly yielding the cis alcohol, where the hydroxyl group and the methyl group are on the same face of the ring.[4] This outcome is governed by torsional strain, favoring a hydride attack from the face opposite the substituent (anti-facial attack), consistent with the Felkin-Anh model.[5]

You can further enhance this inherent selectivity:

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0°C or -78°C) significantly increases the selectivity for the cis isomer.[4][5]

  • Solvent: Decreasing the solvent polarity also enhances cis selectivity.[4] For example, reductions performed in a less polar solvent like diethyl ether (Et₂O) tend to give higher cis/trans ratios than those in a more polar solvent like tetrahydrofuran (THF).[4]

Q3: Why is it critical to run the reaction under anhydrous conditions when using LiAlH₄?

A: Grignard reagents and strong hydrides like LiAlH₄ are not only potent nucleophiles but also very strong bases.[3][6] If any protic species, such as water from atmospheric moisture or a wet solvent, is present, the reagent will be rapidly quenched in a vigorous acid-base reaction. Instead of attacking the carbonyl carbon, it will deprotonate the water, producing hydrogen gas and rendering the reagent inactive. This will lead to a failed or very low-yield reaction.[3]

Q4: My starting material, 2-methylcyclobutanone, is not commercially available. How can I synthesize it?

A: A common route to 2-substituted cyclobutanones is through a pinacol rearrangement of α-hydroxycyclopropylcarbinols.[7] This involves creating a 1,2-disubstituted cyclopropanol, often via the Kulinkovich reaction, followed by treatment with an acid or mesyl chloride to induce rearrangement and ring expansion to the desired cyclobutanone.[7]

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic approach to identifying and solving common problems.

G Problem Problem Encountered LowYield Low or No Yield Problem->LowYield PoorSelectivity Poor Diastereoselectivity Problem->PoorSelectivity SideProducts Complex Product Mixture Problem->SideProducts Cause_Reagent Inactive Reducing Agent? LowYield->Cause_Reagent Cause_Moisture Moisture Contamination? LowYield->Cause_Moisture Cause_Temp Sub-optimal Temperature? LowYield->Cause_Temp Cause_Temp2 Reaction Temp Too High? PoorSelectivity->Cause_Temp2 Cause_Solvent Solvent Too Polar? PoorSelectivity->Cause_Solvent Cause_OverReduction Over-reduction? SideProducts->Cause_OverReduction Cause_Stoich Incorrect Stoichiometry? SideProducts->Cause_Stoich Sol_Reagent Solution: Use fresh, properly stored reducing agent. Cause_Reagent->Sol_Reagent Sol_Moisture Solution: Use anhydrous solvents/glassware. Maintain inert atmosphere. Cause_Moisture->Sol_Moisture Sol_Temp Solution: Ensure correct temperature for chosen reagent. Cause_Temp->Sol_Temp Sol_Temp2 Solution: Lower reaction temperature (e.g., to 0°C or -78°C). Cause_Temp2->Sol_Temp2 Sol_Solvent Solution: Switch to a less polar solvent (e.g., Et2O instead of THF). Cause_Solvent->Sol_Solvent Sol_OverReduction Solution: Use a milder reagent (NaBH4). Do not use a large excess. Cause_OverReduction->Sol_OverReduction Sol_Stoich Solution: Carefully control stoichiometry. Add reagent portion-wise. Cause_Stoich->Sol_Stoich

Caption: Troubleshooting decision tree for this compound synthesis.

Problem 1: Low or No Yield of this compound

  • Possible Cause: Inactive reducing agent. NaBH₄ and especially LiAlH₄ can degrade upon improper storage or exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of the reducing agent. For LiAlH₄, ensure it is handled under a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

  • Possible Cause: Incomplete reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material remains after the expected time, consider adding a small additional portion of the reducing agent or extending the reaction time.

  • Possible Cause: Sub-optimal reaction temperature. The reaction may be too slow at a very low temperature.

    • Solution: While lower temperatures favor selectivity, the reaction must still proceed. Ensure you are following a validated protocol for temperature. If using NaBH₄, a temperature of 0°C to room temperature is generally sufficient.

Problem 2: Poor Diastereoselectivity (Low cis:trans Ratio)

  • Possible Cause: The reaction temperature was too high. As discussed, higher temperatures reduce the energy difference between the transition states leading to the cis and trans isomers, thus lowering selectivity.[5]

    • Solution: Perform the reaction at a lower temperature. For NaBH₄ reductions, running the reaction at 0°C instead of room temperature can provide a noticeable improvement.

  • Possible Cause: The solvent was not optimal. Solvent polarity plays a key role in stereoselectivity.[4]

    • Solution: If high diastereoselectivity is critical, consider using a less polar solvent. For LiAlH₄ reductions, switching from THF to diethyl ether can increase the cis ratio.[4]

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause: Emulsion during aqueous workup. This is common, especially after LiAlH₄ reductions, due to the formation of colloidal aluminum salts.

    • Solution: Follow a Fieser workup. Cautiously and sequentially add water, then 15% aqueous NaOH, then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure generates granular salts that are easily filtered off.

  • Possible Cause: Co-elution of diastereomers during column chromatography. The cis and trans isomers can be difficult to separate.

    • Solution: Use a less polar solvent system for your column chromatography (e.g., increase the hexane/ethyl acetate ratio). A longer column or using a high-performance flash chromatography system can also improve separation.

Section 4: Data Summary & Condition Optimization

The following table summarizes expected outcomes based on different reaction conditions, derived from experimental and computational studies on substituted cyclobutanone reductions.[4][5]

Reducing AgentSolventTemperatureExpected Primary ProductKey Considerations
NaBH₄ Methanol (MeOH)0°C to 25°Ccis-2-Methylcyclobutan-1-olRecommended. Safe, easy workup, good yield, and high cis-selectivity.
LiAlH₄ Diethyl Ether (Et₂O)-78°C to 0°Ccis-2-Methylcyclobutan-1-olHighest cis-selectivity due to low temp and low polarity solvent.[4] Requires strict anhydrous conditions.
LiAlH₄ THF0°Ccis-2-Methylcyclobutan-1-olExcellent yield, but slightly lower selectivity than in Et₂O.[4] Requires strict anhydrous conditions.
L-Selectride® THF-78°Ctrans-2-Methylcyclobutan-1-olBulky reducing agents can reverse selectivity, favoring attack from the same side as the substituent. Use if the trans isomer is desired.

Section 5: Detailed Experimental Protocol

This protocol describes a standard, reliable procedure for the synthesis of cis-2-Methylcyclobutan-1-ol.

Reaction: Reduction of 2-Methylcyclobutanone using Sodium Borohydride

Materials:

  • 2-Methylcyclobutanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (or Ethyl Acetate)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclobutanone (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent and staining with potassium permanganate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution while keeping the flask in the ice bath. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound. The cis and trans isomers may be separable under optimized conditions.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 2-Methylcyclobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for reactions involving 2-Methylcyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity of this strained cyclic alcohol. The inherent ring strain of the cyclobutane moiety, combined with the reactivity of the secondary alcohol, presents both synthetic opportunities and challenges. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common transformations: oxidation, dehydration, and skeletal rearrangements. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound, and how does its structure influence catalyst selection?

A1: this compound, a secondary alcohol on a strained four-membered ring, primarily undergoes three types of reactions:

  • Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 2-methylcyclobutanone. Catalyst choice here is governed by the need for mild conditions to avoid ring cleavage.

  • Dehydration: Elimination of water to form alkenes. This pathway is dominated by carbocation intermediates, making it highly susceptible to skeletal rearrangements. Catalyst selection is critical for controlling the product distribution between ring-retained alkenes and ring-expanded products.

  • Rearrangement: Acid-catalyzed or metal-induced ring-opening or ring-expansion reactions. These are often considered side reactions in dehydration but can be synthetically useful if controlled.[1][2] The driving force is the relief of ring strain.

The choice of catalyst and reaction conditions directly dictates which of these pathways is favored. The key is to understand the mechanism each catalyst promotes.

Section 1: Oxidation to 2-Methylcyclobutanone

The oxidation of secondary alcohols to ketones is a fundamental transformation.[3][4] With this compound, the primary challenge is to achieve high conversion and selectivity without inducing side reactions.

FAQ 1.1: Which catalyst should I choose for a clean and efficient oxidation of this compound?

A1.1: The choice depends on scale, substrate tolerance, and desired work-up conditions. We recommend two main classes of reagents:

  • Chromium-Based Reagents (Lab-Scale): Pyridinium chlorochromate (PCC) is a milder version of chromic acid and is highly effective for oxidizing secondary alcohols to ketones with minimal over-oxidation.[4] It is typically used in dichloromethane (DCM) at room temperature. Jones reagent (CrO₃ in aqueous sulfuric acid) is also effective but the strongly acidic and aqueous conditions can promote rearrangement side reactions.

  • Non-Chromium Reagents (Greener Alternatives):

    • Dess-Martin Periodinane (DMP): Offers excellent yields under very mild, neutral conditions, making it suitable for sensitive substrates.

    • TEMPO-Based Systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyzed oxidations, often using sodium hypochlorite (bleach) as the terminal oxidant, are highly selective for primary and secondary alcohols and are considered a green chemistry approach.[3][5]

    • Heterogeneous Catalysts: For larger-scale operations, supported transition metal catalysts (e.g., Pd or Ag on a solid support) with air or O₂ as the oxidant are efficient.[6][7]

Data Summary: Comparison of Common Oxidizing Agents
Oxidizing SystemTypical ConditionsProsCons
PCC DCM, Room TempHigh yield, reliable, simple work-upChromium waste, reagent toxicity
Dess-Martin Periodinane DCM or CHCl₃, Room TempVery mild, fast, high yieldReagent is expensive and can be explosive
TEMPO/NaOCl Biphasic (DCM/H₂O), 0°C to RT"Green" oxidant, selective, catalyticRequires careful pH control
Ag₂CO₃ on Celite (Fétizon) Toluene, RefluxMild, neutral conditionsStoichiometric, requires heat
Supported Pd/Air Toluene, 80-100°CScalable, uses air as oxidantHigher temperatures may cause side reactions

Troubleshooting Guide: Oxidation Reactions

Problem 1: My oxidation reaction is incomplete or shows low conversion.

This is a common issue stemming from catalyst deactivation or suboptimal conditions.

G start Low Conversion Observed q1 Is the starting material pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the oxidant fresh/active? a1_yes->q2 sol1 Purify/dry the this compound. Water can quench some reagents (e.g., DMP, PCC). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction run under inert atmosphere (if required)? a2_yes->q3 sol2 Use a freshly opened or properly stored oxidant. Titrate to check activity if possible. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider increasing catalyst loading or reaction time. a3_yes->q4 sol3 Run under N₂ or Ar. Some catalysts are oxygen-sensitive. a3_no->sol3

Caption: Troubleshooting workflow for low oxidation conversion.

  • Verify Reagent Quality: Ensure your solvent is anhydrous. If using PCC or DMP, ensure they have been stored in a desiccator. For TEMPO catalysis, the bleach solution should be fresh.

  • Increase Reagent Stoichiometry: For stoichiometric oxidants like PCC or DMP, increase the equivalents from 1.2 to 1.5 or 2.0. Impurities in the substrate can consume the reagent.

  • Adjust Temperature: While most oxidations are run at room temperature, a gentle increase to 30-40°C can sometimes improve the rate. Be cautious, as higher temperatures can also promote side reactions.

  • Check pH (for TEMPO): In TEMPO/bleach oxidations, the reaction is sensitive to pH. It should be maintained around pH 8.5-9.5 with a bicarbonate buffer.

Section 2: Dehydration to Alkenes

The acid-catalyzed dehydration of alcohols is a classic elimination reaction.[8][9] For this compound, this reaction is complicated by the high probability of carbocation rearrangements, which are driven by the relief of ring strain and the formation of a more stable carbocation.[10][11][12]

FAQ 2.1: What are the expected products from the acid-catalyzed dehydration of this compound, and why?

A2.1: You should anticipate a mixture of products. The reaction proceeds via an E1 mechanism, starting with the protonation of the alcohol and loss of water to form a secondary carbocation.[10] This carbocation can either be deprotonated directly or rearrange to a more stable tertiary carbocation, leading to different products.

  • Direct Elimination Products (Zaitsev/Hofmann): Deprotonation of the initial secondary carbocation can yield 1-methylcyclobutene (more substituted, Zaitsev product) and 3-methylcyclobutene .

  • Rearranged Products: The secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[10][11][13] This is often followed by ring expansion to relieve the strain of the four-membered ring, leading to the formation of 1-methylcyclopentene as a major rearranged product.[14]

Therefore, the major product is often the thermodynamically most stable alkene, which in many cases is the ring-expanded 1-methylcyclopentene .

Mechanism: Dehydration and Rearrangement Pathway

G cluster_0 Reaction Pathway A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation (on 4-membered ring) B->C - H₂O D Tertiary Carbocation (via 1,2-Hydride Shift) C->D 1,2-Hydride Shift P1 1-Methylcyclobutene (Zaitsev Product) C->P1 - H⁺ P2 3-Methylcyclobutene C->P2 - H⁺ E Ring-Expanded Tertiary Carbocation (5-membered ring) D->E Ring Expansion (Alkyl Shift) P3 1-Methylcyclopentene (Major Rearranged Product) E->P3 - H⁺

Caption: Acid-catalyzed dehydration pathway of this compound.

Troubleshooting Guide: Dehydration Reactions

Problem 2: My dehydration reaction yielded almost exclusively the rearranged cyclopentene product, but I wanted the cyclobutene product. How can I control the selectivity?

This is the central challenge of this reaction. Suppressing the rearrangement requires avoiding the formation of a discrete, long-lived carbocation.

  • Switch to a Heterogeneous Catalyst: Solid acid catalysts like alumina (Al₂O₃) or zeolites can favor surface-mediated eliminations over discrete carbocation formation in the solution phase.[8][15] The confined spaces within zeolite pores can also sterically disfavor the transition state required for rearrangement.

    • Experimental Protocol: Pack a glass column with activated alumina. Heat the column to 200-300°C. Pass a vapor stream of this compound (diluted in an inert carrier gas like N₂) through the column. Condense the product stream in a cold trap. The higher temperature and gas-phase reaction can favor the less-rearranged product.

  • Use a Bulky, Non-Acidic Reagent System:

    • Martin Sulfurane: This reagent can dehydrate alcohols under mild, non-acidic conditions, which typically suppresses carbocation rearrangements.

    • Burgess Reagent: Known for mild and stereospecific dehydrations, it operates through a concerted mechanism that avoids carbocation intermediates.

  • Indirect Methods: Convert the alcohol to a better leaving group that can be eliminated under basic (E2) conditions, which are non-rearranging.

    • Protocol (via Tosylate):

      • React this compound with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to form the tosylate.

      • Isolate the tosylate and treat it with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in THF. This E2 elimination will strongly favor the formation of 1-methylcyclobutene.

Data Summary: Catalyst Systems for Dehydration
Catalyst / MethodTypical ConditionsRearrangement TendencyProsCons
H₃PO₄ / H₂SO₄ 100-160°CVery HighInexpensive, simple setupLow selectivity, charring
Al₂O₃ (Alumina) 200-350°C (Gas Phase)Moderate to LowCan be selective, continuous processRequires specialized equipment
Zeolites (e.g., H-ZSM-5) 150-300°C (Gas Phase)LowShape-selective, tunable acidityCan deactivate over time
Tosylation then E2 Two steps; Base (t-BuOK)Very LowExcellent selectivity, no rearrangementMulti-step, requires stoichiometric reagents

References

preventing byproduct formation in 2-Methylcyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methylcyclobutan-1-ol

A Guide for Researchers and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis of this valuable building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The strained four-membered ring of the cyclobutane scaffold makes it susceptible to specific side reactions. Understanding and controlling these pathways is paramount for achieving high purity and yield. This guide focuses primarily on the most common and reliable synthetic route: the reduction of 2-methylcyclobutanone.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Primary Synthesis Route: Reduction of 2-Methylcyclobutanone

This is the most direct method for preparing this compound. However, the choice of reducing agent and reaction conditions is critical to prevent byproduct formation.

Q1: My yield is low, and I'm isolating a significant amount of an unknown, acylic ketone. What is causing this byproduct?

A: You are likely observing a ring-opening reaction . The cyclobutanol ring is thermodynamically strained, and under certain conditions, it can undergo C-C bond cleavage to form more stable, linear products.[1] This is one of the most common failure modes in cyclobutanol chemistry.

  • Causality: Ring-opening can be initiated by various factors:

    • Harsh Reaction Conditions: Using overly aggressive reducing agents (like uncomplexed LiAlH₄) or high temperatures can provide the activation energy needed for C-C bond cleavage.

    • Acidic or Basic Workup: Traces of acid or strong base during the workup can catalyze the rearrangement of the cyclobutanol product into a linear ketone, such as 5-hexen-2-one or related isomers.

    • Radical Pathways: Some transition-metal-based reagents or impurities can promote ring-opening through radical-mediated pathways.[2]

  • Preventative Measures:

    • Choice of Reducing Agent: Opt for milder reducing agents. Sodium borohydride (NaBH₄) in methanol or ethanol is the standard choice for this transformation as it is highly selective for the ketone and operates under gentle conditions.

    • Temperature Control: Perform the reduction at a low temperature (0 °C to room temperature) to minimize side reactions.

    • Neutral Workup: Quench the reaction carefully with a neutral or weakly acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids like HCl or H₂SO₄.

    • Inert Atmosphere: While not always necessary for borohydride reductions, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) can prevent side reactions mediated by oxygen or moisture.

Q2: My final product is a mixture of cis- and trans- isomers of this compound. How can I control the stereoselectivity?

A: Achieving high diastereoselectivity in the reduction of substituted cyclic ketones is a classic challenge. The ratio of cis to trans isomers is determined by the trajectory of the hydride attack on the carbonyl.

  • Mechanistic Insight: The hydride can attack from either the same face as the methyl group (leading to the trans alcohol) or the opposite face (leading to the cis alcohol). The outcome is governed by a balance of steric hindrance and stereoelectronic effects. For 2-methylcyclobutanone, attack from the less-hindered face, opposite the methyl group, is generally favored, leading to the cis-alcohol as the major product.

  • Strategies for Control:

    • Steric Bulk of the Hydride Reagent: Bulkier hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), exhibit higher stereoselectivity. They are more sensitive to the steric environment and will preferentially attack from the less hindered face, increasing the ratio of the cis product.

    • Chelation Control: While less common for simple cyclobutanones, in more complex substrates, Lewis acids can be used to chelate with the carbonyl oxygen, altering the ring conformation and influencing the direction of hydride attack.

    • Purification: If a specific isomer is required and selectivity is moderate, careful purification by column chromatography or fractional distillation is often necessary.

Q3: I am recovering a large amount of my starting material, 2-methylcyclobutanone, even after extended reaction times. What is going wrong?

A: Incomplete conversion is typically due to reagent deactivation or insufficient reagent stoichiometry.

  • Potential Causes & Solutions:

    • Moisture Contamination: Hydride reagents react rapidly with water. Ensure your solvent is anhydrous and that all glassware is thoroughly dried before use. The presence of moisture will consume the reducing agent, leading to an effective under-stoichiometry.

    • Reagent Quality: Sodium borohydride and other hydride reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent or titrate an older bottle to determine its active hydride content.

    • Insufficient Stoichiometry: While the reaction has a 1:1 stoichiometry on paper (for the carbonyl), it's common practice to use a slight excess (1.1 to 1.5 equivalents) of the hydride reagent to ensure complete conversion and compensate for any minor moisture.

Visualizing Reaction Pathways

Understanding the competition between the desired reduction and the undesired ring-opening is key.

G SM 2-Methylcyclobutanone TS_desired Transition State (Hydride Attack) SM->TS_desired [H⁻] (e.g., NaBH₄) Low Temp, Neutral pH TS_byproduct Transition State (C-C Cleavage) SM->TS_byproduct Harsh Conditions (Heat, Acid/Base) Product This compound (cis/trans mixture) TS_desired->Product Byproduct Ring-Opened Products (e.g., Acyclic Ketones) TS_byproduct->Byproduct G Start Low Yield of This compound Check_SM Analyze Crude Mixture: Is Starting Material Present? Start->Check_SM Check_BP Analyze Crude Mixture: Are Byproducts Present? Check_SM->Check_BP No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Byproduct_Formation Byproduct Formation Check_BP->Byproduct_Formation Yes Purification_Loss Loss During Purification Check_BP->Purification_Loss No Cause_Moisture Cause: Moisture? Reagent Degradation? Incomplete_Rxn->Cause_Moisture Sol_Moisture Solution: Use Anhydrous Solvents. Use Fresh NaBH₄. Cause_Moisture->Sol_Moisture Cause_RO Cause: Ring-Opening? (Check for linear ketones) Byproduct_Formation->Cause_RO Sol_RO Solution: Lower Reaction Temp. Use Milder Workup (NH₄Cl). Use NaBH₄ instead of LiAlH₄. Cause_RO->Sol_RO Cause_Distill Cause: Degradation on Silica or during Distillation? Purification_Loss->Cause_Distill Sol_Distill Solution: Use Deactivated Silica. Distill under High Vacuum at Low Temperature. Cause_Distill->Sol_Distill

References

Technical Support Center: Purification of 2-Methylcyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2-Methylcyclobutan-1-ol isomers. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter the common yet significant challenge of separating the cis and trans diastereomers of this versatile building block. Due to their similar molecular weights and structures, separating these isomers requires a nuanced understanding of their subtle physicochemical differences.

This document provides a structured approach to purification, combining theoretical principles with practical, field-tested protocols and troubleshooting advice to help you achieve your desired purity with confidence.

Method Selection Workflow

Choosing the right purification strategy is critical and depends on factors such as the required purity, the scale of your experiment, and the available equipment. The following diagram outlines a logical workflow for selecting the most appropriate method.

G start Start: Isomer Mixture (cis/trans this compound) scale_decision What is the scale of purification? start->scale_decision preparative Preparative Scale (>1 g) scale_decision->preparative Preparative analytical Analytical Scale (<1 g) scale_decision->analytical Analytical distillation_q Are boiling points sufficiently different? preparative->distillation_q gc_hplc Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analytical->gc_hplc frac_dist High-Efficiency Fractional Distillation distillation_q->frac_dist Yes chrom_q Is distillation impractical or ineffective? distillation_q->chrom_q No / Unknown purity_check_prep Assess Purity (GC/NMR) frac_dist->purity_check_prep chrom_q->frac_dist No, will attempt col_chrom Preparative Column Chromatography chrom_q->col_chrom Yes col_chrom->purity_check_prep purity_check_anal Assess Resolution & Purity gc_hplc->purity_check_anal deriv_q Is resolution still poor? purity_check_prep->deriv_q purity_check_anal->deriv_q deriv Derivatization to enhance separation, followed by chromatography deriv_q->deriv Yes end End: Pure Isomers deriv_q->end No deriv->col_chrom

Caption: Workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis and trans-2-Methylcyclobutan-1-ol?

A1: The primary challenge lies in the close physical properties of the diastereomers. Diastereomers are not mirror images and thus have different physical properties, but these differences can be very slight.

  • Boiling Point: The boiling points of the cis and trans isomers are very close, making separation by simple distillation ineffective and requiring high-efficiency fractional distillation.[1][2]

  • Polarity: While their polarities differ due to the spatial arrangement of the hydroxyl and methyl groups, this difference can be subtle. The cis isomer, where the groups are on the same face, may have a slightly different dipole moment and steric profile than the trans isomer, which can be exploited in chromatography.

Q2: Which purification technique is best? Fractional distillation or column chromatography?

A2: The choice depends on your scale and the required purity.

  • Fractional Distillation: This is often the preferred method for larger, multi-gram scales due to its cost-effectiveness and capacity.[3][4] However, it requires a significant boiling point difference (even a few degrees can be sufficient with the right equipment) and a carefully set up apparatus with a fractionating column (e.g., Vigreux or packed) to achieve the necessary theoretical plates for separation.[2][5]

  • Column Chromatography: This technique is highly effective for both small (analytical) and large (preparative) scales and separates based on differences in polarity.[6] It often provides higher resolution than distillation for isomers with very similar boiling points. For this compound, silica gel chromatography is a good starting point. Gas chromatography (GC) is particularly powerful for analytical-scale separation and purity assessment.[7][8]

Q3: My fractional distillation is not separating the isomers. What should I check?

A3: Ineffective fractional distillation is a common issue. Here’s a checklist:

  • Column Efficiency: Are you using a fractionating column? A simple distillation setup is incapable of separating components with boiling points closer than 100°C.[2] Ensure you are using a column with a high number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges).[5]

  • Heating Rate: The distillation must be conducted slowly and steadily to allow the vapor-liquid equilibria to be established at each theoretical plate along the column.[4] Overheating will cause both components to vaporize and travel to the condenser together, ruining the separation.

  • Insulation: The column must be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient from the pot to the still head. Poor insulation prevents proper fractionation.

  • Reflux Ratio: Ensure a proper reflux ratio is established. This is the ratio of condensate returning to the column versus condensate collected. A higher reflux ratio generally leads to better separation but a slower distillation.

Q4: I am seeing co-elution or poor peak shape in column chromatography. How can I improve resolution?

A4: Poor chromatographic resolution can be systematically improved.

  • Optimize the Mobile Phase: For normal-phase silica gel chromatography, you are likely using a non-polar solvent (like hexane) with a polar modifier (like ethyl acetate or isopropanol). To improve separation, decrease the polarity of the mobile phase (i.e., reduce the percentage of the polar modifier). This will increase the retention time and allow for better differential interaction with the stationary phase.[9] A shallow gradient or isocratic elution with the optimized solvent system often yields the best results.[10]

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Columns with embedded amide or phenyl groups can offer different selectivity for diastereomers due to shape recognition and π-π interactions.[11]

  • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, which can improve the separation of closely eluting peaks.[9][12]

  • Check for Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.[9]

Q5: When should I consider derivatization?

A5: Consider derivatization when both fractional distillation and direct chromatography fail to provide adequate separation. By reacting the alcohol functional group with a chiral derivatizing agent (CDA), you convert the mixture of diastereomers into a new mixture of diastereomers with significantly different physical properties.[13][14] For example, esterification with an enantiomerically pure acid (like Mosher's acid) creates diastereomeric esters that are often much easier to separate by standard silica gel chromatography.[15][16] The original alcohols can then be recovered by hydrolysis of the separated esters.

Troubleshooting Guide: Poor Chromatographic Resolution

This guide provides a systematic approach to resolving issues with co-eluting peaks during the chromatographic separation of this compound isomers.

G start Problem: Poor Resolution / Co-elution check_overload Is the column overloaded? (Broad, fronting peaks) start->check_overload reduce_load Solution: Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase No reduce_load->check_mobile_phase decrease_polarity Decrease polarity (e.g., lower % EtOAc in Hexane). Use shallow gradient or isocratic elution. check_mobile_phase->decrease_polarity check_flow Is resolution still poor? decrease_polarity->check_flow reduce_flow Solution: Decrease the flow rate to increase interaction time. check_flow->reduce_flow Yes success Resolution Achieved check_flow->success No check_stationary Is resolution still poor? reduce_flow->check_stationary change_column Change Stationary Phase. Try columns with different selectivity (e.g., Amide, Phenyl, PFP). check_stationary->change_column Yes check_stationary->success No deriv Consider Advanced Technique: Derivatization to enhance physicochemical differences. change_column->deriv deriv->success

Caption: Troubleshooting flowchart for poor chromatographic separation.

Data Summary

While precise, peer-reviewed data for the individual isomers of this compound is scarce, the properties of similar cyclic alcohols provide a strong basis for designing purification strategies.

Propertycis-Isomer (Anticipated)trans-Isomer (Anticipated)Rationale & Implication for Separation
Boiling Point Likely slightly lowerLikely slightly higherThe cis isomer often has a lower boiling point than the trans due to differences in molecular symmetry and intermolecular forces. For example, cis-2-methylcyclohexanol boils at 165 °C, while the trans isomer boils at 175 °C. This difference, though potentially small, is the basis for fractional distillation.
Polarity Likely more polarLikely less polarIn normal-phase chromatography (silica gel), the more polar compound typically elutes later. The cis isomer, with both functional groups on the same side of the ring, may present a more exposed, polar hydroxyl group to the stationary phase, leading to stronger interactions and longer retention times.
Dipole Moment Likely higherLikely lowerA higher net dipole moment in the cis isomer can lead to stronger interactions with polar stationary phases in both gas and liquid chromatography, enhancing separation.[8]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation (Preparative Scale)

This protocol is designed for separating multi-gram quantities of the isomer mixture.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

    • Add a magnetic stir bar to the distillation flask for smooth boiling.

  • Insulation and Heating:

    • Wrap the fractionating column and distillation head securely with glass wool or aluminum foil to minimize heat loss.

    • Place the flask in a heating mantle or oil bath and begin heating gently.

  • Distillation Process:

    • Heat the mixture slowly until it begins to boil. Observe the condensation line (reflux ring) as it slowly rises up the column.

    • Maintain a slow and steady distillation rate (approx. 1-2 drops per second). A rapid rate will prevent the establishment of equilibrium and lead to poor separation.[5]

    • Collect fractions in separate, labeled receiving flasks. Record the temperature range for each fraction. The lower-boiling isomer will distill first.

  • Analysis:

    • Analyze each fraction by Gas Chromatography (GC-FID, see Protocol 3) or ¹H NMR to determine the isomeric ratio and identify the pure fractions.

Protocol 2: Flash Column Chromatography (Preparative Scale)

This protocol is suitable for separating quantities from 100 mg to several grams.

  • Column Packing:

    • Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column as a slurry using silica gel (40-63 µm) and the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase. Apply positive pressure (flash chromatography) for a consistent flow rate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • If separation is slow, you can gradually increase the polarity of the mobile phase (e.g., to 95:5 Hexane:Ethyl Acetate), but an isocratic elution often provides the best resolution for closely-related isomers.[10]

  • Analysis and Recovery:

    • Combine the fractions containing the pure isomers (as determined by TLC/GC).

    • Remove the solvent using a rotary evaporator to yield the purified products.

Protocol 3: Gas Chromatography (GC-FID) for Analytical Separation

This method is ideal for assessing the purity of fractions and optimizing separation conditions.

  • Sample Preparation:

    • Prepare a dilute solution (~1% v/v) of the isomer mixture or a collected fraction in a volatile solvent like dichloromethane or hexane.

  • GC-FID Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good separation of alcohols.[8]

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. (Note: This program is a starting point and must be optimized).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample.

    • The two isomers should appear as distinct peaks. The difference in their retention times indicates the degree of separation. The relative peak areas can be used to determine the isomeric ratio. On polar columns, the more polar cis isomer is expected to have a longer retention time.

References

Technical Support Center: Navigating the Instability of 2-Methylcyclobutan-1-ol During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for handling the stability challenges associated with 2-Methylcyclobutan-1-ol during experimental workup. The unique structural features of this strained four-membered ring alcohol make it susceptible to degradation under common laboratory conditions. This resource, presented in a question-and-answer format, will equip you with the knowledge to anticipate and mitigate these stability issues, ensuring the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of isolated this compound shows a complex mixture of unexpected olefinic peaks. What is the likely cause?

A1: The presence of olefinic signals in your NMR spectrum is a strong indicator of acid-catalyzed dehydration and rearrangement of the this compound ring. Due to inherent ring strain, the cyclobutane ring is thermodynamically predisposed to reactions that relieve this strain.[1][2] Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation, which can then undergo a cascade of reactions.

The most probable degradation pathways include:

  • Dehydration: Elimination of a proton from an adjacent carbon atom to form various isomeric alkenes.

  • Wagner-Meerwein Rearrangement: A 1,2-hydride or alkyl shift to form a more stable carbocation, which can lead to ring expansion or contraction.[3][4] In the case of the 2-methylcyclobutyl carbocation, a ring expansion to a more stable cyclopentyl cation is a likely event.

Q2: I observe a significant loss of material during purification by distillation, even when distilling under reduced pressure. Why is this happening?

A2: While reduced pressure distillation is the correct approach for purifying volatile alcohols to avoid thermal decomposition, significant product loss can still occur if acidic residues are present in your crude product.[3] Even trace amounts of acid can catalyze the aforementioned dehydration and rearrangement reactions at the elevated temperatures of distillation. The resulting low-boiling alkenes will co-distill with your product, leading to low yields and impure fractions.

Furthermore, secondary alcohols can be susceptible to oxidation at higher temperatures if air is present in the distillation apparatus.[5]

Q3: Can I use a standard aqueous workup with dilute acid and base washes for my reaction mixture containing this compound?

A3: A standard workup must be approached with caution. As detailed in Q1, acidic washes, even with dilute strong acids like HCl, can initiate carbocation formation and subsequent degradation.[6][7][8] Therefore, washing with dilute strong acids should be strictly avoided.

Mild basic washes, such as with saturated sodium bicarbonate solution or dilute sodium hydroxide, are generally safe for secondary alcohols like this compound.[9][10] These conditions are not conducive to the formation of a carbocation, and the alcohol itself is not acidic enough to be deprotonated by weak bases.[1][9] However, prolonged exposure to strong bases at elevated temperatures should be avoided as it can potentially lead to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low isolated yield after workup and purification Acid-catalyzed decomposition during workup or distillation.Strictly avoid acidic washes. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Ensure the crude product is thoroughly neutralized and dried before distillation.
Presence of multiple spots on TLC, some less polar than the starting alcohol Formation of less polar alkene byproducts via dehydration and rearrangement.Use a buffered or non-acidic reaction medium if possible. During workup, use only neutral or mildly basic washes.
Product appears as an oil or has a broad melting point, instead of a sharp one. Presence of impurities, likely rearrangement/dehydration products or residual starting materials.Purify by careful fractional distillation under reduced pressure after ensuring all acidic residues are removed. Alternatively, column chromatography on silica gel using a non-acidic eluent system can be effective.
Inconsistent reaction outcomes and yields Variable amounts of acid catalysis from reagents or reaction conditions.Standardize the workup procedure to ensure complete neutralization before any heating or concentration steps. Consider using a protective group for the alcohol if subsequent reaction steps are harsh.

Robust Workup Protocol for this compound

This protocol is designed to minimize degradation by carefully controlling the pH and temperature throughout the workup process.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the aqueous layer is basic (pH > 8, check with pH paper). Be cautious as gas evolution (CO₂) may occur if the reaction was conducted under acidic conditions.

Step 2: Extraction

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[9]

  • Combine the organic layers.

Step 3: Washing

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acidic salt solution will help to remove any basic impurities without being acidic enough to cause significant degradation of the this compound.

  • Follow with a wash with brine (saturated aqueous NaCl solution) to remove the majority of dissolved water.[11]

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator. It is crucial to use a low bath temperature (ideally < 30 °C) to prevent thermal degradation.

Step 5: Purification

  • Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of the closely related 2-methyl-1-butanol is around 128-130 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[6][12][13]

  • Alternatively, for small-scale purifications or to separate isomers, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Visualizing Degradation Pathways and Workup Logic

Degradation Pathway of this compound under Acidic Conditions

G cluster_0 Acid-Catalyzed Degradation This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H⁺ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Dehydration Products Dehydration Products Secondary Carbocation->Dehydration Products - H⁺ Ring-Expanded Products Ring-Expanded Products Tertiary Carbocation->Ring-Expanded Products Rearrangement

Caption: Acid-catalyzed degradation of this compound.

Decision Tree for Workup of this compound

G Reaction Mixture Reaction Mixture Acidic Conditions? Acidic Conditions? Reaction Mixture->Acidic Conditions? Neutralize with NaHCO₃ Neutralize with NaHCO₃ Acidic Conditions?->Neutralize with NaHCO₃ Yes Basic Conditions? Basic Conditions? Acidic Conditions?->Basic Conditions? No Proceed to Extraction Proceed to Extraction Neutralize with NaHCO₃->Proceed to Extraction Basic Conditions?->Proceed to Extraction No Neutralize with dil. NH₄Cl Neutralize with dil. NH₄Cl Basic Conditions?->Neutralize with dil. NH₄Cl Yes Neutralize with dil. NH₄Cl->Proceed to Extraction

Caption: Workup decision tree for this compound.

References

Technical Support Center: Purification of 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the purification of 2-Methylcyclobutan-1-ol. The methodologies described herein are grounded in established chemical principles to ensure you can confidently achieve your desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is primarily dictated by its synthesis route. However, several common impurities are frequently encountered:

  • Stereoisomers: this compound exists as diastereomers (cis and trans isomers). The synthetic route often produces a mixture of these, and they can be considered impurities if a specific stereoisomer is desired.

  • Precursor Ketone: A common synthesis involves the reduction of 2-Methylcyclobutan-1-one. Incomplete reduction will leave this ketone as a key impurity.[1]

  • Unreacted Starting Materials & Catalysts: Depending on the specific synthesis, various starting materials, reagents, or catalysts (e.g., Pd/C) may persist in the crude product.

  • Reaction Solvents: Residual solvents used during the reaction or workup (e.g., diethyl ether, dichloromethane, THF) are common low-boiling point contaminants.[2]

  • Water: Aqueous workup steps can introduce water into the final crude product.

  • Side-Reaction Products: Synthesis of cyclobutane rings can sometimes yield side products from rearrangement or dimerization.[3]

A preliminary analysis by Gas Chromatography (GC) and ¹H NMR is highly recommended to identify the nature and approximate quantity of the impurities before selecting a purification strategy.

Q2: My sample is contaminated with residual solvents (e.g., ether, DCM). What is the most efficient removal method?

A2: Residual solvents are typically much more volatile (have lower boiling points) than this compound.

The most straightforward method for removal is simple distillation.

  • Causality: Simple distillation is effective when the boiling points of the components differ significantly (ideally >70 °C).[4] Solvents like diethyl ether (b.p. 34.6 °C) and dichloromethane (b.p. 39.6 °C) will distill off at a much lower temperature than the product, allowing for a clean separation.

  • Protocol: Heat the crude mixture gently. The low-boiling solvent will vaporize first, condense, and be collected in the receiving flask. The distillation is complete when the temperature begins to rise sharply, indicating that the solvent has been removed and the next component (your product) is beginning to distill. For trace amounts, a rotary evaporator is also highly effective.

Q3: How do I handle impurities that are less volatile than my product, such as starting materials or polymeric byproducts?

A3: For high-boiling impurities, simple distillation is again the method of choice. In this scenario, your target compound, this compound, is the more volatile component.

  • Causality: By heating the mixture, the this compound will vaporize, leaving the high-boiling impurities behind in the distillation flask.[5] The purified alcohol vapor is then cooled by the condenser and collected as a clean distillate.

  • Pro-Tip: Always stop the distillation before the flask goes completely dry to prevent the potential decomposition of high-boiling residues, which could contaminate your collected product.

Q4: My primary impurity is the precursor ketone, 2-Methylcyclobutan-1-one. Their boiling points seem close. What is the best strategy?

A4: This is a common and challenging scenario. The boiling point of 2-Methylcyclobutan-1-one is approximately 119 °C[2], while the boiling point of the alcohol is expected to be slightly higher (alcohols generally have higher boiling points than ketones of similar molecular weight due to hydrogen bonding). This small difference makes simple distillation ineffective. You have two primary options:

  • Fractional Distillation: This is the preferred method for separating liquids with close boiling points.[4]

    • Causality: A fractionating column provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles.[4] With each cycle, the vapor becomes progressively enriched in the more volatile component (the ketone). This allows for a much finer separation than is possible with a single vaporization event in simple distillation.

    • Execution: Use a well-insulated Vigreux or packed column. Heat the mixture slowly and maintain a low distillation rate to allow the vapor composition to equilibrate at each stage of the column.[6] Collect the distillate in separate fractions and analyze each by GC to determine its purity.

  • Column Chromatography: If fractional distillation fails to provide adequate separation, column chromatography is a powerful alternative.

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[7][8] The alcohol, with its hydroxyl group, is more polar than the ketone. It will therefore adhere more strongly to the polar silica gel and elute slower than the less polar ketone.

    • Execution: A typical mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. You would start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) to elute the ketone, then gradually increase the polarity (e.g., 80:20) to elute the desired alcohol.[9] Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system.[10]

Data Summary Table

For effective purification, understanding the physical properties of your target compound and potential impurities is crucial.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound C₅H₁₀O86.13[11]~125-135 (estimated)High (H-bonding)
2-Methylcyclobutan-1-oneC₅H₈O84.12[1]118.9[2]Moderate
cis-2-MethylcyclohexanolC₇H₁₄O114.19165[12]High (H-bonding)
trans-2-MethylcyclohexanolC₇H₁₄O114.19166-167High (H-bonding)
Diethyl EtherC₄H₁₀O74.1234.6Low
DichloromethaneCH₂Cl₂84.9339.6Moderate

Experimental Protocols & Workflows

Workflow for General Purification of Crude this compound

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

G cluster_0 Initial Workup & Analysis cluster_1 Purification Strategy cluster_2 Final Steps Crude Crude Reaction Mixture Extract Aqueous Workup / Liquid-Liquid Extraction Crude->Extract Dry Dry with Na₂SO₄ / MgSO₄ Extract->Dry Analyze Analyze Aliquot (GC, NMR) Dry->Analyze Decision Impurity Profile Analysis Analyze->Decision SimpleDist Simple Distillation Decision->SimpleDist Low/High B.P. Impurities FracDist Fractional Distillation Decision->FracDist Isomers / Ketone with ΔB.P. >5-10°C ColumnChrom Column Chromatography Decision->ColumnChrom Isomers / Ketone with ΔB.P. <5°C FinalAnalyze Purity Confirmation (GC, NMR, etc.) SimpleDist->FinalAnalyze FracDist->FinalAnalyze ColumnChrom->FinalAnalyze Purified Pure this compound FinalAnalyze->Purified

General purification workflow for this compound.
Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from its ketone precursor or a diastereomer with a slightly different boiling point.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed and clamped.[6]

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[4]

  • Sample Preparation:

    • Ensure the crude sample is dry (free of water). Add the crude alcohol and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (to maintain the temperature gradient).

    • Begin heating the flask gently. As the mixture boils, observe the ring of condensate slowly rising up the column.

    • Adjust the heating rate to maintain a slow, steady distillation rate (approx. 1 drop per second). A high rate will ruin the separation efficiency.

    • Record the temperature at which the first drops of distillate are collected. This "head fraction" may be enriched in more volatile impurities.

    • Collect fractions in separate, labeled receiving flasks. Change flasks when you observe a significant change or plateau in the distillation temperature.

  • Analysis:

    • Analyze each fraction by GC to determine its composition.

    • Combine the fractions that meet the desired purity specification.

Decision Tree for Purification Method Selection

Use this decision tree to select the most appropriate primary purification technique based on your initial analysis.

G cluster_paths Start Analyze crude product by GC. What is the main impurity? Solvent Residual Solvent / High-Boiling Residue Water Water / Salts / Acidic or Basic Species Isomer Isomer / Ketone Q_BP Is the impurity boiling point >25°C different from the product? Q_Isomer Is the impurity a stereoisomer or ketone with a close B.P.? Q_BP->Q_Isomer No A_SD Use Simple Distillation Q_BP->A_SD Yes Q_Polarity Is the impurity a non-polar organic or a salt/acid/base? Q_Polarity->Q_BP No A_Ext Use Liquid-Liquid Extraction Q_Polarity->A_Ext Yes A_FD Use Fractional Distillation Q_Isomer->A_FD B.P. difference is sufficient (e.g., >5-10°C) A_CC Use Column Chromatography Q_Isomer->A_CC B.P. difference is minimal or separation by distillation is poor Solvent->Q_BP Water->Q_Polarity Isomer->Q_Isomer

Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Temperature for 2-Methylcyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylcyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this specific synthesis. Here, we address common questions and troubleshooting scenarios encountered in the lab, focusing on the diastereoselective reduction of 2-methylcyclobutanone. Our goal is to provide not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of this compound?

Temperature is a critical parameter that directly influences reaction rate, selectivity, and yield. In the common synthesis route—the reduction of 2-methylcyclobutanone—temperature dictates the balance between the cis and trans diastereomers of the final product. Generally, reaction rates increase with higher temperatures.[1][2] However, this often comes at the cost of reduced selectivity.

The core issue is the competition between the kinetically and thermodynamically favored products.[3][4][5]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control. This means the major product formed is the one that results from the lowest energy transition state, as the reaction is essentially irreversible.[6][7][8] For many cyclic ketone reductions, this favors the formation of a specific diastereomer.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established.[7] The product ratio will then reflect the thermodynamic stability of the isomers, which may be different from the kinetic product ratio.[3][4]

Q2: How does temperature specifically affect the diastereoselectivity (cis vs. trans) in the reduction of 2-methylcyclobutanone?

The reduction of 2-methylcyclobutanone with a hydride reagent like sodium borohydride (NaBH₄) produces a mixture of cis- and trans-2-methylcyclobutan-1-ol. The stereochemical outcome is determined by the direction of the hydride attack on the carbonyl carbon.

  • Low Temperatures (e.g., -78 °C to 0 °C): Lowering the reaction temperature generally increases diastereoselectivity.[6][9] For many cyclic ketones, cooling the reaction enhances the formation of the alcohol where the hydride attacks from the less sterically hindered face, which is often the kinetic product.[6] In a related study on steroidal ketones, decreasing the temperature to -27 °C significantly favored the formation of one stereoisomer over the other.[9]

  • Higher Temperatures (e.g., Room Temperature and above): As the temperature increases, the energy difference between the competing transition states becomes less significant, leading to a mixture of diastereomers that approaches a 1:1 ratio.[9] The increased thermal energy allows the system to overcome higher activation barriers more easily, reducing the selectivity of the reaction.

G LowTemp LowTemp Kinetic Kinetic LowTemp->Kinetic Favors Selectivity Selectivity Kinetic->Selectivity Leads to HighTemp HighTemp Thermodynamic Thermodynamic HighTemp->Thermodynamic Favors Mixture Mixture Thermodynamic->Mixture Leads to

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low overall yield of this compound.
  • Possible Cause: The reaction temperature is too low, causing an extremely slow reaction rate. While low temperatures are good for selectivity, the reaction may not proceed to completion in a reasonable timeframe.[10]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the 2-methylcyclobutanone starting material.

    • Gradual Temperature Increase: If the reaction has stalled, slowly warm the reaction mixture. For a NaBH₄ reduction in methanol, you might start at -78 °C and allow it to slowly warm to 0 °C or even room temperature over several hours.

    • Extended Reaction Time: Alternatively, maintain the low temperature but significantly increase the reaction time.

Problem 2: Poor diastereoselectivity (near 1:1 ratio of cis and trans isomers).
  • Possible Cause 1: The reaction temperature was too high. This is the most common reason for poor selectivity. Even running the reaction at room temperature might be too warm to achieve good diastereomeric excess.

  • Solution 1: Perform the reaction at a lower temperature. Start the addition of the reducing agent at -78 °C (a dry ice/acetone bath is common) and maintain this temperature for the duration of the reaction.[11]

  • Possible Cause 2: The addition of the reducing agent was too fast. The heat generated from an exothermic reaction can create localized "hot spots" in the flask, raising the effective temperature and reducing selectivity.

  • Solution 2: Add the reducing agent slowly (portion-wise for solids or dropwise for solutions) to a cooled, stirring solution of the ketone. This ensures the reaction temperature remains consistently low.

Problem 3: Formation of unexpected side products.
  • Possible Cause: At elevated temperatures, reducing agents like NaBH₄ can react with certain solvents, especially protic ones like methanol or ethanol, to generate hydrogen gas.[11] While often used, the combination requires careful temperature control. In more complex molecules, high temperatures can also lead to decomposition or side reactions like elimination or rearrangement.

  • Solution:

    • Maintain Low Temperature: Ensure the reaction temperature is kept low (ideally ≤ 0 °C) when using protic solvents with hydride reagents.[11]

    • Solvent Choice: Consider using a less reactive solvent. Tetrahydrofuran (THF) is a common choice for borane reductions.[2]

G Start Problem Encountered: Low Yield or Poor Selectivity CheckTemp Was the reaction run at low temperature (e.g., -78°C)? Start->CheckTemp CheckAddition Was the reducing agent added slowly? CheckTemp->CheckAddition Yes Sol_LowTemp Action: Rerun reaction at -78°C. Maintain temp for entire duration. CheckTemp->Sol_LowTemp No CheckTime Was reaction progress monitored (TLC/GC)? Sol_Time Action: Increase reaction time or allow to warm slowly. CheckTime->Sol_Time No End Problem Likely Resolved CheckTime->End Yes (Consult Further) CheckAddition->CheckTime Yes Sol_Addition Action: Rerun with slow, portion-wise addition of reagent. CheckAddition->Sol_Addition No Sol_LowTemp->End Sol_Time->End Sol_Addition->End

Experimental Protocols & Data

Protocol: Temperature Optimization Study for Diastereoselective Reduction

This protocol outlines a method for screening different temperatures to find the optimal conditions for synthesizing this compound.

  • Setup: Prepare four identical reaction flasks under an inert atmosphere (e.g., nitrogen or argon). Equip each with a magnetic stirrer and a temperature probe.

  • Reagent Preparation: In each flask, dissolve 2-methylcyclobutanone (1.0 eq) in anhydrous methanol (e.g., 0.2 M concentration).

  • Temperature Equilibration: Cool each flask to a different target temperature:

    • Flask A: 25 °C (Room Temperature)

    • Flask B: 0 °C (Ice-water bath)

    • Flask C: -20 °C (Ice-salt bath)

    • Flask D: -78 °C (Dry ice-acetone bath)

  • Reducing Agent Addition: Prepare a stock solution of sodium borohydride (NaBH₄, 1.5 eq) in cold, anhydrous methanol. Slowly add the NaBH₄ solution dropwise to each of the stirring ketone solutions, ensuring the internal temperature does not deviate more than ±2 °C from the target.

  • Reaction Monitoring: Stir each reaction at its target temperature. Monitor the consumption of the starting material by taking small aliquots every 30 minutes and analyzing via TLC or GC.

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions by slowly adding a few drops of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Analysis: Perform a standard aqueous workup and extraction (e.g., with ethyl acetate). Analyze the crude product from each reaction by ¹H NMR or GC to determine the yield and the diastereomeric ratio (cis vs. trans).

Table 1: Representative Data from a Temperature Optimization Study
ReactionTemperature (°C)Reaction Time (h)Conversion (%)cis:trans Ratio
A251>9960:40
B02>9975:25
C-2049588:12
D-7869095:5

Note: Data is illustrative and actual results may vary based on specific conditions and substrate purity.

As the data shows, a significant improvement in diastereoselectivity is achieved by lowering the temperature, albeit at the cost of a longer reaction time and potentially incomplete conversion if not run long enough.

References

Validation & Comparative

Confirming the Stereochemistry of 2-Methylcyclobutan-1-ol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and regulatory compliance. The seemingly simple molecule, 2-Methylcyclobutan-1-ol, presents a classic stereochemical challenge involving two stereocenters, giving rise to four possible stereoisomers. The correct assignment of both the relative (cis/trans) and absolute (R/S) configuration is paramount, as different stereoisomers can exhibit vastly different biological activities.

This guide provides an in-depth comparison of modern analytical techniques for the unambiguous stereochemical assignment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate strategy for their needs.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at the C1 and C2 positions. This results in two pairs of enantiomers: one cis pair and one trans pair. Understanding this relationship is the first step in devising a confirmation strategy.

G cis1 (1R,2S)-2-Methylcyclobutan-1-ol cis2 (1S,2R)-2-Methylcyclobutan-1-ol cis1->cis2 trans1 (1R,2R)-2-Methylcyclobutan-1-ol cis1->trans1 Diastereomers trans2 (1S,2L)-2-Methylcyclobutan-1-ol cis1->trans2 Diastereomers cis2->trans1 cis2->trans2 Diastereomers trans1->trans2 Mirror Plane

Caption: Stereoisomers of this compound.

Part 1: Elucidation of Relative Stereochemistry (cis vs. trans) via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the relative configuration of diastereomers. The spatial arrangement of atoms in cis and trans isomers leads to distinct and measurable differences in nuclear environments and interactions.

Core Principle: The Nuclear Overhauser Effect (NOE)

The most definitive NMR method for distinguishing cis and trans isomers in cyclic systems is the Nuclear Overhauser Effect (NOE). The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[1][2] For this compound:

  • In the cis isomer: The protons of the methyl group (-CH₃) and the proton on the hydroxyl-bearing carbon (H-C1) are on the same face of the cyclobutane ring, placing them in close spatial proximity.

  • In the trans isomer: These protons are on opposite faces of the ring, significantly farther apart.

Irradiating the methyl protons in a cis isomer will cause a measurable signal enhancement for the H-C1 proton, and vice versa. This correlation will be absent or extremely weak in the trans isomer.[3] Two-dimensional NOE Spectroscopy (NOESY) is the preferred experiment as it maps all through-space correlations simultaneously.[4]

NOESY_Workflow cluster_workflow NOESY Experimental Workflow cluster_interpretation Interpretation Logic Sample Prepare Sample (cis/trans mixture or pure isomer) Acquire Acquire 2D NOESY Spectrum Sample->Acquire Process Process Data (Fourier Transform) Acquire->Process Analyze Analyze Spectrum for Cross-Peaks Process->Analyze Correlate Correlate Protons (e.g., H-C1 and -CH3) Analyze->Correlate Assign Assign Stereochemistry Correlate->Assign CrossPeak Cross-Peak between H-C1 and -CH3 protons? Cis Assign cis Stereochemistry CrossPeak->Cis  Yes Trans Assign trans Stereochemistry CrossPeak->Trans  No

Caption: Workflow for cis/trans assignment using NOESY.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument to achieve optimal resolution.

  • Acquisition:

    • Acquire a standard 1D proton spectrum to identify the chemical shifts of the H-C1 proton and the methyl group protons.

    • Set up a 2D NOESY experiment (e.g., noesygpphzs pulse sequence).

    • Key Parameter - Mixing Time (d8): This is the period during which NOE transfer occurs. A typical range for small molecules is 300-800 ms. Run a series of experiments with varying mixing times to optimize the signal.

  • Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum and reference the chemical shifts.

    • Examine the 2D plot for a cross-peak correlating the diagonal peaks of the H-C1 proton and the methyl protons.

Data Summary: Expected NOE Correlations
IsomerIrradiated ProtonsExpected NOE EnhancementConclusion
cis Methyl (-CH₃)Strong enhancement on H-C1Protons are spatially close
trans Methyl (-CH₃)No significant enhancement on H-C1Protons are spatially distant

Part 2: Separation and Assignment of Absolute Stereochemistry (R/S) via Chiral Gas Chromatography

Once the relative stereochemistry is known, the next challenge is to separate the enantiomers and determine their absolute configuration. For a volatile compound like this compound, chiral Gas Chromatography (GC) is a highly effective and sensitive technique.[5]

Core Principle: Enantioselective Recognition

Chiral GC columns contain a stationary phase that is itself chiral. Common chiral selectors include derivatized cyclodextrins.[5] These selectors form transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. The stability of these complexes differs for each enantiomer, leading to different interaction strengths and, consequently, different retention times, enabling their separation.[6]

Experimental Protocol: Chiral GC
  • Column Selection: A cyclodextrin-based capillary column is recommended. For example, a column coated with a derivative of beta-cyclodextrin (e.g., Rt®-BetaDEX™) is often a good starting point for separating chiral alcohols.

  • Sample Preparation: Prepare a dilute solution (~100-500 ppm) of the this compound sample in a volatile solvent like dichloromethane or hexane.

  • GC Method:

    • Injector Temperature: 220 °C

    • Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min)

    • Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 2 minutes. Ramp the temperature at a slow rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 150 °C). A slow ramp is critical for resolving enantiomers.

    • Detector (FID) Temperature: 250 °C

  • Analysis and Assignment:

    • Inject the racemic mixture of the cis isomer. This should result in two well-resolved peaks.

    • Inject the racemic mixture of the trans isomer. This will also yield two peaks, likely at different retention times than the cis pair.

    • To assign the absolute configuration, inject a commercially available, enantiomerically pure standard (e.g., (1R,2R)-2-Methylcyclobutan-1-ol) under the identical method.[7] The peak from the standard will co-elute with one of the peaks from the racemic trans mixture, allowing for the unambiguous assignment of that peak as the (1R,2R) isomer. The other peak in the pair can then be assigned as its (1S,2S) enantiomer. Repeat for a cis standard if available.

Data Summary: Hypothetical Chiral GC Separation
PeakRetention Time (min)Tentative AssignmentConfirmation
115.2(1R,2S)-cisInject racemic cis
215.8(1S,2R)-cisInject racemic cis
317.5(1R,2R)-transConfirmed by standard
418.1(1S,2S)-transInferred from Peak 3

Part 3: Orthogonal and Advanced Confirmation Methods

For regulatory submissions or when standards are unavailable, orthogonal methods are required to provide absolute proof of stereochemistry.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.

Causality & Workflow: The key to VCD's power is its synergy with computational chemistry. The VCD spectrum for a proposed enantiomer (e.g., (1R,2R)-2-Methylcyclobutan-1-ol) can be predicted using ab initio or Density Functional Theory (DFT) calculations.[9] This calculated spectrum is then compared to the experimental spectrum of one of the purified enantiomers. A match in the sign and intensity patterns of the peaks provides a highly confident assignment of the absolute configuration without the need for a reference standard.[10]

VCD_Workflow cluster_experimental Experimental Path cluster_computational Computational Path Isolate Isolate a Single Enantiomer (e.g., via Chiral HPLC/SFC) Measure Measure Experimental VCD Spectrum Isolate->Measure Compare Compare Experimental and Calculated Spectra Measure->Compare Model Build 3D Model of a Hypothesized Enantiomer (e.g., 1R,2R) Calculate Calculate Theoretical VCD Spectrum (DFT) Model->Calculate Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: VCD workflow for absolute configuration assignment.

Single-Crystal X-ray Crystallography

X-ray crystallography is the unequivocal gold standard for structure determination, providing a complete 3D map of the atoms in a crystalline solid.[11]

Applicability & Limitations: The primary challenge is obtaining a high-quality single crystal of the compound, which can be difficult for small, relatively non-polar alcohols.[12] A common strategy is to synthesize a solid derivative, such as a p-bromobenzoate ester. The heavy bromine atom facilitates crystallization and also aids in the determination of the absolute configuration through anomalous dispersion effects. The resulting crystal structure provides irrefutable proof of both the relative (cis/trans) and absolute (R/S) stereochemistry.[13]

Conclusion: A Multi-faceted Approach

There is no single "best" method for confirming the stereochemistry of this compound. The optimal strategy is an orthogonal approach that builds a self-validating system of evidence.

TechniquePrimary ApplicationStrengthsLimitations
NMR (NOESY) Relative Stereochemistry (cis/trans)Definitive for through-space proximity; Non-destructiveProvides no information on absolute configuration
Chiral GC Enantiomer Separation & Relative QuantitationHigh resolution and sensitivity; Excellent for purity analysisRequires an authentic standard for absolute assignment
VCD Absolute Stereochemistry (R/S)Determines absolute configuration without a standard; Solution-phase analysisRequires specialized equipment and computational support
X-ray Crystallography Absolute & Relative StereochemistryUnambiguous, definitive proof of 3D structureRequires a suitable single crystal, which can be a major hurdle

For a comprehensive and defensible confirmation, a combination of NMR (NOESY) to establish the relative stereochemistry, followed by Chiral GC to separate all isomers, and finally VCD or X-ray Crystallography on a purified enantiomer to assign the absolute configuration, represents the most rigorous and trustworthy approach.

References

A Comparative Guide to the Reactivity of cis- and trans-2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount factor governing its reactivity and biological activity. The cyclobutane ring, a strained four-membered carbocycle, presents a fascinating scaffold where subtle changes in substituent orientation can lead to dramatic differences in chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two diastereomers: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol.

We will move beyond simple predictions to explore the underlying principles of steric hindrance and stereoelectronic effects that dictate the outcomes of key organic transformations.[1][2] For researchers engaged in the synthesis of complex molecules, understanding these nuances is critical for reaction design, controlling stereochemical outcomes, and optimizing synthetic routes. This guide synthesizes established chemical principles and experimental observations to provide a practical framework for predicting and exploiting the distinct reactivity of these isomers in oxidation, nucleophilic substitution, and elimination reactions.

I. The Structural Foundation: Steric and Stereoelectronic Landscapes

The reactivity of any molecule is fundamentally tied to its structure. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate some of its inherent angle and torsional strain. In this puckered arrangement, substituents occupy positions that are roughly analogous to the axial and equatorial positions in cyclohexane, albeit with different geometric constraints.

  • cis-2-Methylcyclobutan-1-ol: The methyl (-CH₃) and hydroxyl (-OH) groups reside on the same face of the ring. This proximity creates a sterically crowded environment around the hydroxyl group and the adjacent carbon atom.

  • trans-2-Methylcyclobutan-1-ol: The methyl and hydroxyl groups are on opposite faces of the ring. This arrangement results in a more sterically accessible hydroxyl group.

These seemingly minor structural differences have profound implications for how each isomer interacts with reagents, influencing transition state energies and dictating reaction pathways. A key concept is the stereoelectronic effect , which involves the influence of orbital alignment on reactivity.[1][3][4] For a reaction to proceed efficiently, the orbitals of the reacting bonds must be able to overlap correctly in the transition state. As we will see, the fixed geometry of the cyclobutane ring can either facilitate or inhibit this required orbital alignment, leading to significant rate differences between the two isomers.

G cluster_0 Structural Isomers cluster_1 Governing Principles cis cis-2-Methylcyclobutan-1-ol (Groups on Same Face) Sterics Steric Hindrance (Physical blocking of reaction site) cis->Sterics High Stereoelectronics Stereoelectronic Effects (Orbital alignment requirements) cis->Stereoelectronics Favorable for E2/SN2 trans trans-2-Methylcyclobutan-1-ol (Groups on Opposite Faces) trans->Sterics Low trans->Stereoelectronics Unfavorable for E2/SN2

Caption: Fundamental principles governing isomer reactivity.

II. Comparative Reactivity Analysis

We will now examine three fundamental reaction classes to illustrate the divergent reactivity of the cis and trans isomers.

A. Oxidation to 2-Methylcyclobutanone

The oxidation of a secondary alcohol to a ketone is a common transformation. The rate-determining step often involves the approach of a bulky oxidizing agent to the alcohol's oxygen and the abstraction of the adjacent C-H proton.

  • cis-Isomer: The hydroxyl group is shielded by the adjacent cis-methyl group. This steric hindrance impedes the approach of the oxidizing agent, resulting in a slower reaction rate.

  • trans-Isomer: The hydroxyl group is on the opposite face of the ring from the methyl group and is therefore much more sterically accessible. This allows for a more rapid interaction with the oxidizing agent.

IsomerSteric Hindrance at -OHRelative Rate of OxidationMajor Product
cis-2-Methylcyclobutan-1-olHighSlower2-Methylcyclobutanone
trans-2-Methylcyclobutan-1-olLowFaster2-Methylcyclobutanone
Table 1. Comparison of Oxidation Reactivity.
B. Nucleophilic Substitution (via Tosylate Intermediates)

To perform a substitution reaction, the hydroxyl group, a poor leaving group, must first be converted into a good leaving group, such as a tosylate (-OTs).[5][6] This two-step process reveals striking differences in reactivity governed by both sterics and stereoelectronics.

Step 1: Tosylation The formation of the tosylate itself can be influenced by sterics. The less hindered hydroxyl group of the trans-isomer generally reacts faster with tosyl chloride (TsCl) than the more hindered cis-isomer.

Step 2: SN2 Reaction The SN2 reaction is highly sensitive to stereochemistry, requiring a backside attack by the nucleophile that is 180° opposite to the leaving group.

  • cis-Tosylate: The tosylate leaving group is on the same face as the methyl group. The required backside attack by a nucleophile occurs from the opposite, unhindered face of the ring. This pathway is sterically favored and proceeds at a reasonable rate.

  • trans-Tosylate: The tosylate leaving group is on the face opposite the methyl group. Consequently, the required backside attack must occur from the same face as the bulky methyl group. This approach is severely sterically hindered, dramatically slowing down or completely inhibiting the SN2 reaction.

Caption: Steric hindrance in SN2 backside attack.

C. Elimination (E2) Reactions

The E2 elimination mechanism has a strict stereoelectronic requirement: the leaving group and a β-hydrogen (a hydrogen on an adjacent carbon) must be in an anti-periplanar conformation (a dihedral angle of 180°).[7][8] This geometric constraint is the dominant factor determining the reaction rate and product distribution.

  • cis-Isomer (as tosylate): The tosylate group and the hydrogen atom on the adjacent carbon (C2, which also bears the methyl group) can readily adopt an anti-periplanar arrangement. Elimination is therefore relatively fast and proceeds according to Zaitsev's rule to form the more substituted, thermodynamically stable alkene, 1-methylcyclobutene , as the major product.

  • trans-Isomer (as tosylate): Due to the ring's geometry, the tosylate group and the adjacent β-hydrogen on C2 are held in a syn relationship. They cannot achieve the required anti-periplanar alignment for E2 elimination. The reaction is forced to proceed via abstraction of a proton from the C4 position, which can align anti-periplanar to the leaving group. This results in the formation of the less substituted alkene, 3-methylcyclobutene . This pathway is often significantly slower because a less stable product is formed.[7][9]

Isomer (as Tosylate)Anti-periplanar β-H Available for Zaitsev Product?Relative Rate of E2 EliminationMajor Product
cis-2-Methylcyclobutyl TosylateYes (at C2)Faster1-Methylcyclobutene
trans-2-Methylcyclobutyl TosylateNo (only at C4)Much Slower3-Methylcyclobutene
Table 2. Comparison of E2 Elimination Reactivity.

III. Experimental Protocols

To provide a practical context, the following are representative, detailed methodologies for reactions that highlight the differing reactivities of the isomers.

Protocol 1: Tosylation of 2-Methylcyclobutan-1-ol

This procedure converts the alcohol into an excellent leaving group for subsequent substitution or elimination reactions.[5][10]

Materials:

  • This compound (cis or trans isomer)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water, 5% HCl solution, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography if necessary.

G start Dissolve Alcohol in DCM at 0°C add_pyr Add Pyridine start->add_pyr add_tscl Add TsCl Portion-wise add_pyr->add_tscl stir Stir at 0°C for 4-6h (Monitor by TLC) add_tscl->stir quench Quench with Water stir->quench workup Aqueous Workup (HCl, NaHCO₃, Brine) quench->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for alcohol tosylation.

Protocol 2: E2 Elimination of 2-Methylcyclobutyl Tosylate

This protocol uses a strong, non-nucleophilic base to promote elimination over substitution.

Materials:

  • 2-Methylcyclobutyl tosylate (cis or trans isomer)

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Deionized water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 2-methylcyclobutyl tosylate (1.0 eq.) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully (products are volatile) to obtain the crude alkene mixture.

  • Analyze the product distribution using GC-MS or ¹H NMR spectroscopy.

IV. Summary and Outlook

The reactivity of cis- and trans-2-Methylcyclobutan-1-ol is a clear demonstration of the profound control that stereochemistry exerts over chemical reactions.

  • Oxidation: The trans isomer is more reactive due to lower steric hindrance.

  • SN2 Substitution: The cis isomer is vastly more reactive, as its geometry allows for the required, unhindered backside attack.

  • E2 Elimination: The cis isomer reacts faster and follows Zaitsev's rule, while the trans isomer reacts slower to give the anti-Zaitsev product, a direct consequence of the strict anti-periplanar stereoelectronic requirement.

For professionals in drug development and chemical synthesis, these principles are not merely academic. They are predictive tools that enable the rational design of synthetic routes to access specific stereoisomers, which may have vastly different pharmacological profiles. By understanding the interplay of steric and stereoelectronic effects, chemists can select reagents and conditions to favor desired reaction pathways, avoid unwanted side products, and ultimately construct complex molecular architectures with precision and efficiency.

References

A Comparative Guide to the Reactivity of 2-Methylcyclobutan-1-ol and 3-Methylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, cyclobutane derivatives serve as valuable and unique building blocks. Their inherent ring strain, a combination of angle and torsional strain, makes them susceptible to a variety of chemical transformations not readily observed in their acyclic or larger-ring counterparts.[1][2][3] This stored energy can be harnessed to drive reactions such as ring-opening or rearrangements, providing access to complex molecular architectures.[1][4]

This guide provides an in-depth comparative analysis of two closely related positional isomers: 2-methylcyclobutan-1-ol and 3-methylcyclobutanol. While differing only in the placement of a single methyl group, their chemical reactivity profiles diverge significantly. Understanding these subtleties is paramount for researchers and drug development professionals aiming to leverage these scaffolds in synthesis. We will explore how the methyl group's location dictates the outcomes of key reactions, including oxidation, dehydration, and carbocation-mediated rearrangements, supported by mechanistic insights and detailed experimental frameworks.

Structural and Stereoelectronic Considerations

The fundamental reactivity of these alcohols is rooted in the structure of the cyclobutane ring. To minimize torsional strain between adjacent hydrogen atoms, the ring adopts a puckered or "butterfly" conformation.[2][5] However, this puckering slightly decreases the internal C-C-C bond angles to about 88°, maintaining significant angle strain compared to the ideal sp³ bond angle of 109.5°.[2] This inherent strain is a key driver of their chemical behavior.

This compound: The methyl group is positioned on the carbon atom alpha (α) to the hydroxyl-bearing carbon (C1). This proximity introduces two critical factors:

  • Steric Hindrance: The methyl group sterically shields the hydroxyl group and the C1 carbon from the approach of reagents.

  • Electronic Effect: The methyl group has a weak electron-donating inductive effect.

  • Stereochemistry: This molecule exists as cis and trans diastereomers, which can influence the stereochemical course of reactions.

3-Methylcyclobutanol: The methyl group is located at the gamma (γ) position, opposite the hydroxyl group.

  • Minimal Steric Hindrance: The substituent is remote from the C1 reaction center, exerting negligible direct steric influence on reactions involving the alcohol.

  • Electronic Influence: Its primary role is electronic, specifically in its ability to stabilize a positive charge on the C3 carbon through hyperconjugation and inductive effects.

  • Stereochemistry: This isomer also has cis and trans forms.

structures cluster_0 This compound cluster_1 3-Methylcyclobutanol a The methyl group is adjacent (α) to the hydroxyl group, creating steric hindrance. b The methyl group is remote (γ) from the hydroxyl group, minimizing steric effects at C1. dehydration cluster_0 Dehydration of 3-Methylcyclobutanol cluster_1 Dehydration of this compound A 3-Methylcyclobutanol B Secondary Carbocation (C1) A->B +H⁺, -H₂O C Tertiary Carbocation (C3) B->C 1,2-Hydride Shift E 3-Methylcyclobutene (Minor) B->E -H⁺ D 1-Methylcyclobutene (Major) C->D -H⁺ (Zaitsev) F This compound G Secondary Carbocation (C1) F->G +H⁺, -H₂O H Secondary Cyclopentyl Carbocation G->H Ring Expansion (Alkyl Shift) I Cyclopentene Derivatives (Major) H->I -H⁺

References

A Comparative Guide to the Reactivity of 2-Methylcyclobutan-1-ol vs. Cyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, cyclic alcohols serve as foundational building blocks for a vast array of complex molecular architectures. While seemingly similar, the reactivity of these cycloalkanols can differ dramatically based on subtle variations in their structure. This guide provides an in-depth, objective comparison of the chemical reactivity of two secondary alcohols: 2-Methylcyclobutan-1-ol and the archetypal cyclopentanol.

The core difference between these two molecules lies in the inherent energetics of their cyclic frameworks. The four-membered ring of this compound is fraught with significant ring strain, a stark contrast to the relatively stable, low-strain five-membered ring of cyclopentanol.[1][2] This fundamental energetic disparity, coupled with the steric influence of a methyl substituent, dictates divergent reaction pathways, product distributions, and reaction kinetics. We will explore these differences through the lens of three common and mechanistically informative transformations: acid-catalyzed dehydration, oxidation, and nucleophilic substitution. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for employing these and related strained cyclic systems in synthesis.

I. Foundational Principles: The Impact of Structure on Reactivity

The divergent chemical behavior of this compound and cyclopentanol is primarily governed by two key structural factors: ring strain and carbocation stability.

  • Ring Strain: In an ideal sp³-hybridized carbon, the bond angles are approximately 109.5°. Cycloalkanes are forced to deviate from this ideal, creating instability.[3]

    • Cyclobutane Ring: The cyclobutane system in this compound possesses substantial ring strain (approx. 26 kcal/mol).[1] This is a combination of angle strain, where the C-C-C bond angles are compressed to around 88°, and torsional strain from eclipsing hydrogen atoms.[1][4] This high-energy state creates a powerful thermodynamic driving force for reactions that can relieve this strain, such as those involving ring-opening or a change in hybridization from sp³ to sp².

    • Cyclopentane Ring: The cyclopentane ring is significantly less strained (approx. 7 kcal/mol).[1] It adopts a puckered "envelope" conformation that allows its bond angles to approach the ideal tetrahedral value, minimizing both angle and torsional strain.[2][4] Consequently, its reactions are more representative of a typical, strain-free secondary alcohol.

II. Comparative Analysis of Key Chemical Transformations

A. Acid-Catalyzed Dehydration (E1 Elimination)

The acid-catalyzed dehydration of alcohols to form alkenes is a classic E1 reaction that proceeds via a carbocation intermediate.[9][10][11] This reaction powerfully illustrates the influence of ring strain and carbocation rearrangement.

Mechanistic Overview: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (H₂O).[9][10] Departure of water generates a carbocation, which is then quenched by a weak base (often water or the conjugate base of the acid) removing an adjacent proton to form a double bond.

  • Cyclopentanol: The dehydration of cyclopentanol is a straightforward process. It forms a secondary cyclopentyl carbocation, which is deprotonated to yield a single alkene product: cyclopentene.[9][12][13] The reaction is a benchmark for standard E1 elimination in cyclic systems.

  • This compound: This reaction is significantly more complex due to the high-energy, strained secondary carbocation intermediate. This intermediate can undergo rapid rearrangement via a 1,2-alkyl shift, leading to ring expansion. This process relieves the severe strain of the four-membered ring and simultaneously forms a more stable tertiary carbocation. Consequently, the reaction yields a mixture of products, with the ring-expanded 1-methylcyclopentene often being the major thermodynamic product.

G cluster_0 Dehydration of Cyclopentanol cluster_1 Dehydration of this compound CP_OH Cyclopentanol CP_OH2 Protonated Alcohol CP_OH->CP_OH2 + H⁺ CP_Carbocation Secondary Cyclopentyl Cation CP_OH2->CP_Carbocation - H₂O CP_Alkene Cyclopentene CP_Carbocation->CP_Alkene - H⁺ CB_OH This compound CB_OH2 Protonated Alcohol CB_OH->CB_OH2 + H⁺ CB_Carbocation_Sec Strained Secondary Cyclobutyl Cation CB_OH2->CB_Carbocation_Sec - H₂O CB_Alkene_1 1-Methylcyclobutene CB_Carbocation_Sec->CB_Alkene_1 - H⁺ (Minor Pathway) CP_Carbocation_Tert Tertiary Cyclopentyl Cation CB_Carbocation_Sec->CP_Carbocation_Tert Ring Expansion (Rearrangement) CP_Alkene_Major 1-Methylcyclopentene (Major Product) CP_Carbocation_Tert->CP_Alkene_Major - H⁺ CP_Alkene_Minor Methylenecyclopentane CP_Carbocation_Tert->CP_Alkene_Minor - H⁺

Figure 1: Dehydration pathways highlighting the rearrangement-driven ring expansion for this compound.

Comparative Data: Dehydration Products

Starting AlcoholCatalyst/ConditionsExpected Major Product(s)Mechanistic Hallmark
CyclopentanolH₂SO₄, HeatCyclopenteneStandard E1 Elimination
This compoundH₂SO₄, Heat1-Methylcyclopentene, 1-MethylcyclobuteneCarbocation Rearrangement, Ring Expansion, Strain Relief

Experimental Protocol: Acid-Catalyzed Dehydration of a Cyclic Alcohol

  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5.0 mL of the cyclic alcohol (e.g., cyclopentanol).

  • Acid Addition: In a fume hood, carefully and slowly add 1.5 mL of concentrated (85%) phosphoric acid to the flask while stirring.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask seated in a heating mantle. Use a 25 mL receiving flask cooled in an ice bath.

  • Heating: Heat the reaction mixture gently. The lower-boiling alkene product will begin to distill.[8] Collect the distillate until no more liquid comes over (typically below 100°C).

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution (to neutralize residual acid) and 10 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, decant the liquid into a pre-weighed flask, and determine the yield.

  • Analysis: Characterize the product via Gas Chromatography-Mass Spectrometry (GC-MS) to determine product distribution and purity.

B. Oxidation to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation. The reactivity in this context is influenced more by steric accessibility and subtle electronic effects related to ring strain.

Mechanistic Overview: Oxidizing agents like chromic acid (H₂CrO₄, from Na₂Cr₂O₇/H₂SO₄) or pyridinium chlorochromate (PCC) are commonly used.[14][15] The reaction generally involves the formation of a chromate ester, followed by an E2-like elimination of the C-H proton at the alcohol carbon to form the C=O double bond.

  • Cyclopentanol: Is readily oxidized to cyclopentanone, a stable five-membered ring ketone.[12][16] The reaction is typically clean and high-yielding, serving as a standard for secondary alcohol oxidation.

  • This compound: Is also oxidized to the corresponding ketone, 2-methylcyclobutanone. The presence of the methyl group adjacent to the reaction center introduces steric hindrance, which may slightly decrease the rate of reaction compared to cyclopentanol depending on the bulk of the oxidizing agent.[17] However, the conversion of the sp³-hybridized alcohol carbon to an sp²-hybridized ketone carbon can help alleviate some of the torsional strain within the four-membered ring, providing a modest thermodynamic driving force.[18]

G cluster_workflow General Oxidation Workflow start Alcohol in Solvent (e.g., Acetone) add_oxidant Add Oxidant (e.g., Jones Reagent) Dropwise at 0°C start->add_oxidant react Stir at Room Temp (Monitor by TLC) add_oxidant->react quench Quench with Isopropanol react->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Chromatography extract->purify end Isolated Ketone purify->end

Figure 2: General experimental workflow for the oxidation of a secondary alcohol.

Comparative Data: Oxidation to Ketones

Starting AlcoholOxidizing AgentProductKey Differentiating Factor
CyclopentanolJones ReagentCyclopentanoneBaseline reactivity
This compoundJones Reagent2-MethylcyclobutanonePotential steric hindrance from α-methyl group

Experimental Protocol: Jones Oxidation of a Secondary Alcohol

  • Setup: Dissolve 10 mmol of the alcohol in 20 mL of acetone in a flask equipped with a magnetic stir bar and cool to 0°C in an ice bath.

  • Oxidation: Prepare Jones reagent (a solution of CrO₃ in aqueous H₂SO₄). Add the Jones reagent dropwise to the stirred alcohol solution. A color change from orange to green/blue indicates oxidation. Maintain the temperature at 0°C during the addition.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quench: Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely.

  • Workup: Remove the acetone under reduced pressure. Add 30 mL of water and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ketone. Purify by flash chromatography if necessary.

C. Nucleophilic Substitution (Sₙ1)

Substitution reactions with hydrogen halides (e.g., HBr, HCl) provide another clear example of how carbocation stability and rearrangement dictate reaction outcomes. For secondary alcohols, this reaction typically proceeds via an Sₙ1 mechanism.[5][19]

Mechanistic Overview: Similar to dehydration, the reaction begins with protonation of the -OH group.[20] The subsequent loss of water forms a carbocation, which is then captured by the halide nucleophile.

  • Cyclopentanol: Reacts with HBr to form bromocyclopentane. The reaction proceeds through the secondary cyclopentyl cation without rearrangement.

  • This compound: The Sₙ1 reaction is completely dominated by rearrangement. The initially formed secondary cyclobutyl cation undergoes the same strain-releasing ring expansion seen in the dehydration reaction. The resulting stable tertiary cyclopentyl cation is then trapped by the halide. The major product is therefore not a cyclobutane derivative, but rather 1-bromo-1-methylcyclopentane . This outcome is a classic example of a rearrangement-driven reaction where the product's carbon skeleton differs from that of the starting material.

G cluster_0 Sₙ1 Reaction of Cyclopentanol cluster_1 Sₙ1 Reaction of this compound CP_OH Cyclopentanol CP_Carbocation Secondary Cyclopentyl Cation CP_OH->CP_Carbocation +H⁺, -H₂O CP_Product Bromocyclopentane CP_Carbocation->CP_Product + Br⁻ CB_OH This compound CB_Carbocation_Sec Strained Secondary Cyclobutyl Cation CB_OH->CB_Carbocation_Sec +H⁺, -H₂O CP_Carbocation_Tert Tertiary Cyclopentyl Cation CB_Carbocation_Sec->CP_Carbocation_Tert Ring Expansion (Rearrangement) CP_Product_Major 1-Bromo-1-methylcyclopentane (Major Product) CP_Carbocation_Tert->CP_Product_Major + Br⁻

Figure 3: Sₙ1 reaction pathways showing the critical ring expansion step for this compound.

Comparative Data: Sₙ1 Products

Starting AlcoholReagentExpected Major ProductMechanistic Hallmark
CyclopentanolHBrBromocyclopentaneStandard Sₙ1
This compoundHBr1-Bromo-1-methylcyclopentaneSₙ1 with Rearrangement

Experimental Protocol: Sₙ1 Conversion of an Alcohol to an Alkyl Bromide

  • Setup: Place 10 mmol of the alcohol in a round-bottom flask. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add 2.5 equivalents of concentrated (48%) hydrobromic acid to the alcohol with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Add 20 mL of water. The product alkyl bromide should form a separate, denser layer.

  • Washing: Separate the layers and wash the organic layer sequentially with 15 mL of cold water, 15 mL of 5% NaHCO₃, and finally 15 mL of brine.

  • Isolation: Dry the crude alkyl bromide over anhydrous CaCl₂, decant the product, and purify by distillation if necessary.

III. Summary and Conclusion

The comparative analysis of this compound and cyclopentanol reveals a compelling story of structure-driven reactivity. While both are secondary cyclic alcohols, their chemical behavior diverges significantly.

  • Cyclopentanol serves as an excellent model for a "standard" secondary cycloalkanol. Its reactions (dehydration, oxidation, substitution) are predictable and proceed without skeletal rearrangement, reflecting the stability of its five-membered ring.

  • This compound is a case study in strain-driven chemistry. Its reactivity is overwhelmingly dictated by the high internal energy of the cyclobutane ring. In reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration and Sₙ1 substitution, the molecule readily undergoes a ring-expansion rearrangement to relieve this strain. This results in the formation of cyclopentyl systems as the major products, a crucial predictive insight for synthetic planning. In contrast, reactions that do not involve carbocation intermediates, like oxidation, proceed on the original four-membered skeleton, though rates may be influenced by local steric effects.

For the practicing chemist, understanding these fundamental principles is critical. The choice between a strained and an unstrained cyclic precursor is not arbitrary; it is a strategic decision that can unlock unique and otherwise inaccessible reaction pathways. The propensity of the cyclobutyl system to rearrange offers a powerful tool for constructing five-membered rings, while the stability of the cyclopentyl framework ensures predictable functional group transformations.

IV. References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7298, Cyclopentanol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Reactivity of primary vs secondary alcohol in 3-(Hydroxymethyl)cyclopentanol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Cyclopentanol. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). CYCLOPENTANOL. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). Propose mechanisms for the following reactions. (a). Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 96-41-3: Cyclopentanol. Retrieved from --INVALID-LINK--

  • ProQuest. (n.d.). Kinetic and Reaction Mechanism of The Oxidation of Some Cyclic Alcohols in The Micellar Phase using Chloramine T in Alkaline Medium. Retrieved from --INVALID-LINK--

  • Quora. (2020). When cyclopentanol undergoes an acid-promoted dehydration, it loses a molecule of what? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Methylcyclobutan-1-one and Cyclobutanone. Retrieved from --INVALID-LINK--

  • YouTube. (2009). Oxidation of Cyclopentylmethanol Using Sodium Dichromate and Sulfuric Acid. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). Why does the reaction of the primary alcohol cyclopentylmethanol with hydrogen bromide follow SN1 mechanism? Retrieved from --INVALID-LINK--

  • Chegg. (2020). Experiment 8: The E1 Reaction - Dehydration of Cyclopentanol to Cyclopentene. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Reactivity to Alcohol Assessment Measures: An Experimental Test. PMC. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cyclopentanol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ring strain. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). SN1 reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Methylcyclobutan-1-one. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from --INVALID-LINK--

  • YouTube. (2009). Reaction of Cyclopentanol with Sulfuric Acid. Retrieved from --INVALID-LINK--

  • YouTube. (2017). COMPARATIVE REACTIVITY OF PRIMARY, SECONDARY AND TERTIARY ALCOHOLS. Retrieved from --INVALID-LINK--

  • Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? Retrieved from --INVALID-LINK--

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from --INVALID-LINK--

  • OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Retrieved from --INVALID-LINK--

  • YouTube. (2016). A Brief Introduction to Ring Strain. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). CHM1024 Report 4: Reactions of Alcohols. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Dehydration of 2 Methylcyclohexanol Lab Experiment. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Oxidation of cyclopentanol to cyclopentanone can be accomplished by using. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20234581, this compound. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. Retrieved from --INVALID-LINK--

  • YouTube. (2021). SN1 Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71358375, (1R,2R)-2-Methylcyclobutan-1-ol. Retrieved from --INVALID-LINK--

  • XULA Digital Commons. (2022). Reminder: These notes are meant to supplement, not replace, the textbook and laboratory manual. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2011). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from --INVALID-LINK--

  • YouTube. (2022). SN1 Reactions Explained With Easy Steps! Retrieved from --INVALID-LINK--

  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. Retrieved from --INVALID-LINK--

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  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Retrieved from --INVALID-LINK--

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  • YouTube. (2023). Oxidation of Alcohols. Retrieved from --INVALID-LINK--

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References

A Comparative Guide to the Synthesis of 2-Methylcyclobutan-1-ol: Methods, Mechanisms, and Stereochemical Control

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of substituted cyclobutane rings is a cornerstone of modern organic chemistry, providing access to key structural motifs found in natural products and pharmaceutical agents. Among these, 2-Methylcyclobutan-1-ol serves as a valuable chiral building block and a model substrate for studying stereoselectivity in four-membered ring systems. The inherent ring strain of the cyclobutane core dictates unique reactivity, particularly at the sp²-hybridized carbonyl carbon of its precursor, 2-methylcyclobutanone, which is relieved upon conversion to an sp³ center.[1]

This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the diastereoselective reduction of 2-methylcyclobutanone. We will dissect the mechanistic principles that govern stereochemical outcomes, provide validated experimental protocols, and present comparative data to inform the selection of the most appropriate method for specific research and development objectives.

Primary Synthetic Route: Diastereoselective Reduction of 2-Methylcyclobutanone

The most direct and widely employed method for synthesizing this compound is the reduction of the corresponding ketone, 2-methylcyclobutanone. The presence of the methyl group at the α-position introduces a steric bias that profoundly influences the trajectory of the incoming nucleophile (hydride), leading to the formation of two diastereomers: cis-2-methylcyclobutan-1-ol and trans-2-methylcyclobutan-1-ol.

The stereochemical outcome is dictated by the principle of minimizing steric hindrance during the transition state. The hydride nucleophile preferentially attacks the carbonyl carbon from the face opposite to the bulkier α-methyl group.[1] This leads to a predominance of the cis isomer, where the newly formed hydroxyl group and the methyl group are on the same face of the ring.

G cluster_0 General Reduction Workflow Ketone 2-Methylcyclobutanone Reagent Hydride Reducing Agent (e.g., NaBH₄, L-Selectride®) Reaction Reaction in Appropriate Solvent (e.g., MeOH, THF) Reagent->Reaction 1. Addition Workup Aqueous Workup & Extraction Reaction->Workup 2. Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolation Product Diastereomeric Mixture (cis- & trans-2-Methylcyclobutan-1-ol) Purification->Product 4. Final Product

Caption: General workflow for the reduction of 2-methylcyclobutanone.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and cost-effective reducing agent, making it a common choice for carbonyl reductions. Due to its relatively small steric profile, it provides moderate diastereoselectivity, favoring the cis product through the path of least steric resistance.

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol are typically used as they are protic solvents that can activate the carbonyl group via hydrogen bonding, accelerating the reduction.

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to enhance selectivity and control the exothermic reaction rate.

Experimental Protocol:

  • Dissolve 2-methylcyclobutanone (1.0 equiv) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~5-6) to neutralize excess NaBH₄.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to separate the diastereomers.

Method 2: Reduction with L-Selectride® (Lithium tri-sec-butylborohydride)

L-Selectride® is a significantly more sterically hindered hydride source compared to NaBH₄. This steric bulk dramatically amplifies the facial selectivity of the hydride attack, leading to a much higher preference for the cis isomer. The three bulky sec-butyl groups effectively block the approach to the carbonyl face syn to the α-methyl group, forcing the hydride to attack from the anti face.

Causality of Experimental Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic solvent compatible with the highly reactive L-Selectride®.

  • Temperature: The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and maximize the kinetic control that governs stereoselectivity.[2]

  • Inert Atmosphere: L-Selectride® is moisture-sensitive, necessitating the use of an inert atmosphere (e.g., Argon or Nitrogen).[2]

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a stir bar, thermometer, and a nitrogen inlet.

  • Add a solution of 2-methylcyclobutanone (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1 M solution in THF, 1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of water at -78 °C, followed by careful addition of 3 M NaOH and 30% H₂O₂ to oxidize the borane byproducts. (Caution: Exothermic reaction) .[2]

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography.

G cluster_0 Stereoselective Hydride Attack Ketone 2-Methylcyclobutanone Small_H Small Hydride (e.g., NaBH₄) Bulky_H Bulky Hydride (e.g., L-Selectride®) Cis_Product cis-2-Methylcyclobutan-1-ol (Major Product) Small_H->Cis_Product Favored Attack (anti to Me) Trans_Product trans-2-Methylcyclobutan-1-ol (Minor Product) Small_H->Trans_Product Disfavored Attack (syn to Me) Bulky_H->Cis_Product Highly Favored Attack (anti to Me) Bulky_H->Trans_Product Highly Disfavored Attack (syn to Me)

References

A Senior Application Scientist's Guide to the Purity Validation of 2-Methylcyclobutan-1-ol by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the absolute purity of starting materials and chemical intermediates is not merely a matter of good practice; it is a foundational pillar of reproducible, reliable, and translatable science. The seemingly simple molecule, 2-Methylcyclobutan-1-ol, a chiral alcohol with applications as a building block in complex organic synthesis, is no exception. An inaccurate purity assessment can lead to significant downstream consequences, including inconsistent reaction yields, the introduction of unknown impurities into drug candidates, and erroneous biological data.

This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the definitive purity validation of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare its performance against established chromatographic techniques, and provide a framework for a self-validating, trustworthy analytical system.

The First Principle: Why qNMR is a Primary Analytical Method

Unlike chromatographic techniques which are inherently comparative, qNMR is a primary ratio method of measurement.[1][2] This distinction is critical. The fundamental principle of NMR spectroscopy is that the integrated area of a signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3] This allows for the determination of the absolute purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration, without needing a specific, highly purified reference standard of the analyte itself.[4][5] This makes qNMR an indispensable tool, especially for novel compounds or when a certified standard is unavailable.[6]

The purity of the sample (P_sample) can be determined using the following master equation:

P_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

  • I : Integral area of the signal

  • N : Number of protons generating the signal

  • M : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • sample : Analyte (this compound)

  • std : Internal Standard

This direct, stoichiometric comparison provides a level of accuracy and metrological traceability that is often unmatched by other techniques.[5][7]

Experimental Protocol: A Self-Validating qNMR Workflow

The trustworthiness of an analytical method lies in a protocol designed to minimize and account for potential errors. The following step-by-step methodology for the purity determination of this compound is designed as a self-validating system.

Step 1: Judicious Selection of the Internal Standard

The choice of internal standard is the most critical decision in a qNMR experiment. An inappropriate standard will cascade errors throughout the calculation. For this compound, a suitable standard must meet several criteria:

  • Certified Purity: Possess a high, accurately known purity, traceable to a primary standard (e.g., from NIST, NMIJ).[1][5]

  • Signal Separation: Its ¹H NMR signals must not overlap with any signals from the analyte or expected impurities.

  • Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.

  • Solubility: It must be soluble in the chosen deuterated solvent.

  • Low Volatility: It should be a stable, non-hygroscopic solid for accurate weighing.

For this compound, Maleic acid or Dimethyl terephthalate are excellent candidates. Maleic acid provides a sharp singlet around 6.0-6.3 ppm in many solvents, far from the aliphatic signals of the analyte.[8]

Step 2: Meticulous Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.

  • Standard Addition: Accurately weigh and add a similar mass of the chosen certified internal standard (e.g., Maleic acid) to the same vial. The molar ratio should be kept close to 1:1 for optimal accuracy.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar analytes and standards and has a low residual water signal). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition

Quantitative accuracy is impossible with acquisition parameters intended for routine structural confirmation.[9] The following settings are crucial for ensuring the signal integrals are truly proportional to the molar amounts.

  • Magnetic Field Homogeneity: Shim the instrument to achieve optimal resolution and symmetrical line shapes. Poor line shape is a primary source of integration errors.[10]

  • Pulse Angle: Use a precisely calibrated 90° pulse angle to ensure maximum and uniform excitation across the spectrum.

  • Relaxation Delay (D1): This is paramount. Set a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). For small molecules, a D1 of 30-60 seconds is often required for high accuracy. This ensures all protons have fully returned to equilibrium before the next pulse, preventing signal saturation and integration bias.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Receiver Gain: Set the receiver gain to avoid signal clipping (ADC overload).

Step 4: Rigorous Data Processing and Calculation
  • Fourier Transform: Apply an exponential multiplication factor of 0 (no line broadening).

  • Phasing and Baseline Correction: Meticulously perform manual phase correction and a multi-point baseline correction across the entire spectrum. Automated routines are often insufficient for high-accuracy qNMR.

  • Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methine proton adjacent to the hydroxyl group) and a signal from the internal standard (e.g., the two olefinic protons of Maleic acid). The integration region should cover at least 20 times the signal's half-width.

  • Purity Calculation: Apply the master equation using the recorded masses, known molecular weights, proton counts for the integrated signals, and the certified purity of the internal standard.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh This compound weigh_std 2. Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer shim 5. Optimize Shim transfer->shim set_params 6. Set Quantitative Parameters (90° Pulse, Long D1) shim->set_params acquire 7. Acquire Spectrum (High S/N) set_params->acquire phase_baseline 8. Manual Phasing & Baseline Correction acquire->phase_baseline integrate 9. Integrate Non-Overlapping Signals phase_baseline->integrate calculate 10. Calculate Purity Using Master Equation integrate->calculate

Comparative Analysis: qNMR vs. Orthogonal Chromatographic Methods

While qNMR is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical principles.[9] The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4]

FeatureQuantitative NMR (qNMR) HPLC (UV/DAD Detection) Gas Chromatography (FID Detection)
Principle Molar concentration (stoichiometry)Separation by polarity; detection by UV absorbanceSeparation by volatility; detection by flame ionization
Reference Standard Requires only an internal standard of a different structure.[4]Requires a specific, high-purity reference standard of the analyte and each impurity for accurate quantification.[11]Requires a specific, high-purity reference standard of the analyte and each impurity for accurate quantification.
Nature of Method Primary, absolute quantification method.[1]Relative quantification method (area percent) unless calibrated with standards.Relative quantification method (area percent) unless calibrated with standards.
Selectivity Excellent for distinguishing structurally different molecules and diastereomers.High separation efficiency for complex mixtures. May not resolve all diastereomers without a chiral column.Excellent for volatile impurities and residual solvents. May require derivatization for polar alcohols.
Accuracy & Precision Very high; expanded uncertainty <1% is achievable.[2][12]High, but dependent on the purity of reference standards and detector response factors.High, but dependent on the purity of reference standards.
Sample Throughput Moderate; long relaxation delays can increase experiment time.High; automated systems can run many samples.High; automated systems are common.
Non-Destructive Yes, the sample can be fully recovered.[6][9]No, the sample is consumed.No, the sample is consumed.
Causality Behind Method Choice
  • Choose qNMR for:

    • Absolute Purity Assignment: When you need a definitive, SI-traceable purity value without relying on an analyte-specific standard.[5] This is crucial for qualifying in-house reference materials.

    • Orthogonal Validation: To confirm purity results from HPLC/GC with a mechanistically different technique.[7][9]

    • Mass-Limited Samples: When the material is precious and must be recovered after analysis.[9]

  • Choose HPLC/GC for:

    • Impurity Profiling: When the primary goal is to detect and separate a wide range of unknown, low-level impurities.

    • Routine Quality Control: Once reference standards are established, these methods offer higher throughput for batch-to-batch testing.

    • Detecting Non-Protonated Impurities: To screen for impurities that lack protons and would be invisible to ¹H NMR.

Anticipating and Identifying Impurities

A key strength of NMR is its ability to simultaneously identify and quantify impurities, provided their signals are visible.[13] For this compound, likely impurities stem from its synthesis, which often involves the reduction of 2-methylcyclobutanone.[14][15]

  • Starting Material: Unreacted 2-methylcyclobutanone can be identified by the absence of a hydroxyl proton signal and characteristic shifts of protons alpha to the carbonyl group.

  • Diastereomers: The target molecule has two chiral centers, meaning it can exist as cis and trans diastereomers.[16][17] These will have distinct sets of signals in the ¹H NMR spectrum due to their different spatial arrangements, allowing for the quantification of diastereomeric purity.

  • Residual Solvents: Solvents used during reaction and purification (e.g., diethyl ether, ethyl acetate, hexane) are easily identified by their characteristic and well-documented chemical shifts.[18][19]

G cluster_impurities Potential Impurities Analyte This compound Sample qNMR qNMR Analysis Analyte->qNMR SM Starting Material (2-Methylcyclobutanone) SM->qNMR Diastereomer Diastereomers (cis/trans isomers) Diastereomer->qNMR Solvent Residual Solvents (e.g., Ethyl Acetate) Solvent->qNMR Purity Absolute Purity Value qNMR->Purity

Conclusion: An Integrated Approach to Purity Validation

For the rigorous demands of pharmaceutical research and development, relying on a single analytical technique for purity assessment is insufficient. While chromatographic methods like HPLC and GC are invaluable for impurity profiling and routine analysis, quantitative NMR (qNMR) stands apart as a primary method for absolute purity determination.

By employing a meticulously validated qNMR protocol, researchers can assign a highly accurate and defensible purity value to this compound. This technique offers universal detection for proton-containing molecules, is non-destructive, and provides structural confirmation simultaneously with quantification. Integrating qNMR as an orthogonal method provides a self-validating system that ensures the quality and integrity of the chemical entities that form the very foundation of drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylcyclobutan-1-ol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within metabolomics and the characterization of novel chemical entities, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns generated by electron ionization (EI) mass spectrometry offer a molecular fingerprint, unique to a compound's structure. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 2-methylcyclobutan-1-ol and compares it with the experimentally observed fragmentation of its structural isomers, cyclopentanol and 1-methylcyclobutanol. This comparison is crucial for researchers in drug development and organic synthesis, where unambiguous identification of isomers is paramount.

The Challenge of Isomeric Differentiation

Cyclic alcohols, such as this compound and its isomers, often exhibit subtle differences in their mass spectra due to similar elemental compositions and molecular weights (C₅H₁₀O, MW = 86.13 g/mol )[1]. Their fragmentation is governed by the stability of the resulting carbocations and radical species, which is intricately linked to the ring strain and the position of the hydroxyl and methyl groups. Understanding these nuances is key to confident structural assignment.

Predicted Fragmentation Pattern of this compound

The molecular ion peak (M⁺) at m/z 86 is expected to be of low abundance due to the inherent instability of the cyclic alcohol upon ionization. The principal fragmentation pathways are anticipated as follows:

  • Alpha-Cleavage: Cleavage of the C1-C2 or C1-C4 bond would be a primary event.

    • Loss of a methyl radical (•CH₃) from the C2 position is unlikely as a primary fragmentation step.

    • More probable is the cleavage of the bond between C1 and C2, leading to the loss of a C₃H₆ radical and the formation of a resonance-stabilized ion at m/z 44 .

    • Alternatively, cleavage between C1 and C4 could lead to the formation of an ion at m/z 57 after rearrangement.

  • Dehydration: The loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z 68 ([M-18]⁺). This is a common fragmentation pathway for alcohols.

  • Ring Cleavage: A complex ring cleavage, characteristic of cyclic alcohols, is expected to produce a stable ion at m/z 57 [3]. This fragment is often a result of the loss of an ethyl radical.

  • Loss of a Methyl Group: A peak at m/z 71 ([M-15]⁺) corresponding to the loss of the methyl group is also anticipated.

G M This compound (m/z 86) frag1 [M-H₂O]⁺ (m/z 68) M->frag1 - H₂O frag2 [M-CH₃]⁺ (m/z 71) M->frag2 - •CH₃ frag3 m/z 57 M->frag3 - C₂H₅• (ring cleavage) frag4 m/z 44 M->frag4 - C₃H₆ (α-cleavage)

Caption: Predicted fragmentation pathways for this compound.

Comparative Analysis with Isomers

To highlight the unique fragmentation pattern of this compound, a comparison with its isomers, cyclopentanol and 1-methylcyclobutanol, is presented. The experimental data for the isomers provides a valuable baseline for differentiation.

m/z Cyclopentanol 1-Methylcyclobutanol Predicted this compound Proposed Fragment Identity
86LowAbsentLowMolecular Ion [M]⁺
85ModerateLowLow[M-H]⁺
71LowHighModerate[M-CH₃]⁺
68ModerateLowHigh[M-H₂O]⁺
57HighHighHigh[C₄H₉]⁺ or [C₃H₅O]⁺
44ModerateModerateHigh[C₂H₄O]⁺
43ModerateHighModerate[C₃H₇]⁺

Data Sources: NIST WebBook for Cyclopentanol and 1-Methylcyclobutanol.

Cyclopentanol: The Unsubstituted Ring

The mass spectrum of cyclopentanol is dominated by a base peak at m/z 57 , resulting from the loss of an ethyl radical following ring opening. A significant peak at m/z 68 corresponds to the loss of water. The molecular ion at m/z 86 is present but weak.

1-Methylcyclobutanol: The Tertiary Alcohol

Being a tertiary alcohol, 1-methylcyclobutanol shows a very weak or absent molecular ion peak. The base peak is observed at m/z 71 , corresponding to the facile loss of the methyl group to form a stable tertiary carbocation. The peak at m/z 57 is also prominent, likely due to the loss of an ethyl radical after ring cleavage.

Differentiating Features of this compound

Based on the predicted fragmentation, this compound should be distinguishable from its isomers by the following key features:

  • A prominent peak at m/z 68 due to the favorable loss of water, which is expected to be more pronounced than in 1-methylcyclobutanol.

  • A significant fragment at m/z 44 arising from alpha-cleavage, which is less likely in the other two isomers.

  • The relative intensities of the peaks at m/z 71 (loss of methyl) and m/z 57 (ring cleavage) will be critical for differentiation. For this compound, the m/z 57 peak is expected to be more abundant than the m/z 71 peak, in contrast to 1-methylcyclobutanol where m/z 71 is the base peak.

Experimental Protocol for GC-MS Analysis of Volatile Alcohols

This section provides a standard operating procedure for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to a final concentration of 10 µg/mL.

2. GC-MS Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

3. GC Method Parameters

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

4. MS Method Parameters

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-200

  • Scan Speed: 1562 amu/s

5. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each analyte.

  • Identify the retention time and fragmentation pattern for each isomer.

  • Compare the obtained spectra with library data (if available) and the predicted fragmentation patterns.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL) prep2 Working Solution (10 µg/mL) prep1->prep2 Serial Dilution gc Gas Chromatography (Separation) prep2->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data1 TIC & Mass Spectra ms->data1 data2 Fragmentation Analysis data1->data2 data3 Isomer Differentiation data2->data3

Caption: Workflow for GC-MS analysis of cyclic alcohol isomers.

Conclusion

While the definitive mass spectrum of this compound awaits experimental validation, a careful analysis of fragmentation principles and comparison with its isomers provides a strong predictive framework for its identification. The key distinguishing features are expected to be a prominent dehydration peak at m/z 68 and a characteristic alpha-cleavage fragment at m/z 44. This guide serves as a valuable resource for researchers, enabling them to approach the analysis of such cyclic alcohols with a higher degree of confidence and a clear strategy for isomeric differentiation.

References

A Comparative Guide to the Synthesis of Cyclobutanol Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Four-Membered Ring

In the landscape of medicinal chemistry, there is a continuous drive to "escape flatland"—a movement away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1] The cyclobutane motif, a strained four-membered carbocycle, has emerged as a powerful building block in this pursuit.[2] Its rigid, puckered conformation offers a unique structural scaffold that can provide significant advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. Marketed drugs like the hepatitis C protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide showcase the tangible benefits of this moiety.[3]

Cyclobutanol derivatives, in particular, serve as versatile synthetic intermediates. The hydroxyl group provides a convenient handle for further functionalization, while the strained ring can be strategically opened or expanded to access a variety of other molecular frameworks.[4][5] This guide provides a comparative analysis of key synthetic strategies for accessing cyclobutanol derivatives, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform methodological decisions for researchers in drug development.

Overview of Synthetic Strategies

The construction of the cyclobutanol core can be approached through several distinct strategies. The choice of method is dictated by factors such as desired substitution patterns, stereochemical outcome, substrate availability, and scalability. This guide will focus on a comparative analysis of the most prevalent and innovative methods.

G cluster_main Synthetic Pathways to Cyclobutanol Derivatives A [2+2] Cycloaddition Reactions E Cyclobutanol Derivatives A->E Direct Ring Formation B Ring Expansion & Contraction Reactions B->E Rearrangement C Sequential Reduction & C-H Functionalization C->E Modification of Precursors D Formal [3+1] Cycloaddition D->E Convergent Assembly

Caption: Key synthetic strategies for accessing cyclobutanol derivatives.

[2+2] Cycloaddition Reactions: The Workhorse Approach

The [2+2] cycloaddition is arguably the most fundamental and widely used method for constructing cyclobutane rings.[6] It involves the coupling of two alkene components to form the four-membered ring. This strategy can be broadly categorized into photochemical and metal-catalyzed methods.

Photochemical [2+2] Cycloaddition

Direct or sensitized photochemical excitation of an alkene generates a high-energy triplet state, which can then react with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate to form the cyclobutane ring.[7]

  • Expertise & Experience: The choice of a sensitizer, such as acetone or benzophenone, is critical.[7] These molecules absorb light efficiently and transfer the energy to the alkene, populating the reactive triplet state without direct, and often destructive, irradiation of the substrate. This is a classic example of leveraging photophysical principles for synthetic gain. While powerful, these reactions can sometimes suffer from a lack of regioselectivity, producing "head-to-head" and "head-to-tail" isomers.[6]

  • Trustworthiness: The stereochemical outcome is often predictable, with the reaction proceeding to retain the stereochemistry of the starting alkenes, making it a reliable tool for creating specific diastereomers.[8]

Catalyzed [2+2] Cycloaddition

Transition-metal catalysis and, more recently, organophotocatalysis offer milder and often more selective alternatives to direct photolysis.[8][9] Copper(I) salts, for example, can catalyze [2+2] photocycloadditions by forming a complex with the alkene, which can then be excited at longer, less energetic wavelengths.[10]

A notable advancement is the use of hyperbaric (high-pressure) conditions, which can significantly improve yields and reaction times, particularly for sterically demanding or less reactive substrates. A study on the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols utilized a key hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether, achieving yields of 88-92% for the core cyclobutane structures.[11][12]

  • Causality: High pressure (e.g., 15 kbar) accelerates the reaction by reducing the activation volume. In simpler terms, the transition state of the cycloaddition is more compact than the starting materials, so applying pressure favors the forward reaction, making it faster and more efficient.[11]

Ring Expansion and Contraction Strategies

Rearrangement reactions provide an indirect yet powerful entry to cyclobutanol derivatives, often allowing for the construction of complex substitution patterns that are difficult to achieve through cycloadditions.

Oxidative Ring Expansion of Cyclobutanols

While this guide focuses on synthesizing cyclobutanols, it's crucial to understand their subsequent reactivity, as it informs the design of the synthetic target. Cyclobutanols themselves can undergo oxidative ring expansion to yield larger, functionalized rings like 1,2-dioxanes or 4-tetralones.[13][14][15] This process is typically mediated by radical promoters and involves the regioselective cleavage of a C-C bond within the strained ring.[13][14]

Ring Contraction to Form Cyclobutanes

Conversely, larger rings can be contracted to form cyclobutanes. A novel method involves the contraction of readily available pyrrolidines using iodonitrene chemistry.[16] This reaction proceeds through a nitrogen extrusion process and demonstrates excellent memory of chirality, allowing for the synthesis of enantiopure cyclobutane derivatives from chiral pyrrolidine precursors.[16]

G cluster_workflow Workflow: Pyrrolidine Ring Contraction A Start: Chiral Pyrrolidine B Iodonitrene Generation (HTIB, NH4CO2NH2) A->B C Intermediate Formation B->C D Nitrogen Extrusion C->D E Radical Pathway & Ring Contraction D->E F Product: Enantiopure Cyclobutane E->F

Caption: Experimental workflow for stereoselective cyclobutane synthesis via ring contraction.

Sequential Reduction and C-H Functionalization

A modern and highly elegant strategy involves the modification of pre-existing cyclobutanone scaffolds. This approach allows for the late-stage introduction of complexity and precise stereochemical control.

A reported method features a sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C-H silylation.[17][18] This installs two contiguous stereogenic centers with high control.

  • Expertise & Experience: The key to this strategy is the synergy between the two catalytic steps. The initial reduction sets the first stereocenter. The resulting hydroxyl group then acts as a directing group for the subsequent Ir-catalyzed C-H activation, ensuring the second functionalization occurs at a specific position and with a specific spatial orientation relative to the first. This "directing group" concept is a cornerstone of modern synthetic chemistry, enabling reactions at otherwise unreactive C-H bonds.

  • Trustworthiness: This method is self-validating as the stereochemical outcome of the second step is directly controlled by the first. The reported protocols achieve excellent enantiomeric excesses (91-99% ee) and good overall yields (30-83% over two steps), demonstrating the robustness of the approach.[17] This strategy has been successfully applied to the total synthesis of natural products like grandisol and fragranol.[18][19]

Comparative Performance Data

The following table summarizes the performance of the discussed synthetic methodologies based on published experimental data. This allows for an objective comparison to guide your synthetic planning.

Methodology Typical Yield Stereoselectivity Key Advantages Limitations Reference(s)
Photochemical [2+2] Cycloaddition 50-90%Good to Excellent (Diastereoselectivity)Access to diverse structures, well-established.Can require specialized equipment, potential for regioisomer byproducts.[6][10][20]
Hyperbaric [2+2] Cycloaddition 83-92%Excellent (Diastereoselectivity)High yields, faster reactions, good for challenging substrates.Requires specialized high-pressure equipment.[11][12]
Pyrrolidine Ring Contraction 39-69%Excellent (Enantiospecific)Access to enantiopure products from chiral pool.Moderate yields, substrate scope still developing.[16]
Sequential Reduction/C-H Silylation 30-83% (overall)Excellent (up to 99% ee)High stereocontrol, late-stage functionalization.Multi-step sequence, requires specific directing group.[17][18]
Formal [3+1] Cycloaddition Good to ExcellentGood (up to 5:1 d.r.)Access to synthetically versatile borylated derivatives.Newer method, full scope under investigation.[1]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key synthetic transformations.

Protocol 1: Hyperbaric [2+2] Cycloaddition of a Sulfonyl Allene

This protocol is adapted from the synthesis of cyclobutane core structures as described in the literature.[11]

  • Causality & Rationale: This procedure utilizes high pressure to overcome the activation barrier of the cycloaddition between an electron-deficient allene and an electron-rich vinyl ether. The solvent mixture is chosen for solubility and compatibility with the high-pressure apparatus.

  • Preparation: In a clean, dry reaction vessel suitable for high-pressure synthesis, dissolve the arenesulfonyl allene (1.0 equiv) in a 2:1 mixture of Et₂O/CH₂Cl₂.

  • Reagent Addition: Add benzyl vinyl ether (3.0 equiv). The use of excess vinyl ether drives the reaction to completion according to Le Châtelier's principle.

  • High-Pressure Reaction: Seal the vessel in the high-pressure apparatus. Pressurize the system to 15 kbar and heat to 50 °C. Maintain these conditions for 19 hours.

  • Workup: After depressurizing and cooling, concentrate the reaction mixture in vacuo.

  • Purification & Validation: Purify the crude product by silica gel column chromatography. Validate the structure and purity of the resulting cyclobutanol precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield is >80%.

Protocol 2: Enantioselective Reduction of a Cyclobutanone

This protocol is adapted from the first step of the sequential functionalization strategy.[18]

  • Causality & Rationale: This protocol employs a CBS (Corey-Bakshi-Shibata) reduction using a chiral oxazaborolidine catalyst. The catalyst forms a complex with the borane, creating a sterically defined chiral environment that forces the hydride to be delivered to one face of the prochiral ketone, resulting in a highly enantioenriched alcohol.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of (S)-B-Me oxazaborolidine catalyst (0.1 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add BH₃·Me₂S (1.0 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of the 3,3-disubstituted cyclobutanone (1.0 equiv) in anhydrous THF dropwise over 30 minutes to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Validation: Purify by silica gel column chromatography. Determine the enantiomeric excess (ee) of the resulting cyclobutanol using chiral High-Performance Liquid Chromatography (HPLC). Validate the structure by NMR and HRMS. The expected yield is >90% with >90% ee.

Conclusion and Future Outlook

The synthesis of cyclobutanol derivatives is a dynamic and evolving field. While traditional [2+2] cycloadditions remain a cornerstone, modern methods focusing on catalytic C-H functionalization and novel ring-forming strategies are providing unprecedented levels of stereochemical control and efficiency. The ability to compare these methods based on quantitative data and mechanistic understanding is crucial for the rational design of synthetic routes in drug discovery. As our synthetic toolkit expands, the strategic incorporation of the cyclobutanol motif will undoubtedly continue to unlock novel chemical space and lead to the development of next-generation therapeutics.

References

A Comparative Guide to the Kinetic Studies of 2-Methylcyclobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The constrained four-membered ring of cyclobutanol derivatives presents a unique scaffold in organic synthesis, offering pathways to a variety of functionalized molecules. 2-Methylcyclobutan-1-ol, with its secondary alcohol and stereogenic centers, is a subject of interest for understanding the influence of ring strain and substitution on reaction kinetics and mechanisms. This guide provides a comparative analysis of the primary reaction pathways of this compound—oxidation, dehydration, and rearrangement—drawing upon established chemical principles and experimental data from analogous cyclobutane systems due to the limited direct kinetic data for the title compound. We will delve into the mechanistic rationale behind these transformations, offering a predictive framework for researchers exploring the synthetic utility of this versatile building block.

I. Oxidation: A Tale of Two Pathways

The oxidation of this compound to 2-methylcyclobutanone is a fundamental transformation. However, the strained nature of the cyclobutane ring introduces a competing reaction pathway: oxidative C-C bond cleavage. The preferred pathway is highly dependent on the nature of the oxidant, specifically whether it acts as a one-electron or two-electron transfer agent.

Comparative Analysis of Oxidizing Agents

Two-electron oxidants, such as those based on chromium(VI) (e.g., pyridinium chlorochromate, PCC) and ruthenium(VIII) (e.g., ruthenium tetroxide), are expected to favor the formation of 2-methylcyclobutanone.[1][2] In contrast, one-electron oxidants like cerium(IV), manganese(III), and chromium(IV) are known to promote ring-opening reactions in cyclobutanol.[1][3]

The mechanism of oxidation of cyclobutanol by chromic acid has been shown to produce a mixture of cyclobutanone and ring-opened products, with the latter arising from the involvement of Cr(IV) intermediates.[3] The initial step for all these oxidants is the formation of a chromate ester (or analogous intermediate). For two-electron oxidants, this is followed by a rate-determining hydride transfer from the carbinol carbon to the oxidant, yielding the ketone. For one-electron oxidants, a single electron transfer can lead to a radical intermediate, which can then undergo β-scission of the strained C-C bond.

Oxidant TypePredominant MechanismExpected Major Product from this compoundComparative Notes on Cyclobutanol
Two-Electron Oxidants (e.g., PCC, RuO₄)Hydride Transfer2-MethylcyclobutanoneOxidation of cyclobutanol with RuO₄ yields cyclobutanone exclusively.[1]
One-Electron Oxidants (e.g., Ce(IV), Mn(III))Radical Intermediate & β-ScissionRing-opened products (e.g., 5-oxohexanal)Oxidation of cyclobutanol with Cr(IV) leads to ring cleavage.[3]
Experimental Protocol: Kinetic Monitoring of this compound Oxidation via In-situ FTIR

This protocol outlines a method for monitoring the oxidation of this compound with PCC, a two-electron oxidant, using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[4][5]

  • Reactor Setup: A 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an in-situ FTIR probe with a diamond ATR crystal is charged with a solution of this compound (1.0 g, 11.6 mmol) in dichloromethane (50 mL).

  • Initial Spectrum: An initial FTIR spectrum of the starting material solution is recorded. The characteristic O-H stretching band of the alcohol (around 3300-3400 cm⁻¹) and the C-O stretching band (around 1050 cm⁻¹) should be clearly visible.

  • Reaction Initiation: A solution of pyridinium chlorochromate (PCC) (3.75 g, 17.4 mmol) in dichloromethane (25 mL) is added to the reaction flask at a steady rate.

  • Kinetic Monitoring: FTIR spectra are recorded at regular intervals (e.g., every 1-2 minutes). The disappearance of the alcohol's O-H and C-O stretching bands and the appearance of the strong carbonyl (C=O) stretching band of 2-methylcyclobutanone (around 1780 cm⁻¹) are monitored.

  • Data Analysis: The absorbance of the developing carbonyl peak is plotted against time to generate a kinetic profile of the reaction. The initial rate can be determined from the initial slope of this curve.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Dissolve this compound in Dichloromethane mix Combine Reactants in Reactor start->mix pcc_prep Prepare PCC Solution pcc_prep->mix monitor Monitor with In-situ FTIR mix->monitor plot Plot Carbonyl Absorbance vs. Time monitor->plot rate Determine Initial Rate plot->rate

Caption: Experimental workflow for kinetic analysis of this compound oxidation.

II. Dehydration: A Competition Between Regioisomers

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism, involving the formation of a secondary carbocation intermediate. This carbocation can then lose a proton from an adjacent carbon to form an alkene. Due to the structure of this compound, two primary regioisomeric products are possible: 1-methylcyclobutene and 3-methylcyclobutene.

Thermodynamic vs. Kinetic Control

The product distribution in elimination reactions is often governed by a balance of thermodynamic and kinetic factors.

  • Zaitsev's Rule (Thermodynamic Control): This rule predicts the formation of the more substituted, and thus more stable, alkene. In this case, 1-methylcyclobutene is the thermodynamically favored product.

  • Hofmann's Rule (Kinetic Control): In some cases, the kinetically favored product is the less substituted alkene, formed by the removal of a more accessible, less sterically hindered proton.

For the dehydration of the analogous 1-methylcyclobutan-1-ol, it has been discussed that 1-methylcyclobut-1-ene is the major product, which is the more thermodynamically stable isomer.[6] A similar outcome is predicted for this compound, where the formation of the trisubstituted 1-methylcyclobutene is expected to be favored over the disubstituted 3-methylcyclobutene.

ProductAlkene SubstitutionPredicted StabilityExpected Yield
1-Methylcyclobutene TrisubstitutedMore Stable (Thermodynamic Product)Major
3-Methylcyclobutene DisubstitutedLess StableMinor
Experimental Protocol: Dehydration of this compound and Product Analysis by Gas Chromatography

This protocol describes the acid-catalyzed dehydration of this compound and the analysis of the product mixture using gas chromatography (GC).

  • Reaction Setup: A mixture of this compound (5.0 g, 58 mmol) and concentrated sulfuric acid (2.5 mL) is heated in a distillation apparatus.

  • Product Collection: The alkene products, having lower boiling points than the starting alcohol, are distilled as they are formed and collected in a cooled receiver.

  • Workup: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • GC Analysis: The dried product mixture is analyzed by gas chromatography. A non-polar capillary column (e.g., DB-1) is suitable for separating the alkene isomers.

  • Quantification: The relative amounts of 1-methylcyclobutene and 3-methylcyclobutene are determined by integrating the peak areas in the gas chromatogram.

Dehydration_Mechanism cluster_mechanism Dehydration Mechanism of this compound Alcohol This compound Protonation Protonation of -OH group Alcohol->Protonation + H⁺ Oxonium_Ion Oxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H₂O Oxonium_Ion->Loss_of_Water Carbocation Secondary Carbocation Loss_of_Water->Carbocation - H₂O Proton_Loss_1 Loss of H⁺ (Path a) Carbocation->Proton_Loss_1 Proton_Loss_2 Loss of H⁺ (Path b) Carbocation->Proton_Loss_2 Product_1 1-Methylcyclobutene (Major Product) Proton_Loss_1->Product_1 Product_2 3-Methylcyclobutene (Minor Product) Proton_Loss_2->Product_2

Caption: Proposed E1 mechanism for the acid-catalyzed dehydration of this compound.

III. Rearrangement Reactions: The Influence of Ring Strain

The inherent ring strain of the cyclobutane ring can be a driving force for rearrangement reactions, particularly when a carbocation intermediate is formed. Under strongly acidic conditions or with specific catalysts, this compound can potentially undergo skeletal rearrangements.

Comparative Analysis of Rearrangement Pathways
  • Wagner-Meerwein Rearrangement: Formation of a carbocation at the carbinol carbon could be followed by a 1,2-hydride or 1,2-alkyl shift to relieve ring strain, potentially leading to a more stable cyclopentyl or acyclic carbocation. Studies on annelated cyclobutylcarbinols have shown that acid-induced Wagner-Meerwein rearrangements can occur.[7]

  • Ring-Opening Reactions: As discussed in the oxidation section, radical intermediates can lead to ring opening. Similarly, certain transition metal catalysts can promote the ring-opening of cyclobutanol derivatives. For instance, manganese-catalyzed ring-opening carbonylation of cyclobutanols has been reported to yield 1,5-ketoesters.[8]

Reaction ConditionPotential IntermediateLikely Rearrangement Product
Strongly Acidic CarbocationCyclopentene or ring-expanded ketones
Radical Initiators/Transition Metals RadicalAcyclic functionalized compounds

Due to the complexity and condition-dependent nature of these rearrangements, a detailed kinetic comparison is challenging without specific experimental data. However, the propensity for such rearrangements should be a key consideration in the synthetic design involving this compound, especially under harsh reaction conditions.

Conclusion

While direct kinetic studies on this compound are not extensively reported, a comprehensive understanding of its reactivity can be constructed through comparative analysis of analogous systems. The choice of oxidant is critical in determining the outcome of oxidation, with two-electron transfer agents favoring ketone formation and one-electron agents promoting ring cleavage. Dehydration is predicted to be regioselective, favoring the thermodynamically more stable 1-methylcyclobutene. The potential for skeletal rearrangements under certain conditions highlights the influence of ring strain on the reactivity of this cyclobutanol derivative. The experimental protocols provided herein offer a framework for researchers to conduct their own kinetic investigations and further elucidate the rich chemistry of this compound.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Methylcyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of stereochemistry, the subtle yet profound differences between isomers dictate their physical, chemical, and biological properties. For researchers in synthetic chemistry and drug development, the unambiguous identification of stereoisomers is not merely a procedural step but a critical determinant of a molecule's function and safety. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2-Methylcyclobutan-1-ol, offering a robust framework for their differentiation using fundamental analytical techniques.

The core challenge in distinguishing these isomers lies in their identical connectivity and molecular formula (C₅H₁₀O).[1][2] The divergence arises from the spatial orientation of the methyl (-CH₃) and hydroxyl (-OH) groups relative to the cyclobutane ring. In the cis isomer, these groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This stereochemical variance creates distinct electronic environments that are readily probed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Decisive Power of NMR Spectroscopy

NMR spectroscopy stands as the most definitive tool for distinguishing between these diastereomers. The puckered, non-planar nature of the cyclobutane ring fixes the substituents into pseudo-axial and pseudo-equatorial positions, leading to measurable differences in chemical shifts (δ) and coupling constants (J).[3]

¹H NMR: A Tale of Two Protons

The key diagnostic signals in the ¹H NMR spectrum are those of the methine protons—H1 (attached to the hydroxyl-bearing carbon) and H2 (attached to the methyl-bearing carbon).

  • Chemical Shifts (δ): In the cis isomer, the proximity of the hydroxyl and methyl groups can lead to steric compression and influence local electron density. This typically results in the H1 proton of the cis isomer appearing slightly downfield (at a higher ppm value) compared to the trans isomer. This is analogous to observations in substituted cyclohexanols, where sterically crowded protons are deshielded.[4][5]

  • Coupling Constants (³J): The most telling difference lies in the vicinal coupling constant (³J) between H1 and H2. This value is governed by the dihedral angle between the two protons, a relationship described by the Karplus equation.[6][7][8]

    • In the trans isomer, the H1 and H2 protons are often in a pseudo-anti-periplanar arrangement, corresponding to a large dihedral angle (~180°), which results in a larger coupling constant (typically 8-12 Hz).

    • In the cis isomer, the H1 and H2 protons have a pseudo-syn-clinal (gauche) relationship with a smaller dihedral angle (~60°), leading to a smaller coupling constant (typically 2-5 Hz).[9]

¹³C NMR: The Gamma-Gauche Effect

¹³C NMR spectroscopy provides complementary evidence for stereochemical assignment, primarily through an analysis of steric effects on carbon chemical shifts.

  • The γ-Gauche Effect: This principle is paramount for distinguishing the isomers. When two substituents on a cycloalkane are in a cis (or gauche) relationship, they are sterically hindered. This steric compression leads to a polarization of the C-H bonds and a shielding effect, causing the involved carbon nuclei to resonate at a higher field (lower ppm value).[10][11]

    • In cis-2-Methylcyclobutan-1-ol, the methyl carbon and C3 (the carbon gamma to the hydroxyl group) experience this steric interaction. Consequently, the methyl carbon and C3 in the cis isomer are expected to be shifted upfield compared to their positions in the trans isomer, where such steric strain is absent.[12]

Spectroscopic Feature cis-2-Methylcyclobutan-1-ol trans-2-Methylcyclobutan-1-ol Causality
¹H NMR: H1 Chemical Shift (δ) Expected slightly downfieldExpected slightly upfieldSteric deshielding in the more crowded cis isomer.
¹H NMR: ³J (H1-H2) Small (e.g., 2-5 Hz)Large (e.g., 8-12 Hz)Dihedral angle dependence (Karplus relationship).[6][7]
¹³C NMR: Methyl Carbon Shift Upfield (shielded)Downfield (deshielded)γ-gauche effect due to steric hindrance with the -OH group.[10][11]
¹³C NMR: C3 Shift Upfield (shielded)Downfield (deshielded)γ-gauche effect due to steric hindrance with the -OH group.

Differentiating Isomers: A Step-by-Step Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Assignment cluster_conclusion Conclusion Sample Isomer Mixture or Pure Isolate (5-10 mg) Solvent Dissolve in 0.6 mL CDCl₃ with TMS Sample->Solvent IR_Spec Acquire IR Spectrum Sample->IR_Spec MS_Spec Acquire Mass Spectrum Sample->MS_Spec NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1_NMR Acquire ¹H NMR Spectrum NMR_Tube->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum NMR_Tube->C13_NMR Analyze_J Measure ³J (H1-H2) Coupling Constant H1_NMR->Analyze_J Analyze_C13 Compare Chemical Shifts of Methyl & Ring Carbons C13_NMR->Analyze_C13 Analyze_IR Analyze O-H Stretch (Broadness, Position) IR_Spec->Analyze_IR Analyze_MS Compare Fragment Ion Abundances (e.g., [M-H₂O]⁺) MS_Spec->Analyze_MS Cis cis-Isomer (Small ³J, Shielded ¹³C) Analyze_J->Cis Small J Trans trans-Isomer (Large ³J, Deshielded ¹³C) Analyze_J->Trans Large J Analyze_C13->Cis Upfield Shift Analyze_C13->Trans Downfield Shift

Caption: Workflow for spectroscopic differentiation of isomers.

Infrared (IR) Spectroscopy: Probing Hydrogen Bonding

While less definitive than NMR, IR spectroscopy can offer supporting evidence. The primary diagnostic feature is the O-H stretching vibration, which typically appears as a broad, strong band between 3200-3600 cm⁻¹.[13][14]

  • trans-Isomer: The hydroxyl group is relatively unhindered, favoring intermolecular hydrogen bonding between separate molecules. This typically results in a broad O-H band centered around 3300-3400 cm⁻¹.[13]

  • cis-Isomer: The proximity of the -OH and -CH₃ groups on the same face of the ring does not allow for significant intramolecular hydrogen bonding. Therefore, like the trans isomer, its spectrum will be dominated by intermolecular hydrogen bonding in a condensed phase, showing a similarly broad O-H stretch. Distinctions might only become apparent in very dilute, non-polar solutions where intermolecular interactions are minimized. The C-O stretching absorption (1050-1260 cm⁻¹) may also show minor shifts based on the steric environment, but this is often less reliable for definitive assignment.[14]

Mass Spectrometry (MS): A Question of Stability

In electron ionization mass spectrometry (EI-MS), both isomers will exhibit the same molecular ion peak (M⁺) at m/z = 86.[1] Differences may arise in the fragmentation patterns due to the varying stabilities of the fragment ions formed.

A common fragmentation pathway for alcohols is the loss of a water molecule ([M-H₂O]⁺), resulting in a peak at m/z = 68.[15] The relative abundance of this peak can be stereochemically dependent. The ease of water elimination can be influenced by the spatial relationship of the protons that can be abstracted. While not always a primary method for differentiation, a consistently different ratio of the [M-H₂O]⁺ peak to the molecular ion peak between the two isomers under identical conditions can serve as a secondary validation point. The fragmentation of the ring itself will also occur, but predicting the subtle differences in these pathways is complex and less diagnostically reliable than NMR.[16][17]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Acquisition (¹H NMR):

    • Use a spectrometer of 400 MHz or higher.

    • Acquire 16-64 scans with a relaxation delay of 5 seconds to ensure accurate integration.

    • Process the spectrum and carefully measure the coupling constant (in Hz) for the multiplet corresponding to H1.

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans (1024-4096) to achieve a good signal-to-noise ratio.

    • Compare the chemical shifts of the methyl carbon and the ring carbons relative to TMS.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Analysis: Note the position and breadth of the O-H stretching band.

Logical Framework: The Gamma-Gauche Effect

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_result Spectroscopic Result Cis_Struct Substituents on Same Face Steric_Hindrance Steric Hindrance (γ-gauche interaction) Cis_Struct->Steric_Hindrance Polarization C-H Bond Polarization Steric_Hindrance->Polarization Shielding Increased Electron Density at Carbon Nucleus Polarization->Shielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Trans_Struct Substituents on Opposite Faces No_Hindrance Minimal Steric Interaction Trans_Struct->No_Hindrance Normal_Polarization Normal C-H Bond Polarization No_Hindrance->Normal_Polarization Deshielding Baseline Electron Density at Carbon Nucleus Normal_Polarization->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: The causal chain of the γ-gauche effect in ¹³C NMR.

Conclusion

The differentiation of cis- and trans-2-Methylcyclobutan-1-ol is a quintessential challenge in stereochemical analysis. While IR and MS provide valuable, albeit secondary, information, NMR spectroscopy offers the most definitive and data-rich approach. The magnitude of the ³J(H1-H2) coupling constant in ¹H NMR provides a direct probe of the dihedral angle, while the upfield shift of the methyl and C3 carbons in ¹³C NMR serves as a classic indicator of the γ-gauche effect in the cis isomer. By systematically applying these spectroscopic principles and protocols, researchers can confidently and accurately assign the stereochemistry of these and analogous cyclic compounds, ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Stereochemical Elucidation of 2-Methylcyclobutan-1-ol Derivatives: X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and materials science, dictating its biological activity, physical properties, and potential therapeutic applications. Substituted cyclobutanes, such as 2-Methylcyclobutan-1-ol derivatives, present a significant analytical challenge due to their puckered four-membered ring and the potential for multiple stereoisomers. The inherent ring strain and the presence of chiral centers necessitate robust analytical techniques for unambiguous stereochemical assignment.[1][2] This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these compounds, alongside a critical evaluation of alternative spectroscopic and chromatographic techniques.

The Challenge: Stereoisomerism in this compound

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These enantiomeric and diastereomeric pairs can exhibit vastly different pharmacological profiles. The synthesis of cyclobutane derivatives, often achieved through [2+2] cycloadditions, can be complex to control stereoselectively.[3][4] Consequently, a reliable method to determine both the relative and absolute configuration of the final products is essential.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map, revealing the exact spatial coordinates of each atom. This provides unequivocal determination of relative stereochemistry and, with appropriate data, the absolute configuration.[5][6]

Causality in Experimental Choices: Why X-ray Crystallography?

While other techniques provide valuable clues, they often rely on inference and comparison to known standards. X-ray crystallography provides direct, visual evidence of the molecular structure, leaving no room for ambiguity in stereochemical assignment. This is particularly crucial for novel compounds or when unexpected stereochemical outcomes are observed in a reaction. For instance, X-ray diffraction has been used to definitively revise the stereochemical assignment of cyclobutane derivatives formed in photochemical reactions, highlighting its power to correct assumptions made from other data.[7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and often, patience. The primary challenge for small molecules like this compound derivatives can be obtaining a high-quality single crystal suitable for diffraction.[8]

General Protocol for Single-Crystal X-ray Diffraction of a this compound Derivative

  • Purification: The compound must be rigorously purified to the highest possible degree (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Crystal Growth: This is often the most challenging step. A variety of techniques should be systematically screened:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a less-soluble solvent (the precipitant).

    • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystallization.

    • Co-crystallization: If the compound is difficult to crystallize, forming a co-crystal with a suitable host molecule can facilitate the growth of high-quality crystals.[8]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions of the atoms are determined from the diffraction pattern (structure solution).

    • This initial model is then refined against the experimental data to obtain the final, precise molecular structure. For chiral, enantiomerically pure compounds, the absolute configuration can often be determined from anomalous dispersion effects.[5]

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification (>99%) Crystallization Crystal Growth Screening (Evaporation, Diffusion, Cooling) Purification->Crystallization Mounting Select & Mount Single Crystal Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (Phase Problem) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Absolute Configuration Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General experimental workflow for single-crystal X-ray crystallography.

Alternative and Complementary Techniques

While X-ray crystallography is the definitive standard, other techniques are often more accessible for routine analysis and can provide valuable, albeit indirect, stereochemical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For cyclobutane systems, specific NMR experiments can be particularly insightful:

  • Nuclear Overhauser Effect (NOE): NOE (or its 2D equivalent, NOESY) experiments detect through-space interactions between protons that are close to each other. For a this compound derivative, a strong NOE between the methyl protons and the proton on the hydroxyl-bearing carbon would suggest they are on the same face of the ring (cis relationship). The absence of this correlation would suggest a trans relationship.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons can sometimes provide information about the dihedral angle between them, which is related to the ring pucker and substituent orientation.

Limitations: NMR provides information on the relative configuration but cannot determine the absolute configuration without the use of chiral derivatizing agents or resolving agents. Furthermore, interpretation can be complex if the molecule is flexible or if key proton signals overlap.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an excellent technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the two enantiomers of a compound will interact differently with the column, leading to different retention times.

Limitations: While chiral HPLC can confirm if a sample is a single enantiomer or a racemic mixture, it does not reveal the identity of the eluting enantiomer. The absolute configuration must be determined by comparing the retention time to a known, authenticated standard, which itself would have been characterized by a definitive method like X-ray crystallography.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the stage of research, and the resources available.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOE)Chiral HPLC
Information Provided Absolute & Relative StereochemistryRelative StereochemistryEnantiomeric Purity (ee)
Ambiguity None (Definitive)High (Inference-based)High (Requires Standard)
Sample Requirement High-quality single crystal~1-5 mg, soluble~0.1-1 mg, soluble
Primary Challenge Crystal GrowthSignal Overlap, FlexibilityColumn Selection, Method Dev.
Throughput LowHighHigh
Key Application Unambiguous structure proof of new entitiesRoutine check of relative stereochemistryQuality control, ee determination

Decision-Making Workflow for Stereochemical Analysis

Decision_Tree start Need Stereochemical Information? q1 Is Absolute Configuration Required? start->q1 q2 Is Relative Configuration Unknown? q1->q2 No xray Use X-ray Crystallography q1->xray Yes q3 Is Enantiomeric Purity (ee) Needed? q2->q3 No nmr Use NMR (NOESY/ROESY) q2->nmr Yes hplc Use Chiral HPLC q3->hplc Yes nmr->q3

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography is the undisputed gold standard. It provides a definitive and irrefutable answer to questions of both relative and absolute stereochemistry, which is critical for drug development and patent protection. While techniques like NMR and chiral HPLC are invaluable for high-throughput screening, confirming relative stereochemistry, and determining enantiomeric purity, they remain subordinate to the absolute structural proof provided by X-ray diffraction. For any novel cyclobutane derivative, a crystal structure serves as the foundational piece of evidence upon which all other analytical data can be confidently interpreted.

References

A Senior Application Scientist's Guide to Analytical Validation for 2-Methylcyclobutan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is the bedrock of product quality, safety, and efficacy. 2-Methylcyclobutan-1-ol, a volatile cyclic alcohol, may be present as a process impurity or a synthetic intermediate. Its accurate measurement is critical for ensuring final product purity and adhering to stringent regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, offering a self-validating framework for robust analytical method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The physicochemical properties of this compound—specifically its volatility and lack of a strong UV-absorbing chromophore—dictate the most suitable analytical techniques. Gas Chromatography (GC) is the premier choice, while High-Performance Liquid Chromatography (HPLC) presents a viable, albeit more complex, alternative.

  • Gas Chromatography (GC): As the workhorse for volatile organic compounds, GC offers excellent separation. The choice of detector is a critical decision point:

    • Flame Ionization Detector (FID): Known for its robustness and a wide linear range, GC-FID is a cost-effective and reliable option for routine quantification where the identity of the analyte is already confirmed.[4][5] It provides a response proportional to the mass of carbon, making it highly suitable for hydrocarbons and other organic molecules.[6]

    • Mass Spectrometry (MS): GC-MS provides unparalleled specificity and sensitivity.[6][7] By generating a unique mass spectrum, or "molecular fingerprint," it can unequivocally identify this compound, even in the presence of co-eluting impurities.[7] This is indispensable during drug development when impurity profiles may be complex or not fully characterized.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Direct analysis of this compound by HPLC-UV is challenging due to its poor UV absorbance. However, this limitation can be overcome through derivatization , a process that attaches a UV-active "tag" to the molecule.[8]

    • Derivatization: Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or benzoyl chloride can react with the alcohol functional group to form a highly UV-absorbent derivative.[9][10] This allows for sensitive detection but adds complexity and potential variability to the sample preparation process.[8][11]

Scientist's Insight: For routine quality control of a well-defined process where this compound is a known impurity, GC-FID offers a perfect balance of performance and cost-efficiency. However, for process development, stability studies, or investigations into unknown impurities, the definitive identification capabilities of GC-MS are non-negotiable. HPLC with derivatization is a valuable tool when GC is unavailable or for analytes that are not amenable to GC.

The Blueprint for Reliability: A Comprehensive Validation Protocol

An analytical method is only as reliable as its validation. The following parameters, based on ICH Q2(R1) guidelines, must be rigorously assessed to ensure the method is fit for its intended purpose.[1][2][12][13]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

Experimental Protocol:

  • Analyze a blank solvent and a blank matrix (e.g., drug substance without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Prepare a spiked sample by adding a known amount of this compound and any potential impurities to the matrix.

  • Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other components.

  • For GC-MS: Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.[2][13] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[2][13]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value >0.99 is typically desired.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often assessed by determining the recovery of spiked samples.

Experimental Protocol:

  • Prepare spiked samples by adding known amounts of this compound to the matrix at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations due to different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD%) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[13]

Experimental Protocol: These can be determined using several approaches, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • LOD: Determined at a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determined at a signal-to-noise ratio of approximately 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][15][16][17] This provides an indication of its reliability during normal usage.[17]

Experimental Protocol:

  • Identify critical method parameters (e.g., for GC: oven temperature ramp rate, injector temperature, carrier gas flow rate; for HPLC: mobile phase composition, pH, column temperature).[18]

  • Systematically vary each parameter within a small, defined range (e.g., flow rate ± 0.1 mL/min).

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on system suitability parameters (e.g., peak resolution, tailing factor) and the final quantified result.[18]

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are outlined below.

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) MD_Start Define Analytical Requirements MD_Select Select Technique (GC-FID, GC-MS, HPLC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize VAL_Spec Specificity MD_Optimize->VAL_Spec VAL_Lin Linearity & Range VAL_Spec->VAL_Lin VAL_Acc Accuracy VAL_Lin->VAL_Acc VAL_Prec Precision (Repeatability & Intermediate) VAL_Acc->VAL_Prec VAL_LOD LOD & LOQ VAL_Prec->VAL_LOD VAL_Rob Robustness VAL_LOD->VAL_Rob Method_Ready Method_Ready VAL_Rob->Method_Ready Method Ready for Routine Use

Caption: Overall Analytical Validation Workflow.

GC_Quantification_Workflow A Sample Preparation (Dilute in appropriate solvent) C Standard & Sample Injection A->C B GC System Setup (Install column, set temps, set gas flows) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Analysis D->E F Quantification (Using Calibration Curve) E->F

Caption: GC-FID/MS Quantification Workflow.

Performance Data at a Glance: A Comparative Summary

The following table presents typical performance data derived from validated methods for similar analytes, offering a direct comparison between the primary analytical techniques.[4]

Validation ParameterGC-FIDGC-MS (SIM Mode)HPLC-UV (with Derivatization)
Linearity (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOQ (typical) ~ 1 µg/mL~ 0.1 µg/mL~ 0.5 µg/mL
Specificity Good (retention time based)Excellent (mass spectrum based)Good (retention time & UV spectrum)
Robustness HighHighModerate (derivatization can add variability)

Scientist's Insight: The data clearly illustrates the trade-offs. GC-FID provides excellent precision and linearity for routine analysis.[4] GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers a significant advantage in sensitivity, pushing the limit of quantitation lower by an order of magnitude.[4][6] While HPLC with derivatization is a capable alternative, it may exhibit slightly lower precision due to the additional sample handling step.

Conclusion: Selecting the Optimal Method

The selection of an analytical method for the quantification of this compound is a strategic decision that must align with the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment, GC-FID is the method of choice, offering robustness, reliability, and cost-effectiveness.

  • For trace-level impurity analysis, structure confirmation, and in complex matrices , the superior sensitivity and specificity of GC-MS are essential.

  • HPLC with pre-column derivatization serves as a valuable alternative when GC instrumentation is not available or for non-volatile analytes, provided the additional method development and validation of the derivatization step are carefully managed.

By following the comprehensive validation framework outlined in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, safeguarding product quality and accelerating the development timeline.

References

A Comparative Guide to the Reactivity of 2-Methylcyclobutan-1-ol and 1-Methylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structural isomers: 2-methylcyclobutan-1-ol and 1-methylcyclobutanol. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity dictated by the placement of a single methyl group is critical for synthetic strategy and mechanistic investigation. The analysis herein is grounded in fundamental principles of organic chemistry and supported by relevant experimental frameworks.

Introduction: A Tale of Two Isomers

At first glance, this compound and 1-methylcyclobutanol are simple cyclic alcohols with the same molecular formula (C₅H₁₀O).[1][2][3] However, their structural differences are profound and serve as the primary determinant of their distinct chemical behaviors.

  • 1-Methylcyclobutanol is a tertiary alcohol .[4] The hydroxyl (-OH) group and a methyl group are attached to the same carbon atom (C1). This carbon is bonded to three other carbon atoms, rendering it a tertiary center.

  • This compound is a secondary alcohol . The hydroxyl group is at C1, while the methyl group is at the adjacent C2 position. The carbon bearing the hydroxyl group is bonded to two other carbons. This structure also possesses two chiral centers, meaning it can exist as different stereoisomers (e.g., cis and trans diastereomers).[5]

These fundamental structural distinctions—the alcohol classification and the presence of stereoisomers—govern their susceptibility to oxidation, elimination, and substitution reactions.

Comparative Reactivity Analysis

The reactivity of an alcohol is largely dictated by the stability of the intermediates it can form, such as carbocations, and the steric environment around the functional group.

Oxidation: A Clear Divergence

The response of these two isomers to oxidizing agents is perhaps their most clear-cut difference.

  • 1-Methylcyclobutanol (Tertiary Alcohol): Tertiary alcohols are resistant to oxidation under typical conditions. This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl double bond. Reaction with strong oxidizing agents under harsh conditions (e.g., hot, acidic KMnO₄) does not yield a simple ketone but instead leads to the cleavage of carbon-carbon bonds.[6]

  • This compound (Secondary Alcohol): As a secondary alcohol, it is readily oxidized to form the corresponding ketone, 2-methylcyclobutanone .[7] This transformation can be achieved with a variety of common oxidizing agents, such as pyridinium chlorochromate (PCC), chromic acid (H₂CrO₄), or potassium permanganate (KMnO₄).[7]

Experimental Workflow: Oxidation of a Secondary Alcohol

G cluster_0 Reaction Setup cluster_1 Workup & Purification A This compound in Dichloromethane (DCM) C Stir at Room Temp (Reaction Monitored by TLC) A->C B Pyridinium Chlorochromate (PCC) slurried with silica gel B->C D Filter through Celite/Silica Plug (to remove chromium salts) C->D E Evaporate Solvent D->E F Purify via Column Chromatography E->F G 2-Methylcyclobutanone (Final Product) F->G G cluster_0 1-Methylcyclobutanol Pathway cluster_1 This compound Pathway A 1-Methylcyclobutanol B Tertiary Carbocation (Stable) A->B -H₂O C 1-Methylcyclobutene (Major Product) B->C -H⁺ D Methylenecyclobutane (Minor Product) B->D -H⁺ E This compound F Secondary Carbocation (Unstable) E->F -H₂O G Tertiary Carbocation (via Hydride Shift) F->G Rearrangement H 1-Methylcyclobutene (Major Product) G->H -H⁺

References

Safety Operating Guide

Navigating the Disposal of 2-Methylcyclobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of a reaction flask. The final step, proper disposal, is as critical as any synthetic or analytical procedure. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methylcyclobutan-1-ol, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound, with the chemical formula C₅H₁₀O, is a flammable liquid and presents several health hazards.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Flammable Liquid and Vapor (H226): This indicates that the chemical can ignite under ambient conditions.[1]

  • Causes Skin Irritation (H315): Direct contact can lead to redness and discomfort.[1]

  • Causes Serious Eye Irritation (H319): Vapors or splashes can result in significant eye damage.[1]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.[1]

These classifications dictate the stringent handling and disposal procedures required to mitigate risk.

Key Physical and Chemical Properties

A summary of essential quantitative data for this compound is provided below.

PropertyValueSource
Molecular FormulaC₅H₁₀OPubChem[1]
Molecular Weight86.13 g/mol PubChem[1]
AppearanceColorless LiquidAChemBlock[2]
GHS PictogramsGHS02 (Flame), GHS07 (Exclamation Mark)AChemBlock[2]
GHS Signal WordWarningAChemBlock[2]

The Disposal Decision Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a process of careful consideration and adherence to established hazardous waste regulations. The following workflow provides a logical progression for making informed disposal decisions.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound start Start: Waste this compound assess_contamination Assess Contamination Level (Is it pure or in a mixture?) start->assess_contamination is_pure Is the waste substantially pure This compound? assess_contamination->is_pure is_small_quantity Is the quantity small (e.g., < 100 mL)? is_pure->is_small_quantity Yes other_mixture Is it mixed with other hazardous chemicals? is_pure->other_mixture No collect_waste Collect in a designated, labeled, and sealed hazardous waste container. is_small_quantity->collect_waste Yes/No container_specs Container must be compatible with flammable liquids. Label with 'Hazardous Waste', 'Flammable Liquid', and the full chemical name. collect_waste->container_specs ehs_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. collect_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end is_aqueous_mixture Is it an aqueous mixture? check_alcohol_conc Determine Alcohol Concentration (<24% by volume?) is_aqueous_mixture->check_alcohol_conc Yes treat_as_mixed_waste Treat as mixed hazardous waste. Segregate based on compatibility. Consult EHS for specific guidance. is_aqueous_mixture->treat_as_mixed_waste No epa_exemption Does it meet the EPA Alcohol Exemption criteria? (>50% water and <24% alcohol) check_alcohol_conc->epa_exemption epa_exemption->collect_waste No non_hazardous_disposal May be considered for non-hazardous disposal. CONSULT EHS for confirmation. epa_exemption->non_hazardous_disposal Yes other_mixture->is_aqueous_mixture Yes treat_as_mixed_waste->collect_waste

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.

Experimental Protocol for Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling waste this compound, at a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Waste Container Selection:

    • Utilize a designated hazardous waste container that is in good condition and compatible with flammable organic liquids. Glass or chemically resistant plastic containers are generally suitable. Avoid metal containers unless they are specifically designed for flammable waste and can be properly bonded and grounded to prevent static discharge.[3]

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of flammable vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents by writing out the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

    • Affix the appropriate hazard pictograms: the flame symbol for flammability and the exclamation mark for irritant properties.

  • Collection:

    • Conduct all transfers of waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This storage area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from ignition sources such as open flames, hot plates, and electrical equipment that is not intrinsically safe.[4][5]

    • Store incompatible waste streams separately to prevent accidental reactions.

Regulatory Considerations and Best Practices

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Due to its flammability, it is classified as a D001 hazardous waste.

The EPA Alcohol Exemption

For aqueous solutions, the EPA has an "alcohol exemption" which may apply.[7] An aqueous solution containing less than 24% alcohol by volume and at least 50% water is not considered a hazardous waste for ignitability.[7] However, it is crucial to:

  • Verify with your institution's EHS department: They will have the final say on whether this exemption can be applied in your specific context, as state and local regulations may be more stringent.

  • Consider other contaminants: The presence of other hazardous materials in the waste stream would nullify this exemption.

It is illegal and unsafe to intentionally dilute hazardous waste to meet the criteria for this exemption. [3]

Empty Container Disposal

An empty container that held this compound must also be managed properly.

  • Thorough Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[8]

  • Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste or recycled, depending on institutional policies. Puncturing the container can prevent its reuse.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent injury and fire.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If safe to do so, use an absorbent pad or spill kit designed for flammable liquids to contain and clean up the spill.

    • Place the used absorbent materials in a sealed bag and then into the designated hazardous waste container.

    • Ventilate the area.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • If there is a fire or significant risk of one, activate the fire alarm and evacuate the building.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal workflow, and complying with all institutional and regulatory requirements, researchers can ensure that the final chapter of their experimental work is written with the utmost integrity and care. Always consult your institution's specific safety and disposal guidelines, as they are the ultimate authority.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methylcyclobutan-1-ol (CAS No. 1594-22-5). As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the chemical hazards and the implementation of rigorous safety controls. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.

Hazard Analysis: Understanding the Risks of this compound

A thorough risk assessment is the foundation of any safe laboratory practice. This compound presents a combination of physical and health hazards that dictate our PPE and handling requirements.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Hazard Classification GHS Code Description & Implication in the Lab
Flammable Liquid H226Flammable liquid and vapor.[1] This chemical can ignite at ambient temperatures. All work must be conducted away from ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3][4] Vapors are often heavier than air and can travel to a distant ignition source.
Skin Irritation H315Causes skin irritation.[1][4][5] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and protective clothing to prevent any skin exposure.
Serious Eye Irritation H319Causes serious eye irritation.[1][6] Splashes pose a significant risk to vision. The use of chemical splash goggles is mandatory to prevent contact with the eyes.
Respiratory Irritation H335May cause respiratory irritation.[1][2][4][5] Inhalation of vapors can irritate the nose, throat, and lungs.[7] Engineering controls, such as a chemical fume hood, are the primary defense against vapor exposure.

Signal Word: Warning [1][8]

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is required for all handling of this compound. The selection of each component is directly correlated to the hazards identified above.

Primary Barriers: Eye and Face Protection

The risk of serious eye irritation from a splash is significant.[1] Therefore, robust eye protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical. Goggles provide a full seal around the eyes, protecting from splashes, mists, and vapors.

  • Recommended for Large Quantities (>1L) or Splash-Prone Operations: In addition to goggles, a full-face shield should be used. This provides a secondary layer of protection for the entire face.

Secondary Barriers: Skin and Body Protection

To mitigate the risk of skin irritation and accidental exposure, comprehensive skin and body protection is essential.[1][4][5]

  • Gloves: Handle with chemically resistant gloves.[5] Nitrile gloves are suitable for incidental contact. Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or immersion, consult glove manufacturer data for breakthrough times and consider using a more robust material like butyl rubber. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[4]

  • Laboratory Coat: A flame-retardant lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Additional Protection: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

Respiratory Protection: An Additional Safeguard

Primary respiratory protection is achieved through the use of engineering controls.

  • Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to control flammable and irritating vapors.[2][4]

  • When Respirators are Necessary: In situations where engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[7][9] All respirator use must be done under a formal respiratory protection program as defined by OSHA standard 29 CFR 1910.134, which includes fit-testing and medical clearance.[10][11]

Operational Plan: Step-by-Step Handling Procedure

This protocol provides a systematic approach to handling this compound, integrating PPE use into the workflow.

  • Preparation and Pre-Check:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Review the Safety Data Sheet (SDS) for this compound.[12]

    • Clear the workspace of all potential ignition sources.[3][4]

    • Ensure an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) is accessible.[3][5]

    • Have spill cleanup materials for flammable liquids readily available.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash hands and dry them thoroughly.

    • Put on the appropriate chemically resistant gloves.

  • Chemical Transfer and Use:

    • Perform all transfers of this compound inside the fume hood.

    • For transfers between metal containers, ensure they are grounded and bonded to prevent static discharge.[2][6]

    • Use only non-sparking tools for opening or closing containers.[3][5]

    • Keep containers tightly closed when not in use.[2][4]

  • Post-Handling and Decontamination:

    • Upon completion of work, securely close the primary container.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves first, peeling them off without touching the outer surface.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

Contaminated materials and excess this compound are considered hazardous waste.

  • Waste Collection: Dispose of the chemical and any contaminated materials (gloves, paper towels, etc.) in a clearly labeled, dedicated hazardous waste container for flammable liquids.[4]

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area away from heat and ignition sources.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task involving this compound.

PPE_Selection_Workflow start Task: Handling this compound decision_env In what environment? start->decision_env decision_spill Is there a spill? decision_env->decision_spill Outside of fume hood ppe_routine Standard PPE: - Chemical Splash Goggles - Flame-Retardant Lab Coat - Nitrile Gloves decision_env->ppe_routine Routine use in fume hood (<1L) ppe_large_vol Enhanced PPE: - Standard PPE + Full Face Shield decision_env->ppe_large_vol Large volume use in hood (>1L) or splash risk ppe_spill_small Small Spill Response PPE: - Standard PPE decision_spill->ppe_spill_small Small spill (<100mL) ppe_spill_large Large Spill Response PPE: - Enhanced PPE + NIOSH-Approved Respirator + Chemical Resistant Apron/Suit decision_spill->ppe_spill_large Large spill (>100mL)

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.